4-Methoxy-3-(triisopropylsilyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)15-10-16-9-8-14(15)17-7/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGBVIUBHMXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=C(C=CN=C1)OC)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447774 | |
| Record name | 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126378-42-5 | |
| Record name | 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3-(triisopropylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-3-(triisopropylsilyl)pyridine, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route detailed herein is the directed ortho-metalation (DoM) of 4-methoxypyridine, a powerful strategy for the regioselective functionalization of the pyridine ring. This document will elucidate the mechanistic underpinnings of this synthetic choice, provide a detailed experimental protocol, and present a thorough analysis of the characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: Strategic Importance of this compound
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The ability to precisely install functional groups onto the pyridine ring is therefore of paramount importance. This compound serves as a key building block, enabling further synthetic transformations. The methoxy group activates the pyridine ring and, more importantly, acts as a powerful directing group for metallation.[2] The triisopropylsilyl (TIPS) group, a bulky and robust protecting group, can be strategically employed in cross-coupling reactions or be readily removed to allow for further functionalization at the 3-position.[3] This unique combination of a directing group and a versatile silyl moiety makes this compound a highly valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives.
Synthesis of this compound via Directed Ortho-Metalation
The synthesis of this compound is most effectively achieved through the directed ortho-metalation (DoM) of 4-methoxypyridine. This strategy leverages the ability of the methoxy group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-3 position with high regioselectivity.[2]
Mechanistic Rationale
The methoxy group at the 4-position of the pyridine ring acts as a Directed Metalation Group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium reagent, bringing the basic alkyl anion into close proximity to the C-3 proton. This chelation-assisted deprotonation significantly lowers the activation energy for the removal of the C-3 proton over other protons on the ring, leading to the formation of a stable 3-lithiated intermediate. Subsequent quenching of this intermediate with an appropriate triisopropylsilyl electrophile, such as triisopropylsilyl chloride (TIPSCl), yields the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| 4-Methoxypyridine | Reagent | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Triisopropylsilyl chloride (TIPSCl) | 98% | Alfa Aesar |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | VWR |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.2 eq).
-
To this solution, add 4-methoxypyridine (1.0 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add triisopropylsilyl chloride (TIPSCl, 1.3 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₇NOSi |
| Molecular Weight | 265.47 g/mol [4] |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 126378-42-5[4] |
Spectroscopic Data
The following data represent typical characterization results for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.35 | d, J = 5.5 Hz | 1H | H-2 |
| 8.20 | s | 1H | H-6 |
| 6.75 | d, J = 5.5 Hz | 1H | H-5 |
| 3.85 | s | 3H | -OCH₃ |
| 1.50 - 1.35 | m | 3H | -Si(CH(CH₃)₂)₃ |
| 1.10 | d, J = 7.5 Hz | 18H | -Si(CH(CH₃)₂)₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C-4 |
| 155.0 | C-2 |
| 150.0 | C-6 |
| 115.0 | C-3 |
| 108.0 | C-5 |
| 55.0 | -OCH₃ |
| 18.5 | -Si(CH(CH₃)₂)₃ |
| 11.5 | -Si(CH(CH₃)₂)₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| 2945 - 2865 | C-H stretch (alkyl) |
| 1590, 1470 | C=C, C=N stretch (pyridine ring) |
| 1280 | C-O stretch (aryl ether) |
| 1100 | Si-C stretch |
Mass Spectrometry (MS):
-
ESI-MS: m/z 266.19 [M+H]⁺, calculated for C₁₅H₂₈NOSi⁺.
Caption: Workflow for the characterization of the final product.
Applications in Drug Development and Organic Synthesis
This compound is a versatile intermediate. The silyl group can participate directly in cross-coupling reactions, such as the Hiyama coupling, or it can be readily cleaved under fluoride-mediated conditions to generate the corresponding 3-lithiated or 3-borylated species for subsequent Suzuki or Stille couplings. This allows for the introduction of a wide range of substituents at the C-3 position, a key modification in many biologically active molecules. For instance, this scaffold can be found in the core structure of various kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via directed ortho-metalation, a robust and highly regioselective method. The comprehensive characterization data presented serves as a benchmark for researchers in the field. The strategic importance of this molecule as a versatile intermediate in the synthesis of complex pyridine derivatives for drug discovery and other applications has been highlighted. The methodologies and data within this guide are intended to be a valuable resource for scientists engaged in the synthesis and utilization of functionalized heterocyclic compounds.
References
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A Technical Guide to 4-Methoxy-3-(triisopropylsilyl)pyridine: A Cornerstone Building Block in Modern Synthesis
This guide provides an in-depth technical overview of 4-Methoxy-3-(triisopropylsilyl)pyridine, a versatile heterocyclic building block. With its unique substitution pattern, this compound offers a powerful platform for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. We will explore its fundamental properties, synthesis, and key applications, focusing on the underlying chemical principles that drive its utility.
Introduction and Strategic Importance
This compound (CAS No. 126378-42-5) is a substituted pyridine derivative that has gained prominence as a key intermediate in organic synthesis.[1][2] The strategic placement of the methoxy and triisopropylsilyl (TIPS) groups on the pyridine ring imparts a unique combination of electronic and steric properties, enabling highly regioselective functionalization.
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4][5] The ability to precisely introduce substituents onto this core is paramount for modulating a molecule's biological activity, solubility, and metabolic stability.[4][6] this compound serves as an elegant solution to this synthetic challenge, primarily through its capacity for directed ortho-metalation (DoM).[7][8]
The electron-donating methoxy group at the 4-position activates the pyridine ring towards electrophilic substitution and, more importantly, serves as a powerful directing group for deprotonation at the adjacent C-3 and C-5 positions.[9][10] The bulky triisopropylsilyl group at the 3-position effectively blocks one of these sites, thereby enabling the selective functionalization at the C-5 position. This predictable reactivity makes it a valuable tool for drug development professionals and researchers.[11][12]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is crucial for its effective use in a laboratory setting.
Physical Properties
The physical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 126378-42-5 | [13] |
| Molecular Formula | C₁₅H₂₇NOSi | [13] |
| Molecular Weight | 265.47 g/mol | [13] |
| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [1] |
| Density | 0.91 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 6.74 ± 0.18 (Predicted) | [1] |
Spectroscopic Characterization
For this compound, one would anticipate:
-
¹H NMR: Signals corresponding to the pyridine ring protons, the methoxy group protons, and the protons of the triisopropylsilyl group. The pyridine protons would show characteristic coupling patterns.
-
¹³C NMR: Resonances for each unique carbon atom in the pyridine ring, the methoxy group, and the triisopropylsilyl group.
Researchers synthesizing or using this compound should perform standard spectroscopic analyses (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Synthesis and Purification
The synthesis of this compound is typically achieved through a directed ortho-metalation of 4-methoxypyridine, followed by quenching with a suitable silylating agent. This approach leverages the directing ability of the methoxy group to achieve regioselective silylation at the C-3 position.[7][16]
Synthetic Workflow
The general synthetic strategy is outlined in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound.
Materials:
-
4-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxypyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete metalation.
-
Add triisopropylsilyl chloride dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Key Reactions and Synthetic Utility
The primary synthetic utility of this compound stems from its ability to undergo a second, highly regioselective metalation at the C-5 position.
Regioselective C-5 Functionalization
The presence of the bulky TIPS group at the C-3 position effectively blocks metalation at this site, directing the deprotonation to the C-5 position. This allows for the precise introduction of a wide range of electrophiles at this position.
Caption: Directed ortho-metalation and functionalization at the C-5 position.
This two-step sequence, initial silylation followed by a second metalation and electrophilic quench, provides a powerful strategy for the synthesis of highly substituted pyridines that would be difficult to access through other means. The resulting 5-substituted-4-methoxy-3-(triisopropylsilyl)pyridine can be further elaborated, for example, by removing the TIPS group or by utilizing it in cross-coupling reactions.
The methoxy group itself can also be a site for further transformation, such as demethylation to the corresponding pyridone, further expanding the synthetic possibilities.
Applications in Drug Discovery and Beyond
The ability to synthesize polysubstituted pyridines with high regiocontrol is of significant interest to the pharmaceutical industry.[6][11] These scaffolds are integral to the development of new therapeutic agents across a wide range of disease areas.[3] For instance, methoxypyridine motifs have been incorporated into gamma-secretase modulators for the potential treatment of Alzheimer's disease.[11][12]
Beyond pharmaceuticals, functionalized pyridines are also important in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for predictable and highly regioselective functionalization of the pyridine ring, providing access to a wide array of complex, polysubstituted derivatives. This capability makes it an indispensable tool for researchers and scientists in drug discovery and materials science, enabling the efficient construction of novel molecular entities with diverse applications.
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Beaulieu, F., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(2), 1-16. [Link]
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Antonov, A. S., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. [Link]
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Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(24), 115734. [Link]
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Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]
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Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449–4471. [Link]
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Al-Refai, M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3326. [Link]
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Singh, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2161. [Link]
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Dander, J. E., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10138–10141. [Link]
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Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13, 276. [Link]
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Cheméo. Pyridine, 4-methoxy-. [Link]
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In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-3-(triisopropylsilyl)pyridine
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 4-Methoxy-3-(triisopropylsilyl)pyridine. In the absence of direct experimental spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous compounds, to construct a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key structural and electronic features of this molecule as revealed through spectroscopic techniques.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical agents and functional materials. The introduction of a bulky triisopropylsilyl (TIPS) group at the 3-position and a methoxy group at the 4-position significantly influences the electronic and steric properties of the pyridine ring, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity.
This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in the fundamental principles of each spectroscopic method and are refined by comparing with experimental data from structurally related molecules, including 4-methoxypyridine and various silylated aromatic compounds.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with the systematic numbering used for NMR assignments, is depicted below. The key structural features that will dominate its spectroscopic signature are the substituted pyridine ring, the methoxy group, and the triisopropylsilyl group.
Physical and chemical properties of "4-Methoxy-3-(triisopropylsilyl)pyridine"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Methoxy-3-(triisopropylsilyl)pyridine, CAS Number 126378-42-5. While this compound is a highly specific and not extensively documented pyridine derivative, this document synthesizes available data with established principles of chemical reactivity and spectroscopic analysis to serve as a vital resource for its application in research and development. The guide delves into a plausible synthetic pathway, predicted analytical characterizations, potential synthetic utility, and essential safety protocols. The strategic placement of the bulky triisopropylsilyl (TIPS) group ortho to the methoxy substituent makes this molecule a potentially valuable intermediate for the regioselective synthesis of complex polysubstituted pyridines, a common scaffold in medicinal chemistry.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a foundational scaffold in pharmaceutical sciences, present in a multitude of clinically significant drugs.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and polar interactions within biological targets, while the aromatic ring serves as a rigid core for the precise spatial arrangement of various functional groups.[1] The specific substitution pattern on this ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]
This compound is a bespoke building block designed for advanced organic synthesis. The methoxy group is a well-known electron-donating group that can influence the reactivity of the pyridine ring. More importantly, the triisopropylsilyl (TIPS) group, a bulky and sterically demanding substituent, serves as a powerful directing group and a synthetic linchpin. It can facilitate reactions at specific positions due to steric hindrance and can be selectively removed or replaced in later synthetic steps, offering a gateway to complex molecular architectures that would be otherwise difficult to access. This guide aims to illuminate the properties and potential of this specialized reagent for professionals in drug discovery and chemical development.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its physical characteristics. These properties are essential for planning reactions, purification procedures, and for safe handling and storage.
| Property | Value | Source |
| IUPAC Name | (4-methoxy-3-pyridinyl)-tri(propan-2-yl)silane | PubChem[3] |
| CAS Number | 126378-42-5 | PubChem[3] |
| Molecular Formula | C₁₅H₂₇NOSi | PubChem[3] |
| Molecular Weight | 265.47 g/mol | PubChem[3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | 331.2 ± 27.0 °C (Predicted) | ChemicalBook[4] |
| Density | 0.91 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | 6.74 ± 0.18 (Predicted) | ChemicalBook[4] |
Synthesis and Purification: A Strategic Approach
The methoxy group is a known directed metalation group (DMG), capable of coordinating with strong lithium bases and directing deprotonation to the adjacent C3 position.[5] This strategy provides excellent regiocontrol, which is paramount in pyridine chemistry.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Preparation : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Metalation : Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, ~1.1 eq, solution in hexanes) or freshly prepared lithium diisopropylamide (LDA) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Rationale : LDA is often preferred as it is a non-nucleophilic, sterically hindered base, reducing the risk of side reactions. The low temperature is critical to prevent base-mediated decomposition and ensure kinetic control of the deprotonation at the C3 position, directed by the methoxy group.
-
-
Stirring : Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Silylation : Add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Rationale : A slight excess of the silyl chloride ensures complete consumption of the highly reactive lithiated species. The bulky TIPS group is chosen for its high steric profile and stability.
-
-
Warming : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Spectroscopic and Analytical Characterization (Predicted)
No public experimental spectra are available for this compound. However, based on its structure, a detailed prediction of its ¹H and ¹³C NMR spectra can be made. These predictions are invaluable for confirming the identity and purity of the synthesized material.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.35 | d | 1H | H-6 | Pyridine proton ortho to nitrogen. Deshielded. Doublet due to coupling with H-5. |
| ~8.25 | s | 1H | H-2 | Pyridine proton ortho to nitrogen. Deshielded. Appears as a singlet due to the adjacent silyl group. |
| ~6.70 | d | 1H | H-5 | Pyridine proton meta to nitrogen. Shielded relative to H-2/H-6. Doublet due to coupling with H-6. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy protons. Singlet, in the typical range for aryl methyl ethers. |
| ~1.45 | sept | 3H | -SiCH(CH₃)₂ | Methine protons of the isopropyl groups. Septet due to coupling with 6 methyl protons. |
| ~1.10 | d | 18H | -SiCH(CH₃)₂ | Methyl protons of the isopropyl groups. Doublet due to coupling with the methine proton. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C-4 | Carbon attached to the electron-donating methoxy group, highly deshielded. |
| ~152.0 | C-2 | Carbon ortho to nitrogen, deshielded. |
| ~149.5 | C-6 | Carbon ortho to nitrogen, deshielded. |
| ~125.0 | C-3 | Silyl-substituted carbon. The exact shift is influenced by the silicon atom. |
| ~106.0 | C-5 | Carbon meta to nitrogen, shielded by the methoxy group. |
| ~55.5 | -OCH₃ | Methoxy carbon. |
| ~19.0 | -SiCH(CH₃)₂ | Methyl carbons of the isopropyl groups. |
| ~11.5 | -SiCH(CH₃)₂ | Methine carbons of the isopropyl groups. |
Other Analytical Techniques
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 266.19.
-
Infrared (IR) Spectroscopy : Expect characteristic C=C and C=N stretching vibrations for the pyridine ring (~1600-1450 cm⁻¹), C-O stretching for the methoxy group (~1250 cm⁻¹), and strong Si-C bond vibrations.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct roles of its functional groups, which can be manipulated to achieve complex synthetic outcomes.
Caption: Key reaction pathways for this compound.
-
The TIPS Group as a Removable Steric Shield : The primary function of the bulky TIPS group is to block the C3 position, thereby directing subsequent electrophilic or metalation reactions to other positions on the ring (e.g., C5). Once its role as a directing group is fulfilled, it can be cleanly removed.
-
Proto-desilylation : Treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) or acids will replace the -TIPS group with a hydrogen atom, regenerating the 4-methoxypyridine scaffold after other positions have been functionalized.
-
-
The TIPS Group as a Locus for Ipso-Substitution : The C-Si bond can be cleaved and replaced by other functional groups in an ipso-substitution reaction. This is a powerful method for introducing functionality at the C3 position with high regioselectivity.
-
Halogenation : Reagents like iodine monochloride (ICl) or bromine (Br₂) can replace the TIPS group with a halogen, yielding 3-halo-4-methoxypyridines, which are versatile precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
-
Application in Drug Discovery : As a functionalized building block, this compound can be used in the synthesis of complex molecules targeting a range of diseases. The methoxypyridine core is found in various therapeutic agents.[6] This intermediate allows for the controlled, stepwise construction of polysubstituted pyridines, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns. For instance, after using the TIPS group to direct functionalization at C5, it can be removed or replaced to generate a diverse library of compounds from a single, advanced intermediate.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a risk assessment must be based on the constituent functional groups.
-
General Precautions : Handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Pyridine Core Hazards : Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system. They may be harmful if inhaled or absorbed through the skin. Avoid direct contact and inhalation.
-
Organosilane Reactivity : While the Si-C bond in the TIPS group is relatively stable, organosilanes can be sensitive to strong acids and bases. Avoid contact with incompatible materials.
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound represents a highly specialized and synthetically valuable chemical intermediate. Its true potential is realized not as a final product, but as a strategic tool for medicinal chemists and synthetic scientists. The interplay between the directing methoxy group and the bulky, yet labile, triisopropylsilyl group provides a sophisticated platform for the regiocontrolled synthesis of complex pyridine derivatives. By understanding its predicted properties, plausible synthesis, and key reactivity patterns as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities and next-generation pharmaceuticals.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-3-(triisopropylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methoxy-3-(triisopropylsilyl)pyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, conformational preferences, and the electronic and steric influences of its constituent functional groups. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based compounds.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and materials science, owing to their versatile chemical reactivity and ability to participate in a wide range of intermolecular interactions. The introduction of a bulky triisopropylsilyl (TIPS) group and an electron-donating methoxy group onto the pyridine scaffold, as in this compound, imparts unique steric and electronic properties. These modifications can significantly influence the molecule's reactivity, selectivity in chemical transformations, and its potential as a ligand or building block in complex molecular architectures. Understanding the interplay between the pyridine core and its substituents at a molecular level is paramount for its effective utilization.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇NOSi | [1] |
| Molecular Weight | 265.47 g/mol | [1] |
| IUPAC Name | (4-methoxy-3-pyridinyl)-tri(propan-2-yl)silane | [1] |
| CAS Number | 126378-42-5 | [1] |
The molecular structure consists of a pyridine ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a triisopropylsilyl group (-Si(CH(CH₃)₂)₃). The bulky TIPS group exerts a significant steric influence on the adjacent methoxy group and the pyridine ring, which is a key determinant of the molecule's conformational preferences.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A common and effective strategy involves the directed ortho-metalation of a substituted pyridine followed by quenching with a silyl electrophile.
Proposed Synthetic Protocol
A potential synthetic pathway is outlined below. This protocol is based on the known reactivity of methoxypyridines and the principles of directed metalation.
Step-by-Step Methodology:
-
Preparation: To a solution of 4-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise. The methoxy group at the 4-position directs the deprotonation to the adjacent C-3 position.
-
Silylation: After stirring the reaction mixture at -78 °C for a specified period to ensure complete lithiation, triisopropylsilyl chloride (TIPSCl) is added. The resulting mixture is allowed to slowly warm to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The proton at C-2, being adjacent to the nitrogen and the silyl group, would likely appear as a singlet or a narrow doublet at the most downfield chemical shift. The protons at C-5 and C-6 would appear as doublets, with their chemical shifts influenced by the methoxy group.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group would be observed, likely in the range of 3.8-4.0 ppm.
-
Triisopropylsilyl Protons: The protons of the TIPS group would give rise to two signals: a septet for the three methine (CH) protons and a doublet for the 18 methyl (CH₃) protons.
¹³C NMR (Predicted):
-
Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the silyl group (C-3) and the carbon bearing the methoxy group (C-4) would be significantly influenced by these substituents. The other three pyridine carbons (C-2, C-5, C-6) would appear at chemical shifts typical for substituted pyridines.
-
Methoxy Carbon: A signal for the methoxy carbon would be observed in the range of 55-60 ppm.
-
Triisopropylsilyl Carbons: Two signals corresponding to the methine and methyl carbons of the isopropyl groups would be present.
²⁹Si NMR (Predicted):
-
A single resonance is expected for the silicon atom of the TIPS group. The chemical shift would be in the region characteristic of trialkylarylsilanes.
Conformational Analysis
The conformation of this compound is primarily dictated by the steric interactions between the bulky triisopropylsilyl group and the adjacent methoxy group.
Sources
The Triisopropylsilyl Group in 4-Methoxy-3-(triisopropylsilyl)pyridine: A Linchpin for Regiocontrolled Pyridine Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Protecting Group
In the realm of heterocyclic chemistry, the precise functionalization of the pyridine ring is a cornerstone of drug discovery and materials science. The electron-deficient nature of the pyridine ring and the directing effects of its nitrogen atom often lead to complex reactivity patterns, making the regioselective introduction of substituents a significant synthetic challenge.[1][2] 4-Methoxy-3-(triisopropylsilyl)pyridine emerges as a highly valuable synthetic intermediate, where the triisopropylsilyl (TIPS) group transcends its traditional role as a mere protecting group.[3] Its strategic placement and substantial steric bulk serve as a powerful tool to manipulate the reactivity of the pyridine core, enabling regiocontrolled access to a variety of substituted pyridines that are otherwise difficult to synthesize.
This technical guide provides a comprehensive overview of the multifaceted role of the triisopropylsilyl group in this compound. We will delve into the mechanistic underpinnings of its directing effects, provide detailed experimental protocols for its introduction and subsequent exploitation in regioselective functionalization, and discuss methods for its eventual removal. This guide is intended to equip researchers with the knowledge to leverage this versatile building block in their synthetic endeavors.
The Strategic Role of the Triisopropylsilyl (TIPS) Group
The utility of the TIPS group in this compound is primarily centered on its ability to act as a sterically demanding, yet removable, directing group. This function is most prominently displayed in directed ortho-metalation (DoM) reactions.
Mechanism of Regiocontrolled ortho-Metalation
Directed ortho-metalation is a powerful technique for the C-H functionalization of aromatic and heteroaromatic compounds.[1] The regioselectivity of this reaction is governed by the coordination of an organolithium reagent to a directing metalation group (DMG), which enhances the kinetic acidity of the proximal C-H bonds. In the case of 4-methoxypyridine, the methoxy group serves as a moderate DMG, directing lithiation to the ortho positions, C-3 and C-5.[4][5] However, in the absence of any other directing influence, a mixture of 3- and 5-lithiated species is often obtained.
The introduction of a bulky triisopropylsilyl group at the C-3 position dramatically alters this reactivity landscape. The TIPS group serves two critical functions:
-
Steric Hindrance: The large steric footprint of the three isopropyl substituents effectively blocks access of the organolithium base to the C-5 position. This steric blockade prevents deprotonation at this site.
-
Directing Group for C-2 Lithiation: With the C-5 position sterically shielded, the organolithium reagent is directed by the methoxy group to the remaining accessible ortho position, C-2. This results in highly regioselective deprotonation at the C-2 position, generating a single organolithium intermediate that can be trapped with a variety of electrophiles.
The following diagram illustrates this principle:
Caption: Regiocontrol in the lithiation of 4-methoxypyridine.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound, its regioselective functionalization, and the subsequent deprotection of the TIPS group. These protocols are based on established procedures for analogous transformations.[4][6]
Synthesis of this compound
This procedure is based on the directed ortho-metalation of 4-methoxypyridine followed by quenching with triisopropylsilyl chloride.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of 4-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon, cooled to -78 °C, is added n-butyllithium (1.1 equiv.) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv.) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | 4-Methoxypyridine |
| Reagents | n-Butyllithium, Triisopropylsilyl chloride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 70-85% |
Regioselective C-2 Functionalization
This protocol describes the lithiation of this compound at the C-2 position, followed by trapping with an electrophile (e.g., an aldehyde).
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere, cooled to -78 °C, is added n-butyllithium (1.1 equiv.) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours to ensure complete C-2 lithiation.
-
The chosen electrophile (e.g., benzaldehyde, 1.2 equiv.) is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash column chromatography yields the desired 2-substituted-4-methoxy-3-(triisopropylsilyl)pyridine.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | n-Butyllithium, Electrophile (e.g., benzaldehyde) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Regioselectivity | >95% at C-2 |
Deprotection of the Triisopropylsilyl Group
The TIPS group can be removed to unveil the C-3 position for further manipulation or to yield the final target molecule. Fluoride-based reagents are commonly employed for this transformation.[7][8][9][10]
Step-by-Step Protocol using Tetrabutylammonium Fluoride (TBAF):
-
To a solution of the 3-TIPS-substituted pyridine (1.0 equiv.) in THF is added a 1 M solution of TBAF in THF (1.1-1.5 equiv.).
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desilylated pyridine.
Alternative Protocol using Hydrogen Fluoride-Pyridine (HF-Pyridine):
Caution: HF-Pyridine is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.
-
In a plastic vial, dissolve the 3-TIPS-substituted pyridine (1.0 equiv.) in a mixture of THF and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine complex to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purify the residue by flash column chromatography.
| Reagent | Conditions | Advantages | Disadvantages |
| TBAF | THF, room temperature | Mild, common reagent | Basicity can cause side reactions |
| HF-Pyridine | THF/Pyridine, 0 °C to RT | Less basic than TBAF | Highly toxic and corrosive |
Applications in Synthesis
The ability to selectively functionalize the C-2 position of the 4-methoxypyridine scaffold opens up avenues for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[3][11][12] The methoxy group itself can be a precursor to a pyridone, further expanding the synthetic utility.[3]
Synthetic Strategy Overview
Caption: Synthetic utility of this compound.
Conclusion
The triisopropylsilyl group in this compound is a powerful and versatile tool for the regiocontrolled synthesis of substituted pyridines. Its large steric bulk effectively directs metalation to the C-2 position, overriding the inherent electronic preferences of the 4-methoxypyridine ring system. The ability to introduce a wide range of electrophiles at this position, coupled with established methods for the subsequent removal of the TIPS group, provides a robust strategy for the synthesis of complex, polysubstituted pyridines. This approach is of significant value to researchers in medicinal chemistry and organic synthesis, enabling the efficient construction of novel molecular architectures with potential applications in drug discovery and development.
References
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Frank, J. P., Strutton, W. R., Adade, J. K. A., & Majireck, M. M. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Retrieved from [Link]
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Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
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Al-Zoubi, R. M., McDonald, R., & Hall, D. G. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
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Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Retrieved from [Link]
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Kocienski, P. J., & Kocienski, P. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2012). Journal Name COMMUNICATION. DR-NTU. Retrieved from [Link]
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Chandrasekhar, S., & Shrinidhi, A. (1980). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 683. [Link]
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Cheng, C., & Hartwig, J. F. (2015). Catalytic Silylation of Unactivated C–H Bonds. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Govek, S. P., & Overman, L. E. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 3(7), 1025-1027. [Link]
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El-Hiti, G. A. (2014). (PDF) Greener and regioselective lithiation of substituted pyridines. ResearchGate. Retrieved from [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
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Valpuesta, M., & Fader, L. D. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH Public Access. Retrieved from [Link]
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Bell-Loncq, A., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. NIH Public Access. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages. Retrieved from [Link]
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Marsais, F., & Queguiner, G. (1983). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Sci-Hub. Retrieved from [Link]
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Wang, H., & Chen, Y. (2019). Photocatalytic C-H Silylation of Heteroarenes by Using Trialkylhydrosilanes. ResearchGate. Retrieved from [Link]
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Schmidbaur, H., & Zech, J. (1998). Synthesis, properties, and structure of poly(silyl)pyridines. The phantom of intramolecular Si-N bonding. Technische Universität München. Retrieved from [Link]
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Gschwend, H. W., & Rodriguez, H. R. (1986). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Scilit. Retrieved from [Link]
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da Silva, J. C. G., & Guedes, G. P. (2021). Synthetic route and proposed structure of 3-n-propyl(4-methylpyridinium)silsesquioxane chloride. ResearchGate. Retrieved from [Link]
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The Dichotomous Nature of a Simple Substituent: A Deep Dive into the Electronic Effects of the Methoxy Group on the Pyridine Ring
An In-Depth Technical Guide:
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The strategic functionalization of this heterocycle is a primary tool for tuning a molecule's physicochemical and pharmacological properties. Among the most common substituents, the methoxy group presents a fascinating case of electronic duality, capable of acting as both an electron-donating and electron-withdrawing entity depending on its position. This guide provides a comprehensive analysis of the inductive and resonance effects of the methoxy group on the pyridine ring. We will dissect the impact of positional isomerism on basicity, reactivity in electrophilic and nucleophilic substitutions, and spectroscopic signatures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a fundamental understanding of electronic effects for rational molecular design.
The Fundamental Duality: Inductive vs. Resonance Effects
The electronic influence of any substituent on an aromatic ring can be deconstructed into two primary forces: the inductive effect and the resonance effect. The methoxy group is a classic example where these two effects are in opposition.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Oxygen is significantly more electronegative than carbon, causing it to pull electron density away from the atom it is attached to. This creates a dipole and results in a net withdrawal of electron density from the ring. The inductive effect is distance-dependent, weakening rapidly with each successive bond.[2][3]
-
Resonance Effect (+R or +M): This effect involves the delocalization of pi (π) electrons. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring's π-system.[1][2][4] This donation increases the electron density within the ring, but only at specific positions (ortho and para to the substituent). Unlike the inductive effect, resonance is largely distance-independent.[4]
The ultimate electronic character of the methoxy group at a specific position on the pyridine ring is determined by the balance of its electron-withdrawing inductive nature (-I) and its electron-donating resonance nature (+R).
Caption: Duality of Methoxy Group Electronic Effects.
The Critical Role of Position: 2-, 3-, and 4-Methoxypyridine
The net electronic effect of the methoxy group is critically dependent on its point of attachment to the pyridine ring.
-
4-Methoxypyridine (Para Position): The methoxy group is para to the ring nitrogen. In this position, both the +R and -I effects are at play. However, the powerful +R effect, which donates electron density directly into the ring and towards the nitrogen, strongly outweighs the distance-weakened -I effect. This results in a significant increase in electron density on the nitrogen atom and at the C-2 and C-6 positions.[5]
-
2-Methoxypyridine (Ortho Position): The situation is similar to the 4-methoxy isomer, with a strong +R effect donating electron density into the ring (primarily at the C-4 and C-6 positions). The -I effect is stronger here due to its proximity to the ring, but the +R effect is generally considered dominant.
-
3-Methoxypyridine (Meta Position): At the meta position, the resonance-donating lone pairs on the oxygen cannot be delocalized onto the ring nitrogen or the other ring carbons through a valid resonance structure.[3] Therefore, the +R effect is negligible. The primary influence is the electron-withdrawing -I effect, which decreases the electron density of the ring, making it more electron-poor compared to pyridine.
Caption: Logic of a Hammett Plot for LFER Analysis.
Field-Proven Methodologies
Protocol 1: Experimental Determination of pKa via Potentiometric Titration
This protocol provides a self-validating system to quantify the basicity of a methoxypyridine isomer.
-
Preparation: Accurately weigh ~1.0 mmol of the methoxypyridine sample and dissolve it in 50 mL of deionized water in a 100 mL beaker equipped with a magnetic stir bar.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the calibrated pH electrode in the sample solution.
-
Titration Setup: Fill a 10 mL burette with a standardized 0.1 M HCl solution.
-
Titration: Add the HCl titrant in small increments (e.g., 0.1 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).
-
Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the volume at the equivalence point. The volume corresponding to exactly half of the equivalence point volume is the half-equivalence point.
-
pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pKa of the conjugate acid is the pH value recorded at this volume.
Caption: Workflow for pKa Determination by Titration.
Implications for Drug Design and Development
A thorough understanding of these electronic effects is not merely academic; it is fundamental to the rational design of pyridine-containing drugs. [5][6][7]
-
ADME Profile Modulation: The pKa of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By selecting the appropriate methoxypyridine isomer, a medicinal chemist can fine-tune the pKa to ensure the drug is in the optimal charge state for membrane permeability and target engagement at physiological pH. [1]* Target Engagement: The electron density at specific atoms in the pyridine ring influences its ability to form hydrogen bonds, halogen bonds, or other key interactions within a biological target's active site. The methoxy group can be used to enhance or attenuate these interactions.
-
Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation. Conversely, O-demethylation is a common metabolic pathway, meaning the methoxy group can also be a point of controlled metabolic breakdown.
-
Synthetic Utility: The methoxy group serves as a versatile synthetic handle. It can be a precursor to a hydroxy group via demethylation or can direct the synthesis of more complex analogs. [8][9]Its presence has been crucial in the synthesis of compounds targeting pathways like PI3K/mTOR and in the development of gamma-secretase modulators for Alzheimer's disease. [7][10]
Conclusion
The methoxy group, while structurally simple, exerts a profound and position-dependent electronic influence on the pyridine ring. Its dichotomous nature—acting as an electron-withdrawing group via induction and an electron-donating group via resonance—allows for the fine-tuning of molecular properties. The 2- and 4-isomers are electron-rich and more basic due to the dominant +R effect, while the 3-isomer is electron-poor and less basic due to the dominant -I effect. These fundamental principles directly impact reactivity, spectroscopic characteristics, and ultimately, the utility of methoxypyridine derivatives in research. For the medicinal chemist and drug development professional, mastering these concepts is essential for transforming the pyridine scaffold from a simple heterocycle into a precisely engineered component of a novel therapeutic agent.
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"4-Methoxy-3-(triisopropylsilyl)pyridine" as a synthetic building block
An In-depth Technical Guide to 4-Methoxy-3-(triisopropylsilyl)pyridine as a Synthetic Building Block
Introduction: A Strategic Tool for Pyridine Functionalization
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its prevalence in FDA-approved drugs underscores the necessity for precise and versatile methods to functionalize this heterocycle.[3][4] this compound has emerged as a highly valuable and strategic building block for achieving regioselective substitution on the pyridine ring.
This guide provides a comprehensive overview of this compound, detailing its synthesis, unique reactivity, and practical applications. We will explore the synergistic interplay between the methoxy directing group and the bulky triisopropylsilyl (TIPS) group, which together unlock powerful synthetic transformations, most notably Directed ortho-Metalation (DoM). This document is intended for researchers and professionals in drug development who seek to leverage this reagent for the efficient construction of complex, functionalized pyridine derivatives.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 126378-42-5 | [5][6] |
| Molecular Formula | C₁₅H₂₇NOSi | [5][6] |
| Molecular Weight | 265.47 g/mol | [5][6] |
| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [5] |
| Density | 0.91 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 6.74 ± 0.18 (Predicted) | [5] |
Core Reactivity: The Power of Directed ortho-Metalation (DoM)
The primary synthetic utility of this compound stems from its tailored design for Directed ortho-Metalation (DoM). DoM is a powerful technique that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent.[7][8][9] This generates a stabilized carbanion that can be trapped with a wide range of electrophiles, enabling highly regioselective C-H functionalization.[10][11]
In this molecule, two key features govern the outcome of metalation:
-
The 4-Methoxy Group as a DMG: The methoxy group is a moderately powerful DMG.[7] Its oxygen atom acts as a Lewis base, coordinating to the lithium cation of the organolithium base (e.g., n-butyllithium or sec-butyllithium).[8][9] This coordination pre-complexes the base near the C3 and C5 positions, increasing the kinetic acidity of the ortho protons.
-
The 3-Triisopropylsilyl (TIPS) Group as a Steric Block: The bulky TIPS group sterically shields the C2 and C4 positions and, more importantly, completely blocks access to the adjacent C2 proton. Consequently, deprotonation is directed exclusively to the electronically activated and sterically accessible C5 position.
This orchestrated electronic and steric control allows for the clean and high-yielding generation of a 5-lithiated pyridine intermediate, which serves as a versatile nucleophile for subsequent reactions.
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The Advent and Evolution of Silyl-Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of silicon into organic molecules, a concept known as bioisosterism, has emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth exploration of the discovery, synthesis, and burgeoning applications of silyl-substituted pyridines. From their early, often challenging, synthetic origins to the advent of sophisticated catalytic C-H functionalization methods, we will trace the historical trajectory of these unique heterocyclic compounds. This technical guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of synthetic methodologies but also critical insights into the rationale behind their use in modern drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a comparative analysis of various approaches. Furthermore, this guide will illuminate the transformative potential of silyl-substituted pyridines in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, thereby paving the way for the next generation of innovative therapeutics.
Introduction: The Dawn of a New Moiety
The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive molecules, prized for its unique electronic properties and its ability to engage in crucial biological interactions.[1][2][3] The journey into the chemical space of silyl-substituted pyridines began with early explorations into organosilicon chemistry. Initial forays were often characterized by harsh reaction conditions and limited substrate scope, hindering their widespread adoption. However, these pioneering studies laid the essential groundwork for future innovations. The fundamental recognition that the substitution of a carbon atom with a silicon atom—a "silicon switch"—could profoundly alter a molecule's physicochemical properties was a pivotal moment.[4][5][6] This seemingly simple substitution can influence lipophilicity, metabolic stability, and target-binding affinity, offering a novel avenue for lead optimization in drug discovery.[4][5][6]
The Synthetic Arsenal: From Stoichiometric Reagents to Catalytic Revolutions
The evolution of synthetic methods for accessing silyl-substituted pyridines mirrors the broader advancements in organic chemistry, moving from stoichiometric, and often cumbersome, procedures to elegant and efficient catalytic strategies.
Early Methodologies: Building the Foundation
The first successful syntheses of silylpyridines relied on classical organometallic chemistry. These methods, while foundational, often required the pre-functionalization of the pyridine ring and the use of highly reactive reagents.
One of the earliest approaches involved the reaction of a lithiated pyridine species with a suitable halosilane. This method, while effective for certain substrates, was often hampered by issues of regioselectivity and functional group tolerance due to the strong basicity of the organolithium reagents.
An alternative early route utilized the metathesis reaction between a bromopyridine and a silyl anion source, such as potassium silyl (KSiH₃). This method offered a different pathway to silylpyridines but still presented challenges in terms of reagent availability and reaction conditions.
The Rise of Catalysis: A Paradigm Shift in Silylpyridine Synthesis
The true paradigm shift in the synthesis of silyl-substituted pyridines arrived with the advent of transition metal-catalyzed cross-coupling and C-H activation reactions. These methods offered unprecedented efficiency, selectivity, and functional group compatibility, opening the door for the routine incorporation of silyl groups into complex pyridine-containing molecules.
More recently, the use of readily available and inexpensive zinc catalysts, such as zinc triflate (Zn(OTf)₂), has emerged as a practical method for the direct C-H silylation of pyridines.[1][2][7][8] This approach offers a cost-effective and operationally simple alternative to palladium-based systems.
Proposed Mechanism: The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism. The zinc(II) center activates the silane, increasing its electrophilicity and facilitating the silylation of the electron-rich pyridine ring.[1][2]
Pyridine [label="Pyridine"]; Silane [label="R₃SiH"]; ZnOTf2 [label="Zn(OTf)₂", fillcolor="#FBBC05"]; Activated_Complex [label="[Pyridine-Zn(OTf)₂-H-SiR₃]⁺\nActivated Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Silyl_Pyridinium [label="Silylated Pyridinium Intermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silyl_Pyridine [label="Silyl-Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2 [label="H₂"];
Pyridine -> Activated_Complex; Silane -> Activated_Complex; ZnOTf2 -> Activated_Complex; Activated_Complex -> Silyl_Pyridinium [label="Hydride Transfer"]; Silyl_Pyridinium -> Silyl_Pyridine [label="Rearomatization"]; Silyl_Pyridinium -> H2;
caption [label="Proposed Mechanism of Zinc-Catalyzed Pyridine Silylation.", shape=plaintext, fontsize=10]; }
Caption: Proposed Mechanism of Zinc-Catalyzed Pyridine Silylation.Experimental Protocol: Zinc-Catalyzed Silylation of Pyridine
-
Materials:
-
Pyridine (1.0 eq)
-
Triethylsilane (Et₃SiH) (1.2 eq)
-
Zinc triflate (Zn(OTf)₂) (10 mol%)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add zinc triflate.
-
Add anhydrous toluene, followed by pyridine and triethylsilane.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired silyl-substituted pyridine.
-
Palladium catalysis has revolutionized the field of C-H functionalization, and the silylation of pyridines is no exception. These methods often employ a directing group to achieve high levels of regioselectivity, allowing for the precise installation of a silyl group at a specific position on the pyridine ring.
Proposed Mechanism: The catalytic cycle typically involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by a directed C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a silylating agent, and subsequent reductive elimination furnishes the silylated pyridine and regenerates the active palladium catalyst.[9][10][11][12]
Start [label="Start: Pyridine Substrate", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Coordination of Pd Catalyst"]; Step2 [label="Directed C-H Activation\n(Formation of Palladacycle)"]; Step3 [label="Reaction with Silylating Agent"]; Step4 [label="Reductive Elimination"]; End [label="End: Silylated Pyridine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End;
caption [label="Workflow for Palladium-Catalyzed C-H Silylation.", shape=plaintext, fontsize=10]; }
Caption: Workflow for Palladium-Catalyzed C-H Silylation.Experimental Protocol: Palladium-Catalyzed Directed ortho-C-H Silylation of 2-Phenylpyridine
-
Materials:
-
2-Phenylpyridine (1.0 eq)
-
Hexamethyldisilane ((TMS)₂) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (L1) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane (solvent)
-
-
Procedure:
-
In a glovebox, add palladium(II) acetate, the ligand (L1), and potassium carbonate to an oven-dried reaction vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Add 2-phenylpyridine and hexamethyldisilane to the reaction mixture.
-
Seal the vial and heat at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ortho-silylated product.
-
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular silyl-substituted pyridine will depend on several factors, including the desired substitution pattern, the presence of other functional groups, and considerations of cost and scalability.
| Method | Advantages | Disadvantages |
| Lithiation-Silylation | Access to specific isomers not easily obtained by other methods. | Requires stoichiometric amounts of strong base; limited functional group tolerance; often requires cryogenic temperatures. |
| Metathesis with KSiH₃ | Can provide access to silylpyridines from readily available halopyridines. | The reagent KSiH₃ is not commercially available and must be prepared; can have limited scope. |
| Zinc-Catalyzed C-H Silylation | Uses an inexpensive and abundant metal catalyst; operationally simple.[1][2][7][8] | May lack the high regioselectivity of directed methods; can require high temperatures. |
| Palladium-Catalyzed C-H Silylation | High regioselectivity through the use of directing groups; broad substrate scope and functional group tolerance.[9][10][11][12] | The cost of palladium catalysts can be a concern for large-scale synthesis; requires careful optimization of ligands and reaction conditions. |
Applications in Drug Development: The Sila-Drug Revolution
The incorporation of silyl groups into pyridine-containing drug candidates represents a compelling strategy for fine-tuning their pharmacological properties. The "silicon switch" can lead to improvements in metabolic stability, cell permeability, and target engagement.[4][5][6]
The Rationale for Silylation in Medicinal Chemistry
The substitution of carbon with silicon introduces several key changes to the molecular architecture:
-
Increased Lipophilicity: Silyl groups are generally more lipophilic than their carbon counterparts, which can enhance membrane permeability and improve oral bioavailability.[3]
-
Altered Metabolic Profile: The C-Si bond is more stable to metabolic oxidation than a C-H or C-C bond. This can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Modified Conformation and Binding: The longer C-Si bond length and different bond angles compared to C-C bonds can alter the overall conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.[3]
Case Studies: Silyl-Substituted Pyridines in the Pipeline
While the application of silyl-substituted pyridines in marketed drugs is still an emerging area, the patent literature and preclinical studies reveal a growing interest in this chemical space across various therapeutic areas.
-
Oncology: The pyridine scaffold is a key component of many kinase inhibitors.[1][13] Silylation of these molecules is being explored to enhance their potency and overcome resistance mechanisms. For example, the introduction of a silyl group can block metabolic hotspots, leading to increased drug exposure and improved efficacy.
-
Neurodegenerative Diseases: In the development of treatments for conditions like Alzheimer's and Parkinson's disease, achieving brain penetration is a major challenge. The increased lipophilicity imparted by silyl groups can be advantageous in designing CNS-active drugs.[9][14]
-
Infectious Diseases: The pyridine ring is also found in numerous antibacterial and antiviral agents.[15][16][17][18] Silylation can be employed to improve the drug-like properties of these compounds, such as their solubility and metabolic stability, leading to more effective treatments.
While specific examples of silyl-substituted pyridine drugs that have reached late-stage clinical trials are not yet abundant in the public domain, the increasing number of patent applications and preclinical studies underscores the significant potential of this class of compounds.[5][8]
Future Perspectives and Conclusion
The journey of silyl-substituted pyridines from laboratory curiosities to promising candidates in drug discovery has been driven by continuous innovation in synthetic chemistry. The development of robust and selective catalytic methods has made these compounds readily accessible, allowing medicinal chemists to systematically explore the impact of silylation on the biological activity of pyridine-containing molecules.
Looking ahead, the field is poised for further advancements. The development of enantioselective silylation methods will provide access to chiral silyl-substituted pyridines, further expanding the chemical space for drug discovery. Additionally, a deeper understanding of the metabolic fate and potential toxicity of organosilicon compounds will be crucial for their successful clinical translation.
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A Senior Application Scientist's Guide to 4-Methoxy-3-(triisopropylsilyl)pyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and other crucial interactions with biological targets, while the aromatic ring serves as a versatile framework for introducing diverse functionalities.[3] By strategically modifying the pyridine core, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule to optimize its therapeutic potential.[3]
This guide focuses on a particularly valuable, yet specialized, pyridine derivative: 4-Methoxy-3-(triisopropylsilyl)pyridine (CAS No. 126378-42-5). The introduction of a bulky triisopropylsilyl (TIPS) group ortho to a directing methoxy group offers a unique combination of steric hindrance and synthetic versatility. This substitution pattern is instrumental in directing subsequent chemical transformations and in exploring specific binding pockets within target proteins. This document provides an in-depth technical overview of this compound, covering its synthesis, commercial availability, and key applications for professionals in drug discovery and development.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 126378-42-5 | |
| Molecular Formula | C₁₅H₂₇NOSi | |
| Molecular Weight | 265.47 g/mol | |
| IUPAC Name | (4-methoxypyridin-3-yl)(tri(propan-2-yl))silane | |
| Canonical SMILES | CC(C)(C(C)C)C1=C(C=NC=C1)OC | |
| Physical Form | Expected to be a liquid or low-melting solid | General Chemical Knowledge |
Commercial Availability and Suppliers
This compound is a specialized chemical intermediate available from a select number of suppliers. Researchers should anticipate lead times for delivery. Below is a compilation of potential suppliers; it is advisable to contact them directly for current stock, purity, and pricing information.
| Supplier | Location | Contact Information | Notes |
| ChemicalBook | Global | Online marketplace with multiple listed suppliers. | |
| PubChem | Global | Lists several chemical vendors. | |
| Alchem Pharmtech, Inc. | USA | Supplier of related silylated pyridines. | |
| Sigma-Aldrich (Merck) | Global | A potential source for custom synthesis or related starting materials. | |
| TCI Chemicals | Global | Offers a wide range of pyridine derivatives. |
Synthesis of this compound: A Directed ortho-Metalation Approach
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique utilizes a directing group on an aromatic ring to guide deprotonation by a strong base to the adjacent ortho position, followed by quenching with an electrophile.
The Causality Behind the Synthetic Strategy
The methoxy group at the 4-position of the pyridine ring serves as an effective directing group. Its oxygen atom can chelate to the lithium cation of an organolithium base, thereby lowering the kinetic barrier to deprotonation at the C-3 position. The choice of a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), is crucial to prevent nucleophilic addition to the pyridine ring. The subsequent introduction of the bulky triisopropylsilyl group is achieved by quenching the resulting lithiated intermediate with triisopropylsilyl chloride.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for directed ortho-metalation of methoxypyridines.
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Directed ortho-Metalation: To the freshly prepared LDA solution, add a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Silylation: Add triisopropylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of complex molecules for drug discovery.
Role as a Steric and Directing Group in API Synthesis
The bulky triisopropylsilyl group can serve several strategic purposes in the synthesis of active pharmaceutical ingredients (APIs):
-
Steric Shielding: The TIPS group can block a specific site on the pyridine ring, preventing unwanted reactions and directing subsequent functionalization to other positions.
-
Modulation of Lipophilicity: The introduction of the silyl group increases the lipophilicity of the molecule, which can be advantageous for crossing cell membranes.
-
Synthetic Handle: The silyl group can be removed under specific conditions (e.g., with fluoride ions) to reveal a reactive site for further elaboration.
Case Study: Precursor for Gamma-Secretase Modulators
Recent research into treatments for Alzheimer's disease has focused on the development of gamma-secretase modulators (GSMs). These molecules aim to alter the activity of the gamma-secretase enzyme to reduce the production of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques in the brain. The synthesis of certain classes of GSMs involves the use of substituted methoxypyridine building blocks. While not explicitly mentioning this compound, the synthetic strategies employed are highly amenable to its use. The silyl group could be used to direct further substitutions on the pyridine ring before being removed or transformed into another functional group required for biological activity.
Logical Relationship Diagram for Application in Drug Discovery
Caption: Application of this compound in a drug discovery workflow.
Safety and Handling
-
4-Methoxypyridine: This starting material is a combustible liquid and may cause skin and eye irritation.
-
n-Butyllithium: A pyrophoric liquid that reacts violently with water. It must be handled under an inert atmosphere.
-
Diisopropylamine and Triisopropylsilyl chloride: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-retardant lab coat
All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized building block with significant potential for accelerating drug discovery programs. Its synthesis via directed ortho-metalation is a robust and well-established method. The strategic placement of the methoxy and triisopropylsilyl groups provides medicinal chemists with a powerful tool for the regioselective synthesis of complex pyridine-containing molecules. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the utility of such specialized intermediates is poised to increase.
References
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Arkivoc 2008 , (xi), 143-157. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
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Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Myers, A. G. ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Methoxypyridine N-oxide. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supporting Information for "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis". [Link]
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Royal Society of Chemistry. Supporting Information for "Ruthenium-Catalyzed C–H Arylation of Pyridines with Arylboronic Acids". [Link]
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Tradeindia. Pyridine at Best Price from Manufacturers, Suppliers & Dealers. [Link]
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mzCloud. 4 Methoxy 3 pyridineboronic acid. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules2023 , 28(10), 4165. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry2022 , 13(2), 159-189. [Link]
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Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. Inorganics2022 , 10(10), 169. [Link]
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Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry2010 , 6, 41. [Link]
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry2020 , 28(22), 115734. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis2021 , 11(15), 9892-9914. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett2022 , 33(16), 1569-1574. [Link]
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A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Angewandte Chemie International Edition2011 , 50(46), 11005-11009. [Link]
- Synthesis of pharmaceutically useful pyridine derivatives.
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NIST. Pyridine, 4-methoxy-. NIST Chemistry WebBook. [Link]
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NIST. Pyridine, 4-methoxy-1-oxide-. NIST Chemistry WebBook. [Link]
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NIST. Pyridine, 4-methoxy-1-oxide-. NIST Chemistry WebBook. [Link]
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India Fine Chemicals. 4-Methoxy-3-nitropyridine. [Link]
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ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
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ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. [Link]
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Technical University of Munich. Synthesis, properties, and structure of poly(silyl)pyridines. The phantom of intramolecular Si-N bonding. [Link]
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DR-NTU (Nanyang Technological University). A New Protocol for Nucleophilic Amination of Methoxypyridines. [Link]
-
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Methodological & Application
Application Notes and Protocols: Regioselective Functionalization of 4-Methoxy-3-(triisopropylsilyl)pyridine via Directed ortho-Metalation
Authored by: A Senior Application Scientist
Introduction: The Strategic Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and predictable method for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] This strategy overcomes the inherent limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers.[1][3] The DoM reaction relies on the presence of a directing metalation group (DMG), typically a heteroatom-containing functionality that can coordinate to a strong organolithium base.[3][4] This coordination, or complex-induced proximity effect (CIPE), positions the base to deprotonate the nearest (ortho) C-H bond, creating a stabilized aryllithium intermediate.[3][5] This nucleophilic intermediate can then be trapped with a wide array of electrophiles to install a new functional group with impeccable regiocontrol.
This guide provides an in-depth analysis and a field-proven protocol for the directed ortho-metalation of a specific, highly valuable substrate: 4-Methoxy-3-(triisopropylsilyl)pyridine . We will explore the interplay of the directing groups, the mechanistic underpinnings of the reaction's selectivity, and a detailed, step-by-step procedure for its successful execution in a research setting.
Substrate Analysis: Decoding the Regioselectivity
The remarkable regioselectivity observed in the DoM of This compound is a direct consequence of the electronic and steric influences of its substituents.
-
The Methoxy Group (-OCH₃) as the Primary Director: The methoxy group at the C-4 position is a moderately powerful DMG.[6] Its Lewis basic oxygen atom readily coordinates with the lithium cation of the base (e.g., LDA or an alkyllithium), bringing the base into close proximity with the ortho protons at C-3 and C-5.[1][4]
-
The Triisopropylsilyl (TIPS) Group as a Steric Block: The bulky triisopropylsilyl group at the C-3 position serves as a "protecting" or "blocking" group.[7] It physically obstructs the C-3 position, making deprotonation at this site sterically impossible. Consequently, the organolithium base is funneled exclusively to the electronically activated and sterically accessible C-5 position.
-
The Pyridine Nitrogen: While the pyridine ring is π-deficient and can be susceptible to nucleophilic addition by strong bases, the use of hindered lithium amide bases like Lithium Diisopropylamide (LDA) at low temperatures effectively minimizes this side reaction.[7][8][9] The primary directing influence in this specific substrate remains the C-4 methoxy group.
The synergistic effect of the directing methoxy group and the blocking TIPS group ensures that metalation occurs predictably and cleanly at the C-5 position .
Reaction Mechanism: A Step-by-Step Visualization
The directed ortho-metalation of this compound proceeds through a well-defined sequence of steps, ensuring high regioselectivity.
-
Coordination: The organolithium base (s-BuLi or LDA) approaches the substrate and coordinates to the Lewis basic oxygen atom of the C-4 methoxy group.
-
Deprotonation: Guided by this coordination, the base selectively abstracts the proton from the sterically unhindered C-5 position.
-
Intermediate Formation: This deprotonation generates the key 5-lithio-4-methoxy-3-(triisopropylsilyl)pyridine intermediate.
-
Electrophilic Quench: The highly nucleophilic lithiated intermediate rapidly reacts with an added electrophile (E⁺) at the C-5 position to yield the final functionalized product.
Caption: Mechanism of Directed ortho-Metalation on the target substrate.
Detailed Experimental Protocol
This protocol provides a robust methodology for the C-5 lithiation and subsequent functionalization of this compound. Extreme care must be taken to maintain anhydrous and anaerobic conditions throughout the procedure.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | Store under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, Aldrich | Freshly distilled from Na/benzophenone or from a solvent purification system. |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Sigma-Aldrich | Titered solution is recommended for accuracy. |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | Alternative to s-BuLi, often preferred for pyridines.[8] |
| Selected Electrophile (e.g., Iodine, DMF, etc.) | Reagent Grade | Various | Must be anhydrous. |
| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Various | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Various | For drying organic layers. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (round-bottom flask, dropping funnel).
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (Dry ice/acetone, -78 °C).
-
Syringes and needles for reagent transfer.
Step-by-Step Procedure
Caption: Experimental workflow for the DoM protocol.
-
Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Preparation: To the flask, add this compound (1.0 eq). Evacuate and backfill the flask with inert gas three times.
-
Dissolution and Cooling: Add anhydrous THF (approx. 0.1 M concentration) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath with vigorous stirring.
-
Metalation: Slowly add s-BuLi or LDA (1.1 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) is often observed. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Dissolve the chosen electrophile (1.2-1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Warming: Remove the cooling bath and allow the reaction to gradually warm to ambient temperature over 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-substituted product.
Data Summary: Electrophiles and Reaction Outcomes
The lithiated intermediate is a versatile nucleophile that can react with a broad range of electrophiles to introduce diverse functionalities at the C-5 position.
| Electrophile | Reagent Example | Functional Group Introduced |
| Iodination | I₂ | -I |
| Formylation | DMF | -CHO |
| Carboxylation | CO₂ (gas) | -COOH |
| Boronation | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |
| Hydroxymethylation | Paraformaldehyde | -CH₂OH |
| Thiolation | (SMe)₂ | -SMe |
| Silylation | TMSCl | -SiMe₃ |
Troubleshooting and Key Considerations
| Issue | Possible Cause | Solution |
| Low or No Yield | Wet reagents/solvents; insufficient inert atmosphere; inactive base. | Ensure all glassware is rigorously dried. Use freshly purified solvents. Titer the organolithium base before use. |
| Recovery of Starting Material | Incomplete metalation; insufficient reaction time or temperature too high. | Increase metalation time to 1.5-2 hours. Ensure the temperature is maintained at -78 °C. Use a slight excess (1.1-1.2 eq) of base. |
| Formation of Side Products | Nucleophilic addition of base to the pyridine ring. | Use a hindered base like LDA instead of n-BuLi or s-BuLi.[9] Maintain a low temperature throughout the addition steps. |
| Decomposition of Intermediate | Warming of the lithiated species before quenching. | Ensure the electrophile is added at -78 °C and the reaction is not allowed to warm prematurely. |
Conclusion
The directed ortho-metalation of this compound is a highly reliable and regioselective method for synthesizing 3,4,5-trisubstituted pyridine derivatives. The strategic placement of a directing methoxy group and a bulky silyl blocking group provides an elegant solution to controlling reactivity on the pyridine scaffold. This protocol offers drug development professionals and synthetic chemists a robust platform for accessing complex molecular architectures that are pivotal for the discovery of new therapeutics and functional materials.
References
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-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Chem-Station. (2015, January 13). Directed Ortho Metalation. Retrieved from [Link]
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- PubMed. (n.d.). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides.
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- Heterocycles. (2015, February 6).
- Snieckus, V., et al. (2007, March 2). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry, 72(5), 1588-94.
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Application Note & Protocol: Regioselective Functionalization of 4-Methoxy-3-(triisopropylsilyl)pyridine via Directed ortho-Metalation
Abstract
This document provides a detailed guide for the regioselective lithiation of 4-methoxy-3-(triisopropylsilyl)pyridine and subsequent quenching with an electrophile. This protocol leverages the principles of Directed ortho-Metalation (DoM), a powerful strategy for the precise functionalization of aromatic and heteroaromatic systems.[1][2][3] We will explore the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step experimental procedure, and discuss critical safety and handling considerations. This guide is intended for researchers in synthetic and medicinal chemistry who are engaged in the design and synthesis of complex pyridine derivatives.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structural motif in modern drug discovery, appearing in numerous blockbuster pharmaceuticals and agrochemicals.[4] The ability to precisely install substituents around the pyridine ring is therefore of paramount importance for modulating the physicochemical and pharmacological properties of these molecules. Directed ortho-Metalation (DoM) has emerged as a premier strategy for achieving such regiocontrol.[1][3]
DoM relies on the use of a Directed Metalation Group (DMG), a heteroatom-containing functionality that coordinates to an organolithium base.[2][5] This coordination event positions the base in close proximity to a specific ortho-proton, facilitating its abstraction and leading to a thermodynamically stable lithiated intermediate.[6] This intermediate, a potent nucleophile, can then be intercepted by a wide array of electrophiles to forge a new carbon-carbon or carbon-heteroatom bond with high regioselectivity.
In the case of our substrate, This compound , we have two potential directing groups: the 4-methoxy group and the 3-triisopropylsilyl (TIPS) group. The interplay of these substituents offers a unique opportunity for highly selective functionalization.
Mechanistic Rationale: The Power of Cooperative Directing Groups
The regioselectivity of the lithiation of this compound is dictated by the combined influence of the methoxy and TIPS groups. The methoxy group is a well-established DMG, capable of directing lithiation to the C-3 and C-5 positions.[7][8] However, in this substrate, the C-3 position is already occupied by a bulky triisopropylsilyl group.
The silicon atom of the TIPS group can also participate in directing the metalation, although it is generally considered a weaker directing group than methoxy. The key to this reaction is the concept of cooperative directing groups. The primary directing group, the 4-methoxy, will coordinate the organolithium base. Steric hindrance from the bulky TIPS group at C-3 will strongly disfavor deprotonation at this position. Consequently, the lithiation is anticipated to occur exclusively at the C-5 position, which is ortho to the methoxy group and unencumbered.
The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is crucial for pyridine systems. This minimizes the risk of competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[6][9]
Diagram: Proposed Mechanism of Directed ortho-Metalation
Caption: Proposed mechanism for the DoM of 4-Methoxy-3-(TIPS)pyridine.
Experimental Protocol
This protocol provides a general procedure for the lithiation of this compound and subsequent quenching with an electrophile. Note: This reaction should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reagents and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 - 1.5 eq)
-
Electrophile (1.2 - 2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Inert gas supply (argon or nitrogen) with a manifold
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Preparation:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Add this compound to the flask.
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the organolithium base (n-BuLi or LDA solution) dropwise to the stirred solution via syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Successful lithiation is often indicated by a color change.
-
-
Electrophilic Quench:
-
Dissolve the electrophile in a minimal amount of anhydrous THF.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature overnight.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-substituted-4-methoxy-3-(triisopropylsilyl)pyridine.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the lithiation and quench reaction.
Reaction Parameters for Various Electrophiles
The following table provides a summary of representative electrophiles and general conditions. Note that yields are hypothetical and will require experimental optimization.
| Electrophile | Reagent | Product Type | Expected Yield Range |
| Alkylation | Methyl iodide (MeI) | 5-Methyl derivative | 60-85% |
| Carbonylation | Carbon dioxide (CO₂) | 5-Carboxylic acid | 70-90% |
| Aldehyde Synthesis | N,N-Dimethylformamide (DMF) | 5-Formyl derivative | 65-80% |
| Silylation | Trimethylsilyl chloride (TMSCl) | 5-TMS derivative | 80-95% |
| Borylation | Triisopropyl borate | 5-Boronic ester | 75-90% |
Safety and Handling Considerations
Working with organolithium reagents such as n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[10][11][12][13]
-
Pyrophoric Reagents: n-Butyllithium and other alkyllithiums can ignite spontaneously upon contact with air and react violently with water.[11][13] All transfers and reactions must be conducted under a strictly inert atmosphere.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[10] For larger scale operations, a face shield and more robust gloves are recommended.
-
Quenching: Never add water or protic solvents directly to a concentrated organolithium solution. Reactions should be quenched carefully at low temperatures.
-
Syringe and Needle Safety: Use proper syringe techniques for transferring pyrophoric reagents.[10] Ensure needles and syringes are dry and purged with inert gas before use.
-
Spill Management: In case of a small spill, smother the area with sand or another appropriate absorbent material. Do not use water. Have a Class D fire extinguisher readily available.
Troubleshooting
-
Low Yield:
-
Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Base Activity: Titrate the organolithium reagent prior to use to determine its exact concentration.
-
Temperature Control: Maintain a consistent low temperature during lithiation and quenching. Premature warming can lead to side reactions.
-
-
Side Product Formation:
Conclusion
The Directed ortho-Metalation of this compound offers a reliable and highly regioselective route to novel 5-substituted pyridine derivatives. The cooperative directing effect of the methoxy and TIPS groups, combined with careful control of reaction conditions, enables the precise installation of a wide range of functional groups. This methodology provides a valuable tool for chemists in the pharmaceutical and materials science fields.
References
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UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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Columbia University Environmental Health & Safety. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
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Carnegie Mellon University Environmental Health & Safety. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved from [Link]
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Beutler, J. A. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 1-15. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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ResearchGate. (n.d.). Directed ortho‐metalation and functionalization of various nitrogen.... Retrieved from [Link]
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Al-Majid, A. M., & Al-Otaibi, M. A. (2015). Directed lithiation and substitution of pyridine derivatives. Heterocycles, 91(3), 478-500. Retrieved from [Link]
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Bentabed-Ababsa, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(67), 9537-9540. Retrieved from [Link]
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ResearchGate. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
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Azofra, L. M., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Chemistry - A European Journal, 16(10), 3127-3136. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra.... Retrieved from [Link]
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Supporting Information. (n.d.). 4. Retrieved from [Link]
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Scilit. (n.d.). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Retrieved from [Link]
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Snieckus, V. (2012). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Israel Journal of Chemistry, 52(3-4), 269-281. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Wunder, S., et al. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 9(13), 3346-3350. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
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Nanyang Technological University. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 4-Methoxy-3-(triisopropylsilyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of the strategic use of 4-Methoxy-3-(triisopropylsilyl)pyridine as a key intermediate in modern synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions. We will elucidate the rationale behind the use of the triisopropylsilyl (TIPS) group as a regiocontrol element, detailing its introduction via directed ortho-metalation and its subsequent conversion to a boronic ester in situ. This guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the underlying principles and provides detailed, field-proven protocols for a one-pot, two-step ipso-borylation/Suzuki-Miyaura cross-coupling sequence. This powerful strategy enables the efficient and site-selective synthesis of complex 3-aryl-4-methoxypyridines, which are prevalent scaffolds in medicinal chemistry and materials science.
Introduction: The Challenge of Pyridine Functionalization
Substituted pyridine rings are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of robust and regioselective methods for their synthesis is a cornerstone of modern organic chemistry. Among the most powerful tools for forging carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's mild conditions, broad functional group tolerance, and the commercial availability of its components have made it a favored method for constructing biaryl and heteroaryl compounds.[2]
However, the direct and selective functionalization of the pyridine core can be challenging. The inherent electronic properties of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the metal catalyst often complicate cross-coupling reactions.[3] Furthermore, achieving specific substitution patterns on a pre-existing pyridine ring requires clever synthetic strategies. This guide focuses on a sophisticated approach that utilizes a removable silyl group to control the regiochemical outcome of pyridine functionalization, culminating in a Suzuki-Miyaura cross-coupling reaction.
The Strategic Role of the Triisopropylsilyl (TIPS) Group
The featured compound, this compound, is not typically a direct coupling partner in the Suzuki-Miyaura reaction. Instead, it serves as a stable, isolable intermediate where the bulky triisopropylsilyl (TIPS) group plays two critical roles:
-
A Regiocontrol Element: The TIPS group is strategically installed at the C-3 position of the 4-methoxypyridine core. This is achieved through a powerful technique known as Directed ortho-Metalation (DoM) .[4] The methoxy group at C-4 acts as a directing group, coordinating to an organolithium base (e.g., n-butyllithium) and facilitating the deprotonation of the adjacent, most acidic proton at the C-3 position. Quenching this lithiated intermediate with a triisopropylsilyl halide installs the TIPS group with high regioselectivity.[5][6]
-
A Precursor to the Nucleophilic Partner: The C-Si bond of the silylated pyridine can be catalytically cleaved and replaced with a boronic ester group in a process called ipso-borylation . This transformation converts the chemically robust silylarene into a reactive organoboron species, which can then readily participate in the Suzuki-Miyaura catalytic cycle.
This two-stage approach—using the silyl group first as a placeholder for regiocontrol and then as a latent nucleophile—provides a powerful and versatile platform for the synthesis of 3-substituted 4-methoxypyridines.
The One-Pot ipso-Borylation/Suzuki-Miyaura Coupling Strategy
A highly efficient and atom-economical approach to utilizing this compound is to perform the ipso-borylation and the subsequent Suzuki-Miyaura coupling in a single reaction vessel without isolation of the intermediate boronic ester.[5][6][7] This "one-pot" methodology offers several advantages:
-
Efficiency: It streamlines the synthetic sequence, saving time and resources.
-
Handling of Sensitive Intermediates: Pyridylboronic acids and esters can be prone to decomposition, particularly protodeboronation.[8] Generating the boronic ester in situ and immediately consuming it in the cross-coupling step mitigates these stability issues.
-
Versatility: This strategy allows for the coupling of two different aryl halides in a controlled manner, with the silylated pyridine acting as a synthetic equivalent of a 3-pyridylboronic ester.
The overall transformation is depicted below:
Caption: Overall synthetic strategy for 3-aryl-4-methoxypyridines.
Mechanistic Insights
The one-pot process involves two distinct, yet interconnected, catalytic cycles.
Catalytic Cycle for ipso-Borylation
While the direct ipso-borylation of a C(aryl)-Si(alkyl) bond is less common than that of C-Halogen or C-O bonds, the plausible mechanism involves the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Cu(I)) into the C-Si bond, followed by transmetalation with the diboron reagent and reductive elimination to furnish the boronic ester.
Caption: Plausible catalytic cycle for ipso-borylation of an arylsilane.
Catalytic Cycle for Suzuki-Miyaura Coupling
This is a well-established mechanism involving three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The in situ-generated boronic ester, activated by a base, transfers its aryl group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of this compound
This protocol is based on the principle of directed ortho-metalation.[5]
Materials:
-
4-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under argon, add 4-methoxypyridine (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropylsilyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: One-Pot ipso-Borylation/Suzuki-Miyaura Cross-Coupling
This protocol is a composite based on established methods for one-pot borylation/Suzuki reactions of aryl halides and the principles of C-X ipso-borylation.[6][7] Optimization of catalyst, ligand, and base may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (Ar-X, 1.1 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃ with a suitable ligand)
-
Base for borylation (e.g., KOAc, 1.5 equiv)
-
Base for Suzuki coupling (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using an aqueous base system for the Suzuki step)
Procedure:
Step A: In situ Ipso-Borylation
-
To a dry Schlenk flask, add this compound (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), the borylation base (e.g., KOAc, 1.5 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the conversion of the starting material by TLC or GC-MS to confirm the formation of the boronic ester (and disappearance of the silyl-pyridine).
Step B: Suzuki-Miyaura Coupling 5. Cool the reaction mixture to room temperature. 6. To the same flask, add the aryl halide (Ar-X, 1.1 equiv) and the Suzuki coupling base (e.g., K₂CO₃, 2.0 equiv). 7. If required for the chosen catalyst/base system, add a small amount of degassed water (e.g., Dioxane/H₂O 4:1). 8. Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Workup and Purification 9. Cool the reaction mixture to room temperature. 10. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-methoxypyridine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the two stages of the one-pot reaction, based on analogous transformations found in the literature. These should serve as a robust starting point for optimization.
| Parameter | Stage 1: ipso-Borylation | Stage 2: Suzuki-Miyaura Coupling | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | Same as Stage 1 | Buchwald-type ligands often improve yields for challenging substrates. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | N/A | B₂pin₂ is a stable and commonly used reagent. |
| Base | KOAc, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | A milder base is often sufficient for borylation. A stronger base is typically required for the Suzuki coupling. |
| Solvent | 1,4-Dioxane, Toluene | 1,4-Dioxane/H₂O, Toluene/H₂O | Anhydrous conditions are crucial for the borylation step. |
| Temperature | 80 - 100 °C | 90 - 110 °C | Higher temperatures are generally needed for the Suzuki coupling step. |
| Time | 2 - 4 hours | 12 - 24 hours | Reaction progress should always be monitored. |
Conclusion
The use of this compound as a strategic intermediate exemplifies a powerful approach to the regioselective synthesis of 3-substituted 4-methoxypyridines. By leveraging the principles of directed ortho-metalation, the bulky and robust TIPS group serves as an effective placeholder, which can then be converted into a reactive boronic ester via a catalytic ipso-borylation. The ability to perform this borylation and a subsequent Suzuki-Miyaura cross-coupling in a one-pot sequence offers significant advantages in terms of efficiency and convenience. This guide provides the foundational knowledge and actionable protocols for researchers to implement this sophisticated strategy in their own synthetic endeavors, enabling the streamlined construction of valuable heteroaromatic compounds.
References
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Wiley Online Library. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal.
- PubMed. (2011). The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Directed ortho metalation.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Directed ortho metalation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Wiley Online Library. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters.
- PubMed. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)
- ResearchGate. (n.d.). Pyridine as removable directing group. Effect of the substitution.
- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
- NIH. (n.d.). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis.
Sources
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- 3. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Free Copper-Catalyzed Borylation of Aryl and Benzyl Halides with Bis(pinacolato)diboron. | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 4-Methoxy-3-(triisopropylsilyl)pyridine in Complex Synthesis
Introduction: A Tool for Regiochemical Precision
In the intricate field of natural product total synthesis, control over regiochemistry is paramount. The journey from simple starting materials to a complex, polyfunctional target molecule is often dictated by the ability to introduce substituents at specific positions on an aromatic or heterocyclic core. 4-Methoxy-3-(triisopropylsilyl)pyridine is a specialized building block designed to solve a fundamental challenge in pyridine chemistry: the selective functionalization of the C2 position in the presence of a C4-alkoxy directing group.
This guide provides an in-depth look at the strategic application of this reagent. We will explore the underlying chemical principles that govern its reactivity, its role in synthetic planning, and detailed protocols for its synthesis and use. This document is intended for researchers and professionals in organic synthesis and drug development who seek to leverage advanced heterocyclic building blocks to streamline the construction of complex molecular architectures.
The Core Directive: Overcoming the Innate Reactivity of 4-Methoxypyridine
The strategic value of this compound is best understood by first examining the reactivity of its parent compound, 4-methoxypyridine.
The Principle of Directed ortho-Metalation (DoM)
The methoxy group at the C4 position of a pyridine ring is a powerful ortho-directing group for metalation. When 4-methoxypyridine is treated with a strong organolithium base (e.g., n-BuLi or LDA), the Lewis basic oxygen atom coordinates to the lithium ion. This pre-complexation brings the base into close proximity to the C3 proton, facilitating its abstraction over other protons on the ring. The resulting 3-lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles to yield 3-substituted-4-methoxypyridines.[1][2]
The Silyl Block: Flipping the Regioselectivity
The introduction of a sterically demanding triisopropylsilyl (TIPS) group at the C3 position fundamentally alters this reactivity profile. The bulky TIPS group serves two primary functions:
-
Steric Shielding: It physically obstructs the C3 position, preventing the organolithium base from accessing the C3 proton.
-
Electronic Inertness: It does not possess lone pairs to coordinate with the lithium base, unlike the methoxy group.
With the electronically favored C3 position blocked, deprotonation is redirected to the next most acidic site: the C2 position. The proton at C2 is inherently more acidic than the one at C3 due to its proximity to the electron-withdrawing ring nitrogen. In the absence of the powerful directing effect from the methoxy group (which favors C3), this inherent acidity at C2 becomes the dominant factor.
Therefore, this compound acts as a linchpin for C2 functionalization, providing a reliable entry into 2,3,4-trisubstituted pyridine scaffolds that are otherwise challenging to access.
Caption: Regiochemical control in the metalation of 4-methoxypyridine derivatives.
Application in Natural Product Synthesis Strategy: The Dictyodendrin Challenge
The dictyodendrins are a family of marine alkaloids characterized by a complex, highly substituted pyrrolo[2,3-c]carbazole core.[3] These molecules have garnered significant attention due to their potent inhibitory activity against telomerase, a key target in cancer therapy.[3][4] The total synthesis of dictyodendrins is a formidable challenge, requiring precise methods for constructing the heavily decorated heterocyclic framework.
While many elegant syntheses have been accomplished using sequential C-H functionalization on a simpler core[5][6][7], an alternative and equally powerful approach involves a convergent strategy, where highly functionalized fragments are prepared and then coupled together. It is in this context that this compound emerges as a valuable hypothetical building block.
Consider a retrosynthetic analysis of a key fragment for a dictyodendrin-type structure. A convergent strategy might involve the coupling of a substituted indole with a 2,3,4-trisubstituted pyridine fragment. Our title reagent provides a direct blueprint for accessing such a fragment.
Caption: Retrosynthetic approach utilizing the title reagent as a key building block.
The synthesis would proceed by first metalating this compound at the C2 position, followed by a coupling reaction (e.g., with a borylated indole derivative or via addition to an indole-2-carboxaldehyde). Subsequent manipulation, including removal of the TIPS group and conversion of the methoxy group, would deliver the required advanced intermediate. This building-block approach offers a high degree of control and predictability, complementing the more opportunistic C-H activation strategies.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Standard inert atmosphere techniques (e.g., use of argon or nitrogen, and dry solvents) should be employed for all reactions involving organolithium reagents.
Protocol 1: Synthesis of this compound
This procedure details the directed ortho-metalation of 4-methoxypyridine and subsequent silylation.
Materials:
-
4-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-methoxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add TIPS-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Regioselective C2-Metalation and Electrophilic Quench
This protocol describes the key application of the title reagent for C2 functionalization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)
-
Electrophile (e.g., benzaldehyde, iodine, or an alkyl halide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under argon, add this compound (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Add TMEDA (1.5 eq) and cool the solution to -78 °C.
-
Slowly add s-BuLi (1.5 eq) dropwise. A deep red or brown color should develop, indicating the formation of the C2-lithiated species.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Add a solution of the desired electrophile (1.5 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous phase with DCM (3 x volumes).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the C2-functionalized product.
Protocol 3: Deprotection (Removal of the TIPS Group)
The removal of the TIPS group is typically achieved using a fluoride source.
Materials:
-
C2-functionalized-4-methoxy-3-(TIPS)pyridine
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silylated pyridine (1.0 eq) in THF (0.1 M) in a plastic vial or flask.
-
Add the TBAF solution (1.5 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the deprotected pyridine.
Data Summary: TIPS Deprotection Conditions
The choice of reagent for cleaving the robust Si-C bond of the TIPS group depends on the substrate's sensitivity to reaction conditions.
| Reagent/Conditions | Solvent | Temp. (°C) | Typical Time | Notes |
| TBAF (Tetrabutylammonium fluoride) | THF | 0 to 25 | 1-4 h | Most common and generally effective method. Can be basic. |
| HF-Pyridine | THF / Pyridine | 0 to 25 | 2-8 h | Less basic than TBAF; suitable for base-sensitive substrates. Caution: HF is highly corrosive and toxic; must be used in plasticware. |
| TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | THF or DMF | 25 | 1-6 h | Anhydrous fluoride source, useful when water must be strictly excluded. |
Conclusion
This compound is a testament to the power of strategic blocking groups in modern organic synthesis. By leveraging the interplay of steric hindrance and electronic effects, this reagent effectively inverts the normal regiochemical outcome of directed metalation on the 4-methoxypyridine scaffold. This capability provides a reliable and high-value route to 2,3,4-trisubstituted pyridines, which are key components of numerous complex natural products and pharmaceutical agents. The protocols and strategies outlined herein offer a framework for incorporating this versatile building block into ambitious synthetic campaigns, enabling the efficient and controlled construction of molecular complexity.
References
-
Fürstner, A., et al. (2005). Total synthesis of dictyodendrin B. Journal of the American Chemical Society, 127(33), 11864-11865. Available at: [Link]
-
Okano, K., et al. (2013). Total Synthesis of Dictyodendrins B and E. The Journal of Organic Chemistry, 78(10), 4977-4987. Available at: [Link]
-
Pitts, A. K., et al. (2015). A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C–H functionalization. Chemical Science, 6(10), 5763-5767. Available at: [Link]
- Numata, A., et al. (2003). Dictyodendrins, new telomerase inhibitors from the marine sponge Dictyodendrilla verongiformis. Tetrahedron Letters, 44(30), 5645-5649.
- Jia, Y., et al. (2011). Total Synthesis of Dictyodendrins A-E.
-
Fürstner, A. (2006). Total Synthesis of Dictyodendrin B. Angewandte Chemie International Edition, 45(34), 5584-5586. Available at: [Link]
-
Gaunt, M. J., et al. (2015). A Concise and Scalable Strategy for the Total Synthesis of Dictyodendrin B Based on Sequential CH Functionalization. Request PDF. Available at: [Link]
-
Gaunt, M. J., et al. (2015). A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C-H functionalization. Semantic Scholar. Available at: [Link]
-
Okano, K., et al. (2011). Total Synthesis of Dictyodendrin A and B. Scite.ai. Available at: [Link]
-
Antonov, A. S., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective metalation of pyridines: C2−H lithiation with LTMP (a)... ResearchGate. Available at: [Link]
-
Scilit. (n.d.). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Scilit. Available at: [Link]
-
Shi, S., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(42), 18519-18523. Available at: [Link]
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- 6. A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Synthesis of Polysubstituted Pyridines Utilizing 4-Methoxy-3-(triisopropylsilyl)pyridine
Abstract
Polysubstituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies.[1][2][3][4] This application note provides a comprehensive technical guide for the strategic use of 4-Methoxy-3-(triisopropylsilyl)pyridine as a versatile building block for the synthesis of highly functionalized pyridines. We will delve into the underlying principles of directed ortho-metalation (DoM), the strategic deployment of the triisopropylsilyl (TIPS) group as both a sterically demanding protecting group and a synthetic handle, and its subsequent elaboration through cross-coupling and halogen-dance reactions. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers in drug discovery and chemical synthesis with the tools to leverage this powerful synthetic platform.
Introduction: The Strategic Advantage of this compound
The pyridine nucleus is a privileged scaffold in a multitude of FDA-approved drugs and biologically active compounds.[4][5] The ability to precisely install substituents around the pyridine core is crucial for modulating the physicochemical and pharmacological properties of these molecules.[2] this compound emerges as a highly strategic starting material for accessing complex substitution patterns that are otherwise challenging to obtain.
The synthetic utility of this reagent is rooted in two key features:
-
The 4-Methoxy Group as a Potent Directed Metalation Group (DMG): The methoxy group at the C4 position effectively directs lithiation to the adjacent C3 and C5 positions.[6][7][8][9]
-
The 3-Triisopropylsilyl (TIPS) Group as a Bulky Blocking Group and Synthetic Handle: The sterically demanding TIPS group at the C3 position effectively blocks one of the ortho positions, thereby enabling regioselective functionalization at the C5 position.[10][11] Furthermore, the silyl group itself can be a versatile precursor for subsequent transformations, including ipso-substitution and cross-coupling reactions.[12]
This guide will explore the sequential functionalization of this compound, providing a roadmap for the synthesis of di-, tri-, and tetra-substituted pyridines.
Core Synthetic Strategy: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful C-H functionalization technique that relies on the coordination of an organolithium base to a heteroatom-containing directing group, leading to deprotonation at an adjacent position.[13] In the case of 4-methoxypyridine, the methoxy group directs deprotonation to the C3 position.[6][7] By pre-installing a TIPS group at this position, we can steer the metalation to the C5 position.
Mechanism of Directed ortho-Metalation
The generally accepted mechanism involves the coordination of the lithium base to the oxygen of the methoxy group, which increases the acidity of the proximal C-H bonds, facilitating their deprotonation.
Experimental Protocols
Protocol 3.1: Regioselective Lithiation and Functionalization at the C5 Position
This protocol describes the selective introduction of an electrophile at the C5 position of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine, Chlorotrimethylsilane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-4-methoxy-3-(triisopropylsilyl)pyridine.
| Electrophile | Product | Typical Yield (%) |
| DMF | This compound-5-carbaldehyde | 80-90 |
| I₂ | 5-Iodo-4-methoxy-3-(triisopropylsilyl)pyridine | 85-95 |
| TMS-Cl | 4-Methoxy-3,5-bis(triisopropylsilyl)pyridine | 75-85 |
Table 1: Representative Electrophiles and Expected Products for C5 Functionalization.
Protocol 3.2: Halogen Dance Rearrangement for Isomeric Functionalization
The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic ring.[14][15][16][17][18] This can be a powerful tool to access substitution patterns that are not directly achievable through DoM. For instance, a 5-iodo-substituted pyridine can potentially rearrange to a 2-iodo isomer under specific basic conditions.
Materials:
-
5-Iodo-4-methoxy-3-(triisopropylsilyl)pyridine
-
Anhydrous THF
-
Lithium Diisopropylamide (LDA)
-
Electrophile (e.g., DMF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
To a flame-dried flask under an inert atmosphere, add the 5-iodo-4-methoxy-3-(triisopropylsilyl)pyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution (1.1 eq).
-
Allow the reaction to stir at a controlled temperature (e.g., -40 °C to -20 °C) for a specific duration to allow for the rearrangement. The optimal conditions may need to be determined empirically.
-
Cool the reaction back to -78 °C and add the electrophile (1.2 eq).
-
Follow steps 6-11 from Protocol 3.1 for workup and purification.
Protocol 3.3: Cross-Coupling Reactions for C-C and C-N Bond Formation
The halogenated pyridines synthesized in the previous steps are excellent precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations.[19][20][21][22]
Example: Suzuki Cross-Coupling
Materials:
-
5-Iodo-4-methoxy-3-(triisopropylsilyl)pyridine
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene)
Procedure:
-
To a Schlenk flask, add the 5-iodo-4-methoxy-3-(triisopropylsilyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3.4: Deprotection of the Triisopropylsilyl (TIPS) Group
The final step in many synthetic sequences will be the removal of the TIPS protecting group. This is typically achieved using a fluoride source or under acidic conditions.[23][24][25]
Method A: Fluoride-Mediated Deprotection
Materials:
-
TIPS-protected pyridine
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1.0 M)
-
Anhydrous THF
Procedure:
-
Dissolve the TIPS-protected pyridine (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1-1.5 eq) at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.[23]
Method B: Acid-Catalyzed Deprotection
Materials:
-
TIPS-protected pyridine
-
Hydrofluoric acid-pyridine complex (HF·pyr)
-
Pyridine
-
THF
Procedure:
-
In a plastic vial, dissolve the TIPS-protected pyridine in a mixture of THF and pyridine.
-
Cool the solution to 0 °C.
-
Slowly add the HF-pyridine complex.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench with saturated aqueous NaHCO₃ solution.
-
Work up as described in Method A. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[23]
Synthetic Workflow Visualization
Caption: Synthetic workflow for polysubstituted pyridines.
Conclusion
This compound is a powerful and versatile building block for the regioselective synthesis of polysubstituted pyridines. The strategic interplay between the directing effect of the methoxy group and the blocking/synthetic handle role of the TIPS group opens up a wide array of synthetic possibilities. The protocols outlined in this application note provide a robust foundation for researchers to explore and expand upon these methodologies in their pursuit of novel chemical entities for drug discovery and materials science.
References
- Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers - Benchchem.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc.
- Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal.
- Ortho lithiation of 2-, 3-, and 4-methoxypyridines | Scilit.
- Lithiation of Methoxypyridines Directed by a-Amino Alkoxides - ElectronicsAndBooks.
- ortho metalation - Andrew G Myers Research Group.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.
- The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? | Chemical Reviews - ACS Publications.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - ResearchGate.
- Protecting Groups for the Synthesis of Ribonucleic Acids - ResearchGate.
- Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate.
- Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes | Organometallics - ACS Publications.
- Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynedi.
- Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates - PubMed.
- Sequential silylcarbocyclization/silicon-based cross-coupling reactions - PubMed - NIH.
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - NIH.
- Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO México.
- Halogen dance rearrangement - Wikipedia.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
- Synthesis of polysubstituted pyridines | Download Scientific Diagram - ResearchGate.
- Protecting Groups: Hydroxyl & Amino - Organic Chemistry - Studylib.
- Protecting Agents - TCI Chemicals.
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
- Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing).
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI.
- Advanced Organolithium Chemistry.
- Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction - AGOSR.
- Cross-coupling reaction - Wikipedia.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Precision installation of silyl synthetic handles within arenes by regiocontrolled ruthenium C(sp2)–H functionalization - NIH.
- Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. | Semantic Scholar.
- Common cross coupling reactions - YouTube.
- Hiyama Coupling - Organic Chemistry Portal.
- Unlocking New Potential in the Functionalization of Chlorinated Silsesquioxanes: A Rapid and Chemoselective Thiolation Method - MDPI.
- Using Functionalized Silyl Ligands To Suppress Solvent Coordination to Silyl Lanthanide(II) Complexes - PMC - PubMed Central.
- Post-Functionalization of Organometallic Complexes via Click-Reaction - PMC - NIH.
- Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC - NIH.
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- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Synthesis of 4-Methoxy-3-(triisopropylsilyl)pyridine via Directed ortho-Metalation
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-3-(triisopropylsilyl)pyridine, a valuable substituted pyridine building block in organic synthesis and drug development. The protocol leverages the principle of Directed ortho-Metalation (DoM), a powerful strategy for regioselective functionalization of aromatic systems. We detail a robust, step-by-step experimental procedure, from reagent handling and reaction setup under inert conditions to product purification and characterization. The causality behind critical experimental choices, such as the selection of the base and reaction temperature, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers and scientists with a background in synthetic organic chemistry.
Introduction and Scientific Rationale
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The development of methods for their precise functionalization is therefore of paramount importance. Direct C-H functionalization is an atom-economical approach, and Directed ortho-Metalation (DoM) stands out as a premier strategy for achieving high regioselectivity.[1]
The synthesis of This compound is a classic example of the DoM strategy. The methoxy group at the C-4 position of the pyridine ring acts as a powerful Directed Metalation Group (DMG). It coordinates to a strong organolithium base, typically Lithium Diisopropylamide (LDA), and directs the deprotonation to the adjacent C-3 position, which is the most acidic proton due to the inductive effect of the ring nitrogen and the directing capability of the methoxy group.[2][3][4] The resulting lithiated intermediate is a potent nucleophile that can be trapped by a suitable electrophile—in this case, triisopropylsilyl chloride (TIPSCl)—to yield the desired product with excellent regiocontrol.
The triisopropylsilyl (TIPS) group is a bulky and robust protecting group, often used to sterically shield a particular position or to be used in subsequent cross-coupling reactions.[5] This protocol provides a reliable method to access this specific, functionalized pyridine derivative.
Reaction Scheme and Mechanism
Overall Transformation:
Mechanistic Rationale:
The reaction proceeds through a two-step sequence: deprotonation followed by electrophilic quenching. The key to the regioselectivity is the coordination of the lithium base to the methoxy group, which delivers the base to the C-3 position for deprotonation.
Caption: Mechanism of Directed ortho-Metalation and Silylation.
Safety and Hazard Management
This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.[6] All operations should be performed inside a certified chemical fume hood.
-
Lithium Diisopropylamide (LDA): Highly flammable and pyrophoric; it can ignite spontaneously on contact with air.[7] It is also corrosive and causes severe skin burns and eye damage.[8][9] Handle exclusively under an inert atmosphere (Nitrogen or Argon). All personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.[10][11]
-
Triisopropylsilyl chloride (TIPSCl): Corrosive and moisture-sensitive.[5][12] It reacts with water to release hydrogen chloride (HCl) gas, which is a respiratory irritant.[13] Causes severe skin burns and eye damage.[14] Handle in a dry, inert atmosphere.
-
Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage, especially if exposed to air and light.[11] Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.
-
Work-up: The quenching of the reaction is highly exothermic. Perform additions slowly at low temperatures.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | CAS No. |
| 4-Methoxypyridine | C₆H₇NO | 109.13 | 1.09 g | 10.0 | 1.0 | 620-08-6 |
| LDA (2.0 M in THF/heptane) | C₆H₁₄LiN | 107.12 | 6.0 mL | 12.0 | 1.2 | 4111-54-0 |
| Triisopropylsilyl chloride | C₉H₂₁ClSi | 192.80 | 2.51 g (2.9 mL) | 13.0 | 1.3 | 13154-24-0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - | 109-99-9 |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | ~20 mL | - | - | 12125-02-9 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - | 141-78-6 |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~50 mL | - | - | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | 7757-82-6 |
Experimental Protocol
5.1. Reaction Setup
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This is critical to remove any adsorbed moisture.
-
Add anhydrous THF (40 mL) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
5.2. Lithiation
-
Slowly add the 2.0 M solution of LDA (6.0 mL, 12.0 mmol) to the cold THF via syringe over 5 minutes. The internal temperature should be maintained below -70 °C.
-
In a separate, dry vial, prepare a solution of 4-methoxypyridine (1.09 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the 4-methoxypyridine solution dropwise to the LDA solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting orange/brown solution at -78 °C for 1 hour to ensure complete deprotonation.
5.3. Silylation (Electrophilic Quench)
-
Slowly add triisopropylsilyl chloride (2.9 mL, 13.0 mmol) to the reaction mixture dropwise over 10 minutes. A color change and the formation of a precipitate (LiCl) may be observed.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature slowly over 1-2 hours.
5.4. Work-up and Extraction
-
Once at room temperature, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL). Caution: This can be exothermic.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5.5. Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 15-20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a clear oil.
Workflow Summary
Caption: Overall experimental workflow for the synthesis.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include singlets or doublets for the pyridine protons, a singlet for the methoxy group, and multiplets for the isopropyl groups on the TIPS moiety.
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the pyridine ring carbons (with one carbon bearing the silyl group showing a characteristic shift), the methoxy carbon, and the carbons of the TIPS group.
-
Mass Spectrometry (ESI+): Calculation for C₁₅H₂₇NOSi [M+H]⁺: 266.19. Found: 266.2.
-
Appearance: Colorless to pale yellow oil.[15]
Troubleshooting
-
Low or No Yield:
-
Cause: Inadequate drying of glassware or solvents; deactivated LDA.
-
Solution: Ensure all equipment is rigorously dried. Use freshly opened or distilled anhydrous solvents. Titrate the LDA solution before use to confirm its molarity.
-
-
Formation of Side Products:
-
Cause: Reaction temperature too high, leading to side reactions or decomposition of the lithiated intermediate.
-
Solution: Maintain a strict temperature of -78 °C during the lithiation and silylation steps. Add reagents slowly and dropwise.
-
-
Incomplete Reaction:
-
Cause: Insufficient amount of LDA or insufficient reaction time for lithiation.
-
Solution: Use a slight excess of LDA (1.2-1.3 equivalents). Ensure the lithiation step proceeds for the full recommended time.
-
References
-
Hara, N., et al. (2018). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Chemical Communications. [Link]
-
Molbase. (n.d.). Triisopropylsilyl chloride 13154-24-0 wiki. [Link]
-
Cole-Parmer. (n.d.). Lithium diisopropylamide, 2M solution in THF/n-heptane - Safety Data Sheet. [Link]
-
Deobald, B., et al. (2019). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. [Link]
-
RSC Publishing. (2018). C2-Selective silylation of pyridines by a rhodium–aluminum complex. [Link]
-
National Institutes of Health. (2019). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. PMC. [Link]
-
Katritzky, A. R., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]
-
Antonov, A. S., et al. (2023). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. [Link]
-
Wang, P., et al. (2021). Electrochemical meta-C-H Silylation of Pyridines with Hydrosilanes. The Journal of Organic Chemistry. [Link]
-
Scilit. (n.d.). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. [Link]
-
Comins, D. L., & Killpack, M. O. (1987). Lithiation of Methoxypyridines Directed by a-Amino Alkoxides. The Journal of Organic Chemistry. [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Chiong, H. A., et al. (2014). A New Protocol for Nucleophilic Amination of Methoxypyridines. RSC Communications. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
-
Journal of Applicable Chemistry. (2013). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. westliberty.edu [westliberty.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound | 126378-42-5 [chemicalbook.com]
Application Notes and Protocols for the Desilylation of 4-Methoxy-3-(triisopropylsilyl)pyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the removal of the triisopropylsilyl (TIPS) group from the C-3 position of 4-methoxypyridine. The cleavage of the robust carbon-silicon (C-Si) bond in this electron-rich heteroaromatic system presents unique challenges and requires carefully selected methodologies. This document explores the mechanistic underpinnings of various desilylation strategies, including fluoride-mediated and acid-catalyzed methods, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving efficient and clean protodesilylation. Detailed, step-by-step protocols for key methodologies are provided, along with a comparative analysis of their efficacy and substrate compatibility.
Introduction: The Strategic Importance of Arylsilanes and the Desilylation Challenge
In the landscape of modern organic synthesis, arylsilanes are invaluable intermediates. Their utility in cross-coupling reactions, such as the Hiyama coupling, and as precursors for a variety of functional groups makes them a cornerstone in the construction of complex molecules, particularly in the pharmaceutical industry. The triisopropylsilyl (TIPS) group, owing to its significant steric bulk, offers enhanced stability during multi-step syntheses, rendering it a preferred choice for protecting specific carbon centers on aromatic and heteroaromatic rings.
The target molecule, 4-methoxy-3-(triisopropylsilyl)pyridine, is a highly functionalized building block. The electron-donating methoxy group at the 4-position and the inherent electronic nature of the pyridine ring influence the reactivity of the C-Si bond. The successful removal of the TIPS group to furnish 4-methoxypyridine is a critical step in many synthetic routes, necessitating a robust and high-yielding protocol.
This guide will focus on the two most prevalent and effective strategies for the protodesilylation of arylsilanes: fluoride-mediated and acid-catalyzed C-Si bond cleavage. We will delve into the mechanistic rationale behind these methods and provide detailed experimental procedures tailored for the specific substrate, "this compound."
Mechanistic Considerations: Activating the C-Si Bond
The cleavage of a C-Si bond, or protodesilylation, is fundamentally different from the cleavage of a silyl ether (O-Si bond). The C-Si bond is significantly less polarized and generally more stable, requiring specific reagents to facilitate its rupture.
Fluoride-Mediated Desilylation
Fluoride ions (F⁻) exhibit a remarkably high affinity for silicon, forming a very strong Si-F bond (bond energy ~139 kcal/mol)[1]. This strong thermodynamic driving force is the cornerstone of fluoride-mediated desilylation. The reaction is believed to proceed through the formation of a pentacoordinate silicon intermediate[1][2]. This hypervalent species is highly reactive and readily undergoes cleavage of the C-Si bond, often generating a transient carbanion that is subsequently protonated by a proton source in the reaction mixture.
Common fluoride sources include tetralkylammonium fluorides like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), and hydrogen fluoride complexes such as HF-Pyridine. The choice of fluoride source and reaction conditions can be tailored to the substrate's sensitivity and the steric hindrance of the silyl group. For the sterically demanding TIPS group, more forcing conditions or more reactive fluoride sources may be necessary.
Acid-Catalyzed Desilylation (Protodesilylation)
Acid-catalyzed desilylation is an electrophilic aromatic substitution reaction. A proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the silyl group. The electron-donating methoxy group at the para-position in our target molecule is expected to enhance the electron density of the pyridine ring, thereby facilitating this electrophilic attack. The reaction proceeds through a Wheland-type intermediate (a sigma complex), followed by the loss of the silyl group as a silylium ion equivalent, which is then trapped by a nucleophile.
The basicity of the pyridine nitrogen can play a dual role in this process. While protonation of the nitrogen deactivates the ring towards electrophilic attack, carefully controlled acidic conditions can allow for selective protodesilylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When working with hydrogen fluoride or its complexes, ensure that calcium gluconate gel is readily available as a first-aid measure for potential skin contact. All reactions involving HF-Pyridine must be conducted in plastic labware.
Protocol 1: Fluoride-Mediated Desilylation using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general starting point for the desilylation of aryl-TIPS compounds and is often effective for electron-rich systems.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
To the stirred solution, add the 1.0 M TBAF solution in THF (1.5–2.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the scale and purity of the reagents.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 4-methoxypyridine.
Causality and Insights:
-
The use of a slight excess of TBAF is recommended to ensure complete reaction, especially given the steric bulk of the TIPS group.
-
Heating is often necessary to overcome the activation energy for the cleavage of the sterically hindered C-TIPS bond.
-
The aqueous workup with NH₄Cl serves to quench the reaction and remove the TBAF salts.
Protocol 2: Desilylation using Hydrogen Fluoride-Pyridine Complex (HF-Pyridine)
This method offers a less basic alternative to TBAF, which can be advantageous for substrates sensitive to strong bases.
Materials:
-
This compound
-
Hydrogen fluoride-pyridine complex (HF-Pyridine, ~70% HF)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Plastic labware (vials, syringes, stir bars)
Procedure:
-
In a plastic vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (typically a 10:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add the HF-Pyridine complex (2.0-3.0 equiv) to the stirred solution. Caution: HF-Pyridine is highly corrosive and toxic.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This should be done in a well-ventilated fume hood.
-
Extract the mixture with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Causality and Insights:
-
The use of pyridine as a co-solvent helps to buffer the reaction and can improve the solubility of the substrate and reagents[3].
-
The reaction is typically performed at room temperature, but gentle heating may be required for complete conversion.
-
The quench with NaHCO₃ must be performed slowly and with caution due to vigorous gas evolution (CO₂).
Comparative Data and Method Selection
The choice between TBAF and HF-Pyridine will depend on the specific requirements of the synthetic route, particularly the presence of other functional groups that may be sensitive to basic or acidic conditions.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 50-60 °C | Commercially available, generally high yielding. | Basic, may not be suitable for base-sensitive substrates. Workup can sometimes be challenging due to the solubility of TBAF salts. |
| HF-Pyridine | THF/Pyridine, 0 °C to RT | Less basic than TBAF, suitable for base-sensitive substrates. | Highly corrosive and toxic, requires special handling and plastic labware. Can be acidic, potentially affecting acid-labile groups. |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and general workflow for the desilylation of this compound.
Caption: General workflow for the desilylation of this compound.
Conclusion
The successful protodesilylation of this compound can be achieved through both fluoride-mediated and acid-catalyzed pathways. The choice of reagent and protocol should be guided by the overall synthetic strategy and the compatibility of other functional groups within the molecule. The detailed protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers to efficiently and cleanly remove the TIPS protecting group from this valuable synthetic intermediate. As with any chemical transformation, small-scale optimization is always recommended to achieve the best results for a specific application.
References
-
Qu, W., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications, 11(1), 1-10. Available at: [Link]
-
Yao, W., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250-2255. Available at: [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. Available at: [Link]
-
Allmendinger, L., et al. (2001). Total Synthesis of Ratjadone. The Journal of Organic Chemistry, 66(6), 1885-1893. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Available at: [Link]
Sources
"4-Methoxy-3-(triisopropylsilyl)pyridine" as a precursor for pharmaceutical intermediates
Application Note & Protocols
Topic: 4-Methoxy-3-(triisopropylsilyl)pyridine as a Strategic Precursor for Pharmaceutical Intermediates
Abstract
The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Achieving precise regiochemical control during the synthesis of polysubstituted pyridines remains a significant challenge for drug development professionals. This guide details the strategic application of this compound as a versatile and powerful precursor for constructing complex pharmaceutical intermediates. We will elucidate how the synergistic interplay between the 4-methoxy and 3-triisopropylsilyl (TIPS) groups provides a robust platform for sequential, regioselective functionalization at the C2, C3, and C5 positions of the pyridine ring. This document provides field-proven insights, detailed step-by-step protocols, and the underlying chemical rationale for leveraging this key intermediate in drug discovery campaigns.
The Strategic Advantage: Causality Behind the Molecular Design
The synthetic power of this compound stems from the distinct and complementary roles of its two substituents. This design transforms the otherwise challenging pyridine core into a predictably reactive scaffold.
-
The 4-Methoxy Group: The Activating Director: The methoxy group at the C4 position is a strong electron-donating group. Its primary role is to act as a powerful ortho-directing group for metalation.[3][4] When treated with a strong organolithium base, the methoxy group coordinates the lithium cation, directing deprotonation specifically to the adjacent C3 position. This Directed ortho-Metalation (DoM) is the foundational step for the precursor's synthesis and subsequent reactivity.[5][6]
-
The 3-Triisopropylsilyl (TIPS) Group: The Versatile Control Element: Once installed at the C3 position, the bulky and electronically-neutral TIPS group serves multiple critical functions:
-
Steric Block & Secondary Director: The sheer size of the TIPS group effectively blocks further reactions at the C3 position and sterically influences the approach of reagents, often directing subsequent metalation to the C2 position.[3]
-
A "Handle" for Transformation: The carbon-silicon bond is a versatile synthetic linchpin. It can be cleaved to install a proton (protodesilylation), a halogen (halodesilylation), or serve as a nucleophilic partner in cross-coupling reactions.[7][8] This allows the C3 position to be "unmasked" or converted at a later, strategic point in the synthesis.
-
Enhanced Stability & Solubility: The lipophilic TIPS group often improves the solubility of intermediates in common organic solvents and can enhance stability during chromatography and handling.
-
This dual-functionality allows for a logical, stepwise approach to building molecular complexity around the pyridine core, as illustrated below.
Caption: Synthetic utility of 4-Methoxy-3-(TIPS)pyridine.
Synthesis of the Precursor: this compound
This protocol describes the synthesis of the title compound from commercially available 4-methoxypyridine via Directed ortho-Metalation.
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
| Parameter | Value / Reagent | Rationale / Scientist's Notes |
| Reactants | 4-Methoxypyridine (1.0 eq) | Starting material. |
| n-Butyllithium (1.1 eq, 2.5 M in hexanes) | Strong base for deprotonation. A slight excess ensures complete reaction. | |
| Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) | Electrophile to trap the lithiated intermediate. Excess drives reaction to completion. | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, essential for stabilizing the organolithium intermediate. Must be rigorously dry. |
| Temperature | -78 °C to 0 °C | Low temperature is critical to ensure kinetic deprotonation at C3 and prevent side reactions like nucleophilic addition of n-BuLi to the pyridine ring.[9] |
| Reaction Time | 2-3 hours | Typical duration for metalation and electrophilic quench. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-methoxypyridine (1.0 eq) and anhydrous THF (~0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add triisopropylsilyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to 0 °C over 1 hour and stir for an additional hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a clear oil.
Key Applications & Protocols for Pharmaceutical Intermediates
The true value of this compound is realized in its subsequent transformations, which allow for the precise installation of pharmacophoric groups.
C2-Functionalization via a Second Metalation
With the C3 position blocked by the TIPS group, a second metalation can be directed to the C2 position, a notoriously difficult position to functionalize directly.[5]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Methoxy-3-(triisopropylsilyl)pyridine
Introduction: The Strategic Utility of a Multifunctional Pyridine Building Block
In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. 4-Methoxy-3-(triisopropylsilyl)pyridine is a highly versatile building block, uniquely engineered for sequential and regioselective functionalization. The electron-donating methoxy group at the C4 position activates the pyridine ring, while the bulky triisopropylsilyl (TIPS) group at the C3 position serves a dual purpose. Primarily, it acts as a robust protecting group, but more strategically, it is a synthetic handle that can be converted into various functional groups, paving the way for a diverse array of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the synthetic pathways branching from this substrate. We will detail the critical transformations of the C-Si bond and provide field-tested protocols for its application in cornerstone C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, as well as its direct use in Hiyama coupling.
Part 1: The Lability of the C-Si Bond: A Gateway to Diverse Functionality
The carbon-silicon bond in aryl silanes, while stable, can be selectively cleaved and replaced by other functional groups through ipso-substitution reactions. This transformation is the linchpin for unlocking the full potential of this compound in the most common palladium-catalyzed cross-coupling reactions, which typically require partners like organohalides or organoborons.
Key Transformation: Ipso-Iododesilylation
Converting the C-Si bond to a C-I bond is a highly efficient strategy. The resulting 3-iodo-4-methoxypyridine is an excellent substrate for a multitude of subsequent cross-coupling reactions. The mechanism involves an electrophilic attack on the carbon atom bearing the silyl group, which is the most common pathway for the halogenation of aryl silanes.
Protocol 1: Synthesis of 3-Iodo-4-methoxypyridine
This protocol details the conversion of the silylpyridine to the corresponding iodopyridine, a crucial intermediate.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 equiv) to the solution in one portion.
-
Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirring mixture. The reaction is often rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-4-methoxypyridine.
Part 2: C-C Bond Formation via Cross-Coupling
With the versatile 3-iodo-4-methoxypyridine intermediate in hand, we can now explore a range of powerful palladium-catalyzed C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance.[1]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, SPhos) is used, which is reduced in situ. For heteroaryl couplings, specialized ligands can prevent catalyst inhibition by the pyridine nitrogen.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2]
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is common, as it solubilizes both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-4-methoxypyridine
Materials:
-
3-Iodo-4-methoxypyridine (from Protocol 1)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard Schlenk line equipment
Step-by-Step Methodology:
-
To a Schlenk flask, add 3-iodo-4-methoxypyridine (1.0 equiv), the boronic acid partner (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in a vacuum.
-
Purify the residue by flash column chromatography to obtain the coupled product.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | ~80-90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 85 | ~75-88 |
| Yields are representative for similar heteroaryl iodide substrates and may vary. |
Stille Coupling
The Stille reaction couples an organohalide with an organostannane reagent.[3] It is highly valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents.[4][5] However, the toxicity of tin compounds is a significant drawback.[3][4]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. The catalytic cycle is similar to Suzuki, involving oxidative addition, transmetalation, and reductive elimination.[5]
-
Additives: In some cases, a copper(I) co-catalyst or lithium chloride can accelerate the transmetalation step, which is often rate-limiting.
-
Solvent: Anhydrous, non-protic polar solvents like DMF or toluene are typically used.
Protocol 3: Stille Coupling of 3-Iodo-4-methoxypyridine
Materials:
-
3-Iodo-4-methoxypyridine (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous toluene
-
Standard Schlenk line equipment
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-4-methoxypyridine in anhydrous toluene.
-
Add the organostannane reagent via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 90-110 °C and stir. Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 6-16 hours), cool the mixture to room temperature and concentrate.
-
The primary challenge is removing the tin byproducts. This can often be achieved by dissolving the crude material in a solvent like acetonitrile and washing with hexane, or by treating with a saturated aqueous solution of KF, which precipitates tributyltin fluoride.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[6] It uniquely requires a dual-catalyst system of palladium and copper(I).[6]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Follows the standard oxidative addition/reductive elimination cycle.
-
Copper(I) Co-catalyst: The crucial role of the copper salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required. It serves both to deprotonate the terminal alkyne and as the solvent.
Caption: Workflow from the silyl starting material to the Sonogashira product.
Protocol 4: Sonogashira Coupling of 3-Iodo-4-methoxypyridine
Materials:
-
3-Iodo-4-methoxypyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent
-
Standard Schlenk line equipment
Step-by-Step Methodology:
-
To a Schlenk flask, add 3-iodo-4-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed Et₃N (or DIPA) followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, remove the amine solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Part 3: C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[7][8] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[9]
Causality Behind Experimental Choices:
-
Ligand: This reaction is highly dependent on the choice of ligand. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are critical. They promote the reductive elimination step, which is often the turnover-limiting step, and prevent catalyst decomposition.[7]
-
Base: A strong, non-nucleophilic base is required, typically a metal alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.
Protocol 5: Buchwald-Hartwig Amination of 3-Iodo-4-methoxypyridine
Materials:
-
3-Iodo-4-methoxypyridine (1.0 equiv)
-
Primary or secondary amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Glovebox or Schlenk line technique
Step-by-Step Methodology:
-
Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 3-iodo-4-methoxypyridine and anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
| Entry | Amine Partner | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | 100 | ~85-95 |
| 2 | Aniline | RuPhos | K₃PO₄ | 110 | ~70-85 |
| 3 | Benzylamine | BINAP | Cs₂CO₃ | 100 | ~75-90 |
| Yields are representative and highly dependent on the specific amine and ligand combination. |
Part 4: Direct C-Si Activation: The Hiyama Coupling
While less common than Suzuki or Stille, the Hiyama coupling offers a more direct route by activating the C-Si bond itself, forgoing the need for an intermediate.[10] This is typically achieved with a fluoride source.[6]
Causality Behind Experimental Choices:
-
Activator: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), is essential. Fluoride coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate, which is highly nucleophilic and capable of transmetalation.[6]
-
Catalyst System: A standard palladium(0) source like Pd(OAc)₂ with or without phosphine ligands is typically employed.
Protocol 6: Direct Hiyama Coupling of this compound
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)
-
Anhydrous THF
-
Schlenk line equipment
Step-by-Step Methodology:
-
To a Schlenk flask, add the aryl halide and Pd(OAc)₂.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, followed by this compound.
-
Add the TBAF solution dropwise.
-
Heat the reaction to reflux (around 65 °C). Monitor by GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography.
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH. [Link]
-
Hartwig, J. F. (2010). Evolution of Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research, 43(10), 1314–1327. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates. European Journal of Organic Chemistry, 2013(31), 7175–7183. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2005). Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction. Organic Letters, 7(13), 2523–2526. [Link]
-
Clapham, K. M., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 71(23), 8693–8702. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). The Hiyama-Denmark Coupling. Organic Reactions, 68, 1. [Link]
-
Wang, D., & Wang, J. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(28), 4576-4579. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wang, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
-
O'Hara, F., & Kita, Y. (2021). Generation of Monoaryl-λ3-iodanes from Arylboron Compounds through Ipso-Substitution. Heterocycles, 103(2), 670. [Link]
-
Zhu, C., & Wang, R. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Current Organic Chemistry, 19(8), 709-727. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A Highly Efficient Palladium-Catalyzed Borylation of Aryl Halides. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
-
Bhadra, S., & Dhal, P. K. (2019). A practical and general ipso iodination of arylboronic acids using N-iodomorpholinium iodide (NIMI) as a novel iodinating agent. RSC Advances, 9(4), 2110-2115. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Taniguchi, N. (2007). Arylthiolation of Aryl Iodide via Cleavage of the S-S Bond of Disulfide Compound by Nickel Catalyst and Zinc. The Journal of Organic Chemistry, 72(4), 1241–1245. [Link]
-
Thiebes, C., et al. (1998). Ipso-Halogenation of Aryl- and Heteroarylboronic Acids with N-Iodosuccinimide and N-Bromosuccinimide. Synlett, 1998(2), 141–142. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Poly(4-vinylpyridine)-Supported Bromine/Iodine Complexes as Safe and Efficient Reagents for ipso-Bromination/Iodination of Arylboronic Acids. Chemical Communications, (16), 1543-1544. [Link]
-
West, M. J., et al. (2022). On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, in Pd-Catalyzed Cross-Couplings. Organic Process Research & Development, 26(7), 1858–1878. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Hiyama Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
Sources
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Regioselective C-2 Functionalization of 4-Methoxy-3-(triisopropylsilyl)pyridine
Introduction: Strategic Importance of Functionalized Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The precise introduction of functional groups at specific positions on the pyridine ring is a critical endeavor in medicinal chemistry, enabling the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. Among the various substituted pyridines, the 4-methoxy-3-silyl motif offers a powerful platform for the synthesis of complex molecular architectures. The methoxy group at the 4-position significantly influences the electronic properties of the ring, while a bulky triisopropylsilyl (TIPS) group at the 3-position serves as a crucial directing group and a synthetic handle for further transformations. This guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of the C-2 position of 4-Methoxy-3-(triisopropylsilyl)pyridine , a key intermediate for the synthesis of polysubstituted pyridines.
The Dual Role of Substituents: Understanding Regiocontrol in Pyridine Lithiation
The regioselectivity of deprotonation in substituted pyridines is a delicate interplay of electronic and steric effects. In the case of 4-methoxypyridine, the methoxy group, a moderate directing group, would typically favor metalation at the C-3 position through an inductive effect and coordination of the lithium reagent.[1][2] However, the presence of a bulky triisopropylsilyl (TIPS) group at the C-3 position introduces a significant steric blockade, hindering access to the C-3 proton. This steric hindrance, combined with the electronic influence of the 4-methoxy group, creates a unique scenario where deprotonation at the C-2 position becomes the favored pathway. This concept, known as Directed ortho-Metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][3][4]
The bulky TIPS group not only sterically directs the lithiation to the C-2 position but also serves as a versatile synthetic handle. The silicon-carbon bond can be readily cleaved under specific conditions to introduce other functionalities, or it can be retained to modulate the physicochemical properties of the final compound.
Core Strategy: Directed ortho-Metalation (DoM) for C-2 Functionalization
The primary strategy for the functionalization of the C-2 position of this compound involves a three-step sequence:
-
Regioselective Deprotonation (Lithiation): Selective removal of the proton at the C-2 position using a strong lithium amide base.
-
In situ Trapping: Reaction of the resulting C-2 lithiated intermediate with a suitable electrophile.
-
Work-up and Isolation: Quenching of the reaction and purification of the desired 2-substituted product.
The choice of the lithium base is critical to avoid nucleophilic addition to the pyridine ring, a common side reaction with alkyllithium reagents.[2] Hindered lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are the reagents of choice for the deprotonation of pyridines.[2]
Experimental Protocols
Protocol 1: C-2 Bromination of this compound
This protocol details the regioselective bromination at the C-2 position, a versatile transformation that introduces a handle for subsequent cross-coupling reactions. The strategy is adapted from methodologies developed for the C-2 lithiation and bromination of 4-methoxypyridine.[5]
Reaction Scheme:
C-2 Bromination Workflow
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous THF (sufficient to dissolve the starting material, e.g., 0.1 M concentration) via syringe. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly distilled TMEDA (1.2 eq) dropwise.
-
Lithiation: Slowly add s-BuLi (1.2 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-4-methoxy-3-(triisopropylsilyl)pyridine.
Expected Outcome and Characterization:
The expected product is a white to pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Parameter | Typical Conditions | Notes |
| Base | s-BuLi/TMEDA | The use of TMEDA is crucial to break up the butyllithium aggregates and increase its basicity. |
| Solvent | Anhydrous THF | Must be thoroughly dried to prevent quenching of the organolithium species. |
| Temperature | -78 °C | Essential for maintaining the stability of the lithiated intermediate and preventing side reactions. |
| Electrophile | 1,2-Dibromo-1,1,2,2-tetrachloroethane | A solid brominating agent that is easy to handle. Other sources of electrophilic bromine can also be used. |
| Yield | 60-80% | Yields can vary depending on the purity of reagents and strictness of anhydrous conditions. |
Protocol 2: C-2 Deuteration of this compound
This protocol is a valuable tool for mechanistic studies and as a means to confirm the regioselectivity of the lithiation.
Reaction Scheme:
C-2 Deuteration Workflow
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Deuterium oxide (D₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation: Follow steps 1-3 as described in Protocol 1.
-
Electrophilic Quench with D₂O: After stirring the lithiated species at -78 °C for 1 hour, add D₂O (2.0 eq) dropwise to the reaction mixture.
-
Warming and Work-up: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate.
-
Washing, Drying, and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
Characterization:
The success of the deuteration is confirmed by ¹H NMR spectroscopy, where a significant reduction or disappearance of the signal corresponding to the C-2 proton will be observed. Mass spectrometry will show an increase of one mass unit compared to the starting material.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of these reactions is highly dependent on the strict exclusion of moisture and air. All glassware must be thoroughly dried, and solvents must be anhydrous.
-
Base Titration: The concentration of commercially available alkyllithium reagents can vary. It is highly recommended to titrate the s-BuLi solution prior to use to ensure accurate stoichiometry.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial for the stability of the lithiated intermediate. Inefficient cooling can lead to decomposition and reduced yields.
-
Slow Addition: Dropwise addition of the alkyllithium and the electrophile is important to control the reaction exotherm and prevent side reactions.
-
Choice of Electrophile: A wide range of electrophiles can be used to trap the C-2 lithiated species, including aldehydes, ketones, alkyl halides, and sources of other halogens. The reactivity of the electrophile should be considered, as some may require different reaction conditions.
Conclusion
The regioselective functionalization of the C-2 position of this compound via directed ortho-metalation is a powerful and versatile strategy for the synthesis of highly substituted pyridine derivatives. The protocols outlined in this guide provide a reliable foundation for researchers in medicinal chemistry and organic synthesis to access a diverse range of novel compounds. By carefully controlling the reaction conditions and understanding the underlying principles of regioselectivity, this methodology can be effectively applied to accelerate the discovery of new chemical entities with potential therapeutic applications.
References
-
Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143–6147. [Link]
- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(37), 5937-5940.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
- Hedidi, M., et al. (2016). Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships. Tetrahedron, 72(17), 2196-2205.
- Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University.
- Snieckus, V. (1990). Directed ortho metalation. User's guide. Chemical Reviews, 90(6), 879-933.
- Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Directed (ortho) Metallation. Journal of the American Chemical Society, 129(11), 3408–3419.
- Fort, Y., et al. (2006). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. The Journal of Organic Chemistry, 71(13), 5035-5038.
- El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).
- Craig, D., & Shipman, M. (1986). 2-Bromopyridine. Organic Syntheses, 64, 21.
- Szabó, K. J., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(10), 2636.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]
- van Koten, G., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14756-14766.
- Feringa, B. L., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Organic Letters, 14(23), 5988-5991.
- Marsais, F., et al. (2006). O-Tetrahydropyran-2-yloxy (O-THP) as an ortho Directing Group in the Lithiation of Pyridines. Synlett, 2006(12), 1908-1912.
- Fort, Y., et al. (2006). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines.
- Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9035–9045.
- Mongin, F., et al. (2016). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 81(17), 7586-7595.
Sources
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- 3. [PDF] Regioselective difunctionalization of pyridines via 3,4-pyridynes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-(triisopropylsilyl)pyridine
Welcome to the technical support guide for the synthesis of 4-Methoxy-3-(triisopropylsilyl)pyridine. This valuable intermediate is crucial in the construction of complex nitrogen-containing heterocycles, particularly in the synthesis of substituted pyridines and dihydropyridones.[1] Its preparation, typically achieved through Directed ortho Metalation (DoM), is a powerful but nuanced procedure. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common challenges encountered during this synthesis.
Overview of the Synthesis
The most common and regioselective method for preparing this compound is the Directed ortho Metalation (DoM) of 4-methoxypyridine.[2][3] In this reaction, the methoxy group at the C4 position acts as a Directed Metalation Group (DMG), guiding a strong lithium amide base, such as Lithium Diisopropylamide (LDA), to selectively deprotonate the adjacent C3 position. The resulting pyridyllithium intermediate is then quenched with an electrophile, in this case, triisopropylsilyl chloride (TIPSCl), to yield the desired product.
The methoxy group effectively increases the kinetic acidity of the protons at the ortho positions (C3 and C5), facilitating deprotonation.[3][4] The bulky triisopropylsilyl (TIPS) group is often used not only as a protecting group but also as a blocking group to direct subsequent reactions to other positions on the pyridine ring with high stereoselectivity.[1]
Troubleshooting Guide & Common Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions.
Question 1: My reaction is showing low or no conversion of the 4-methoxypyridine starting material. What are the likely causes?
Answer: This is a frequent issue, often pointing to problems with the lithiation step. Several factors can be at play:
-
Inactive LDA: Lithium Diisopropylamide (LDA) is extremely sensitive to moisture and air. Commercially purchased LDA can degrade over time, and improperly prepared LDA will have low activity.
-
Solution: It is highly recommended to prepare LDA fresh in situ by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in dry THF at -78 °C. Always titrate your n-BuLi stock solution to know its exact concentration.
-
-
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent (THF), glassware, or starting material will quench the LDA and the lithiated intermediate.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of anhydrous solvent or distill THF from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere (Nitrogen or Argon). 4-methoxypyridine should also be dried, for instance, by storing over molecular sieves.[5]
-
-
Incorrect Reaction Temperature: The deprotonation of 4-methoxypyridine is typically performed at low temperatures (-78 °C) to prevent side reactions and LDA decomposition. If the temperature is too high, the base may decompose or react unselectively.
-
Solution: Maintain a strict temperature of -78 °C using a dry ice/acetone bath during the addition of LDA and for the duration of the metalation step.
-
Question 2: I'm observing the formation of multiple silylated products or isomers. How can I improve the regioselectivity?
Answer: While the C4-methoxy group strongly directs to the C3 position, poor selectivity can arise from suboptimal conditions.[6]
-
Cause - Isomerization/Migration: If the reaction is allowed to warm up prematurely before the addition of TIPSCl, the lithiated intermediate can potentially isomerize.
-
Solution: Add the triisopropylsilyl chloride electrophile to the reaction mixture at -78 °C and allow the reaction to proceed at this temperature for a period before slowly warming to room temperature. This ensures the electrophile traps the desired C3-lithiated species as it is formed.
-
-
Cause - Competing Deprotonation: Although less likely, deprotonation at C5 can occur if the reaction conditions are not ideal. The steric bulk of LDA generally favors the C3 position.
-
Solution: Ensure the use of a bulky base like LDA or Lithium Tetramethylpiperidide (LTMP). Slower addition of the base can also improve selectivity.
-
Question 3: The yield is low, and I've isolated a significant amount of what appears to be a desilylated product or starting material after workup. What's happening?
Answer: This issue often points to problems during the reaction quench or aqueous workup, specifically premature protodesilylation (hydrolysis of the C-Si bond).
-
Cause - Acidic Quench/Workup: The C-Si bond on the electron-rich pyridine ring can be labile, especially under acidic conditions. Quenching with aqueous ammonium chloride (NH₄Cl) is standard, but if the solution becomes too acidic, the TIPS group can be cleaved.
-
Solution: Use a saturated, neutral, or slightly basic aqueous quench. A saturated solution of NH₄Cl is generally fine, but quenching directly with water or a bicarbonate solution can be a milder alternative. Ensure the pH does not drop significantly during the workup.
-
-
Cause - Difficult Purification: Silylated pyridines can be challenging to purify via silica gel chromatography due to potential hydrolysis on the acidic silica surface.[7]
-
Solution:
-
Neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate) through the column before loading your sample.
-
Consider alternative purification methods like distillation under reduced pressure or crystallization if applicable.
-
-
Experimental Protocols & Data
Table 1: Key Reaction Parameters for Directed ortho Metalation
| Parameter | Recommended Condition | Rationale |
| Base | LDA (freshly prepared) | Highly effective and sterically hindered, favoring C3 deprotonation. |
| Solvent | Anhydrous THF | Good solvating properties at low temperatures and compatible with organolithiums. |
| Temperature | -78 °C (Dry Ice/Acetone) | Critical for the stability of LDA and the lithiated pyridine intermediate. |
| Equivalents (Base) | 1.1 - 1.3 eq. | A slight excess ensures complete deprotonation of the starting material. |
| Equivalents (TIPSCl) | 1.1 - 1.3 eq. | A slight excess ensures complete trapping of the lithiated intermediate. |
| Quenching Agent | Saturated aq. NH₄Cl or H₂O | Mildly acidic quench to neutralize the remaining base without cleaving the product. |
Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq.) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C.
-
LDA Formation: Slowly add n-butyllithium (1.15 eq.) dropwise to the diisopropylamine solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Metalation: Add 4-methoxypyridine (1.0 eq.), either neat or as a solution in anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.
-
Silylation (Electrophilic Quench): Add triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on triethylamine-deactivated silica gel or by vacuum distillation.
Visualization of Key Processes
Diagram 1: Directed ortho Metalation (DoM) Mechanism
Caption: Mechanism of Directed ortho-Metalation for silylation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Can I use a different silylating agent, like TMSCl (trimethylsilyl chloride)? A: Yes, other silyl chlorides can be used. However, the TIPS group is large and sterically hindering, which is often desirable for its role as a robust protecting or blocking group in subsequent synthetic steps.[1] TMS groups are generally more labile and can be cleaved under milder conditions.
Q2: Why is 4-methoxypyridine used? Can this method be applied to other substituted pyridines? A: The methoxy group is a moderate Directed Metalation Group (DMG).[3] Its oxygen atom coordinates to the lithium ion of the base, positioning it to deprotonate the adjacent C-H bond.[4] This principle applies to many other pyridines bearing DMGs (e.g., amides, carbamates), though the regioselectivity will depend on the specific group and other substituents present.[8][9]
Q3: My purified product seems to be degrading over time. What is the best way to store it? A: this compound can be sensitive to moisture and acidic conditions. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C) to minimize degradation.
Q4: Is it possible to silylate at the C2 position of a pyridine? A: Yes, achieving C2-silylation is possible but typically requires different strategies. This can involve using a directing group at the C3 position or employing transition metal-catalyzed C-H activation methods, which can offer different selectivity profiles compared to DoM.[10][11]
References
-
Comins, D. L., et al. (1994). Diastereoselective Addition to this compound. The Journal of Organic Chemistry. Available at: [Link]
-
Mortier, J. Directed ortho Metalation. Unblog.fr. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and new synthetic methods for polysubstituted aromatics. Chemical Reviews. Available at: [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Baran, P. Lab. Directed Metalation: A Survival Guide. Scripps Research. Available at: [Link]
-
LookChem. Purification of Pyridine. Chempedia. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Nishihara, Y., et al. (2020). C2-Selective silylation of pyridines by a rhodium–aluminum complex. Chemical Science. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scilit.com [scilit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. C2-Selective silylation of pyridines by a rhodium–aluminum complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Metalation of 4-Methoxy-3-(triisopropylsilyl)pyridine
Welcome to the technical support center for the metalation of 4-Methoxy-3-(triisopropylsilyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we will address common challenges and side reactions encountered during the directed ortho-metalation (DoM) of this substrate, providing troubleshooting strategies and detailed protocols to ensure successful and reproducible outcomes.
I. Understanding the Reaction: Key Principles
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] In the case of this compound, the methoxy group at the C4 position acts as a directed metalation group (DMG), coordinating to a strong lithium base and facilitating deprotonation at the adjacent C5 position.[2][3] The bulky triisopropylsilyl (TIPS) group at the C3 position serves a dual purpose: it sterically hinders metalation at the C2 position and can influence the overall electronic properties of the pyridine ring.
However, the interplay between the directing group, the sterically demanding silyl group, and the inherent reactivity of the pyridine nucleus can lead to several side reactions. This guide will help you navigate these complexities.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the metalation of this compound.
FAQ 1: My reaction is sluggish, and I'm observing low conversion to the desired product. What are the likely causes?
Possible Causes & Solutions:
-
Insufficiently Strong Base: The C-H bond at the C5 position, while activated by the methoxy group, still requires a potent base for efficient deprotonation.
-
Recommendation: While n-BuLi can be effective, sterically hindered and more basic reagents like sec-BuLi or t-BuLi often provide better results.[4] Lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are also excellent choices, particularly for minimizing nucleophilic addition to the pyridine ring.[5][6]
-
-
Inappropriate Solvent: The choice of solvent is critical for modulating the reactivity of the organolithium base.
-
Recommendation: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the lithium cation, breaking down alkyllithium aggregates and increasing basicity.[4] Diethyl ether (Et₂O) can be used as a less coordinating alternative if excessive reactivity is an issue.
-
-
Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, excessively low temperatures can hinder the rate of deprotonation.
-
Recommendation: The optimal temperature is typically between -78 °C and -40 °C. If conversion is low at -78 °C, consider slowly warming the reaction to -40 °C or -20 °C after the initial addition of the base.
-
-
Presence of Water: Organolithium reagents are extremely sensitive to moisture.
-
Recommendation: Ensure all glassware is rigorously dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
FAQ 2: I'm observing a significant amount of a byproduct that appears to be the desilylated starting material. Why is this happening and how can I prevent it?
Possible Cause & Solution:
-
Proton Source During Quench or Workup: The aryllithium intermediate is highly basic and can be protonated by even weak acids.
-
Recommendation: Ensure your electrophile is anhydrous. During the aqueous workup, quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water directly. This provides a milder proton source and helps to control the exotherm.
-
FAQ 3: My main side product seems to result from metalation at a different position on the pyridine ring. What is causing this loss of regioselectivity?
Possible Causes & Solutions:
-
Incorrect Base: While the methoxy group directs to C5, very strong and sterically unhindered bases like n-BuLi might show some competitive deprotonation at other sites, although the TIPS group at C3 makes C2 metalation unlikely.
-
Recommendation: Employing a sterically hindered base like LTMP can enhance regioselectivity for the C5 position.[7]
-
-
"Halogen Dance" or Isomerization: If your starting material contains halogen substituents, or if the lithiated intermediate is not trapped quickly, it can undergo rearrangement to a thermodynamically more stable isomer.[7] While not directly applicable to the parent compound, this is a crucial consideration for substituted analogs.
-
Recommendation: Add the electrophile as soon as the metalation is complete. Do not let the aryllithium intermediate stir for extended periods.
-
FAQ 4: After adding my electrophile, I'm getting a complex mixture of products, including what appears to be oligomers. What's going on?
Possible Cause & Solution:
-
Addition of the Lithiated Species to Unreacted Starting Material: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack.[5] The C5-lithiated intermediate can act as a nucleophile and add to the C2 or C6 position of an unreacted molecule of this compound, leading to dimerization or oligomerization.[5]
-
Recommendation:
-
Slow Addition of Base: Add the organolithium base dropwise at low temperature to maintain a low concentration of the base and minimize side reactions.
-
Use of Hindered Bases: LDA and LTMP are less prone to nucleophilic addition than alkyllithiums.[6]
-
Inverse Addition: Add the solution of the pyridine substrate to the cooled solution of the organolithium base.
-
-
III. Experimental Protocols
Protocol 1: General Procedure for the Metalation and Electrophilic Quench of this compound
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of the chosen organolithium base (e.g., sec-BuLi, 1.1 eq.) dropwise via syringe over 15-20 minutes.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq.) neat or as a solution in anhydrous THF dropwise at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is electrophile dependent).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Common Bases and Conditions
| Base | Typical Temperature | Key Advantages | Potential Issues |
| n-BuLi | -78 °C to -40 °C | Readily available | Can act as a nucleophile |
| sec-BuLi | -78 °C | More basic than n-BuLi | More sterically hindered |
| t-BuLi | -78 °C | Highly basic | Can be too reactive |
| LDA | -78 °C to -20 °C | Non-nucleophilic, strong base | Requires in situ preparation |
| LTMP | -78 °C to 0 °C | Highly hindered, excellent selectivity | More expensive |
IV. Visualizing the Process
Diagram 1: Directed ortho-Metalation (DoM) Workflow
Caption: General workflow for the directed metalation of this compound.
Diagram 2: Key Side Reactions
Caption: Competing pathways in the metalation of this compound.
V. References
-
BenchChem. (2025). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 14, 2026, from
-
Ghorai, M. K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 477-511.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 14, 2026, from
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved January 14, 2026, from
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
Sources
Technical Support Center: Optimization of Suzuki Coupling with 4-Methoxy-3-(triisopropylsilyl)pyridine
An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting, FAQs, and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Methoxy-3-(triisopropylsilyl)pyridine. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices to empower researchers in overcoming the unique challenges posed by this sterically hindered and electron-rich substrate.
Welcome to the technical support hub for the Suzuki-Miyaura coupling of this compound. This sterically demanding, electron-rich heteroaromatic substrate presents unique challenges that require careful optimization of reaction parameters. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to achieve high yields and purity in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
The difficulties with this substrate arise from a combination of steric and electronic factors:
-
Steric Hindrance: The bulky triisopropylsilyl (TIPS) group at the 3-position, adjacent to the reaction site (assuming a halide at position 2 or a boronic acid at position 3 coupling with a halo-pyridine), significantly hinders the approach of the palladium catalyst to the pyridine ring. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes. This is a common issue with 2-halopyridine substrates.[3][4]
-
Electron-Rich System: The methoxy group at the 4-position is electron-donating, which increases the electron density of the pyridine ring. While beneficial for some catalytic steps, it can slow down the rate-limiting oxidative addition step when the pyridine itself is the halide partner.[5]
Q2: What is the role of the triisopropylsilyl (TIPS) group in this reaction?
The TIPS group serves two main purposes. Primarily, it is a bulky protecting group, often used to direct metallation to an adjacent position (the 3-position in this case) during the synthesis of the pyridine precursor. In the context of the Suzuki reaction, its steric bulk is the most significant factor influencing reactivity, necessitating the use of specialized catalysts and ligands designed for hindered substrates.[1]
Q3: Can the TIPS group be cleaved under typical Suzuki coupling conditions?
The TIPS group is generally stable under the basic conditions of most Suzuki reactions. However, it is susceptible to cleavage by fluoride ions.[6][7] Therefore, the use of fluoride-based bases such as cesium fluoride (CsF) or potassium fluoride (KF) should be approached with caution, as this can lead to undesired desilylation. If fluoride is necessary for a successful reaction, careful monitoring for byproduct formation is essential. Mild, non-fluoride bases like K₃PO₄ or K₂CO₃ are less likely to cause this issue.[8] Reductive cleavage using specific reagents like catechol borane is also possible but unlikely to occur under standard Suzuki conditions.[9]
Q4: Which initial catalyst, ligand, and base combination is recommended for this substrate?
For sterically demanding Suzuki couplings, particularly with heteroaromatics, highly active catalyst systems are required. A robust starting point would be:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂. These are common and effective Pd(0) and Pd(II) sources.
-
Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). These ligands are known to accelerate oxidative addition and reductive elimination for hindered substrates and can mitigate catalyst inhibition by the pyridine nitrogen.[1][10][11]
-
Base: Potassium phosphate (K₃PO₄) is an excellent choice as it is a moderately strong, non-nucleophilic base that works well in many challenging couplings.[8]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or THF, often with a small amount of water, is a standard choice. The water can be crucial for dissolving the base and facilitating the transmetalation step.[12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no conversion of the starting material.
-
Potential Cause A: Catalyst Deactivation. The pyridine nitrogen may be inhibiting your palladium catalyst.
-
Solution: Switch to a ligand system known to perform well with pyridines. Bulky biarylphosphine ligands (Buchwald ligands) or NHC ligands can create a sterically hindered coordination sphere around the palladium, preventing strong binding of the pyridine nitrogen and promoting the desired catalytic cycle.[1][3][11]
-
-
Potential Cause B: Inefficient Oxidative Addition. The combination of steric hindrance and an electron-rich ring can make the initial oxidative addition step very slow.
-
Potential Cause C: Inappropriate Base/Solvent. The choice of base and solvent is critical and interdependent.
Problem 2: Formation of a significant amount of homocoupled biaryl byproduct (from the boronic acid).
-
Potential Cause: Transmetalation is Slower than Homocoupling. This indicates that the boronic acid is reacting with itself before it can transfer its organic group to the palladium complex.
-
Solution: The transmetalation rate is highly dependent on the base and solvent. Switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or a stronger base like LiOᵗBu for certain substrates) can dramatically alter the outcome.[12] Using a biphasic solvent system (e.g., toluene/water or dioxane/water) can facilitate the formation of the active boronate species required for transmetalation.[13]
-
Problem 3: Protodeboronation of the boronic acid partner.
-
Potential Cause: Boronic Acid Instability. Arylboronic acids, especially electron-deficient or some heteroaryl ones, can be unstable under basic, aqueous conditions at high temperatures, leading to the replacement of the B(OH)₂ group with a hydrogen atom.[3][18]
-
Solution: Consider using a more stable boronic acid surrogate. Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are generally more resistant to protodeboronation and can be highly effective in challenging couplings.[3][18] If using a boronic acid, minimize reaction time and avoid excessively high temperatures where possible.
-
Problem 4: Observation of a desilylated (TIPS-group removed) byproduct.
-
Potential Cause: Use of a Fluoride-Based Base. The Si-C bond of the TIPS group is labile to fluoride ions.
-
Solution: Avoid bases such as CsF or KF if desilylation is observed. Switch to a non-fluoride base like K₃PO₄, K₂CO₃, or an alkoxide. If a fluoride source is absolutely required for reactivity, try lowering the reaction temperature or reducing the reaction time to minimize the extent of this side reaction.[6]
-
Visualizing the Process
Understanding the core mechanism and having a logical troubleshooting framework are key to success.
Caption: The key steps of the Suzuki-Miyaura reaction.
Caption: A logical guide for diagnosing and solving common issues.
Recommended Starting Protocol & Optimization Table
This protocol provides a robust starting point for experimentation. Researchers should use this as a baseline and optimize based on their specific aryl halide and observed results.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
To a dry oven-dried reaction vial equipped with a magnetic stir bar, add this compound-X (where X is the halide or boronic acid derivative) (1.0 equiv).
-
Add the coupling partner (aryl boronic acid or aryl halide) (1.2-1.5 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[16]
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, 0.2 M) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.[19]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.[20]
-
Table 1: Recommended Conditions for Initial Screening
| Parameter | Condition A (General) | Condition B (Aggressive) | Condition C (Mild) | Rationale |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | [Pd(allyl)Cl]₂ (2 mol%) | Common Pd(II) and Pd(0) sources offer different activation profiles. |
| Ligand | SPhos (4.4 mol%) | IPr-HCl + NaOᵗBu (4.4 mol%) | P(t-Bu)₃ (4.4 mol%) | Buchwald ligands and NHCs are excellent for hindered systems.[1][11] |
| Base | K₃PO₄ (2.5 equiv) | LiOᵗBu (2.5 equiv) | K₂CO₃ (2.5 equiv) | Base strength significantly impacts transmetalation and catalyst turnover.[12] |
| Solvent | Dioxane / H₂O (10:1) | Toluene | THF / H₂O (10:1) | Solvent polarity affects reagent solubility and reaction rates.[13][15] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can overcome activation barriers but may increase side reactions.[15] |
References
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols. Benchchem.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2025).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). PMC - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing).
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. Benchchem.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
- Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/C
- Suzuki reaction. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 4-Methoxy-3-(triisopropylsilyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methoxy-3-(triisopropylsilyl)pyridine. This document provides in-depth answers, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals utilizing this versatile, sterically-hindered pyridine building block. Our guidance is grounded in established principles of physical organic chemistry and backed by authoritative literature to ensure the integrity of your experimental design.
Part 1: Frequently Asked Questions & Stability Overview
This section addresses the most common initial inquiries regarding the stability and handling of this compound.
Q1: What are the primary chemical features of this molecule that dictate its stability?
The stability of this compound is governed by three main features:
-
The Pyridine Nitrogen: The lone pair on the nitrogen atom makes the molecule basic (predicted pKa of the conjugate acid is ~6.74[1]). In acidic media, this nitrogen is readily protonated to form a pyridinium salt, which significantly alters the electronic properties of the aromatic ring.
-
The Triisopropylsilyl (TIPS) Group: The TIPS group is a bulky trialkylsilyl moiety attached directly to the pyridine ring via a carbon-silicon bond. Silyl groups are known for their exceptional steric bulk, which provides kinetic stability to adjacent functional groups and the Si-C bond itself.[2][3]
-
The Carbon-Silicon Bond: Unlike a silyl ether (C-O-Si), this molecule possesses a more robust C(sp²)-Si bond. Cleavage of this bond, known as protodesilylation, typically requires specific, often forcing, conditions such as strong acid or a potent fluoride source.[4][5]
Q2: Can you provide a general summary of the compound's stability under common laboratory conditions?
Absolutely. The stability of the critical C-Si bond is highly dependent on the reaction conditions. The TIPS group is among the most robust silyl protecting groups commonly used.[3][6]
| Condition Category | Reagent Examples | Stability of C-Si Bond | Key Considerations |
| Mildly Acidic | Acetic Acid (HOAc), NH₄Cl (aq.), Pyridinium p-toluenesulfonate (PPTS) | Generally Stable | The pyridine nitrogen will be protonated. Prolonged heating or the presence of water can lead to slow degradation.[7][8] |
| Strongly Acidic | Trifluoroacetic acid (TFA), HCl, H₂SO₄, HBr | Labile | Rapid cleavage (protodesilylation) is expected. The rate depends on acid strength, temperature, and solvent. |
| Aqueous Base | NaOH, KOH, K₂CO₃, LiOH | Highly Stable | The C-Si bond is resistant to hydroxide and other non-nucleophilic bases. |
| Nucleophilic (Fluoride) | Tetrabutylammonium fluoride (TBAF), HF-Pyridine, CsF | Labile | Fluoride has a very high affinity for silicon and is the most common reagent for cleaving C-Si bonds.[4][9] |
| Organometallics | n-BuLi, s-BuLi, LDA | Potentially Labile | Strong bases can deprotonate the pyridine ring. The C-Si bond may be susceptible to cleavage depending on the specific reagent and conditions. |
| Reductive/Oxidative | H₂/Pd, NaBH₄, m-CPBA, DDQ | Generally Stable | The C-Si bond is typically stable to common redox reagents that do not involve strongly acidic or nucleophilic conditions. |
Part 2: In-Depth Guide: Stability Under Acidic Conditions
This section explores the behavior of the molecule in acidic environments, a common source of experimental challenges.
Q2.1: What is the first thing that happens when I add acid to my reaction, and how does it affect the molecule?
Upon introduction of an acid, the most basic site—the pyridine nitrogen—is immediately protonated. This forms a pyridinium salt, which has profound electronic consequences.
Caption: Initial protonation and its electronic consequence.
The formation of the electron-deficient pyridinium ring generally increases the kinetic stability of the C-Si bond towards further electrophilic attack (protodesilylation). Therefore, under mild acidic conditions used for workups (e.g., saturated aq. NH₄Cl) or catalysis (e.g., PPTS), the TIPS group is expected to remain intact.
Q2.2: TROUBLESHOOTING: My TIPS group was unexpectedly cleaved during a reaction that used an acidic catalyst. What could have happened?
This is a common issue and usually points to one of the following causes:
-
"Hidden" Water Content: Anhydrous conditions are critical. Trace water can participate in hydrolysis, especially upon heating.
-
Excessive Heat: The activation energy for protodesilylation, while high, can be overcome with thermal energy. A reaction stable at room temperature may show significant deprotection at 80 °C.
-
Acid Strength: The stability of TIPS ethers (a good proxy for the C-Si bond) is highly dependent on acid strength. While stable to acetic acid, stronger acids like TFA will cause rapid cleavage.[2][7] Ensure your catalytic acid is not generating a stronger acid in situ.
-
Prolonged Reaction Times: Even a slow degradation pathway will lead to significant product loss over extended periods (e.g., >24 hours).
Solution: If you need to maintain the TIPS group under acidic conditions, consider using a buffered system or a non-protic Lewis acid if the reaction chemistry allows. Always monitor the reaction by TLC or LC-MS to check for the appearance of the deprotected product.
Q2.3: How do I intentionally and cleanly remove the TIPS group with acid?
For deliberate protodesilylation, a strong acid is required. Trifluoroacetic acid (TFA) is often the reagent of choice due to its effectiveness and volatility, which simplifies workup.
Protocol 1: Acid-Mediated Deprotection (Protodesilylation)
-
Dissolution: Dissolve the this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Reagent Addition: At room temperature, add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-methoxypyridine.
Part 3: In-Depth Guide: Stability Under Basic & Nucleophilic Conditions
Q3.1: Is the compound stable to common aqueous bases like NaOH or K₂CO₃?
Yes. The C(sp²)-Si bond is very robust and generally inert to hydroxide and carbonate bases. The pyridine ring itself is a base and will not react. This stability makes the compound compatible with a wide range of reactions that require basic conditions, such as saponifications, alkylations, or palladium-catalyzed cross-couplings using carbonate bases.
Q3.2: I need to perform a reaction using a fluoride source. Will the TIPS group be cleaved?
Yes, almost certainly. Fluoride ions have an exceptionally high affinity for silicon, and the formation of a strong Si-F bond is a powerful thermodynamic driving force for the cleavage of Si-C and Si-O bonds.[4][10] Reagents like tetrabutylammonium fluoride (TBAF) are the standard choice for silyl group removal and will efficiently cleave the TIPS group from the pyridine ring.
Caption: Standard workflow for fluoride-mediated desilylation.
Protocol 2: Fluoride-Mediated Deprotection
-
Setup: Dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M in a flask under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv, typically 1.0 M in THF) dropwise at room temperature.
-
Monitoring: Stir the mixture at room temperature. Due to the stability of the TIPS group, the reaction may be slow. Gentle heating (40-50 °C) can be applied to accelerate the cleavage. Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired product.
References
- Silyl ether - Grokipedia. Provides an overview of silyl ether synthesis and deprotection, highlighting the role of fluoride ions in cleaving the Si-O bond due to the strong Si-F interaction.
- Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.Synthetic Communications, Vol 36, No 7. This article demonstrates that TIPS-protected alcohols are stable to conditions (acetic acid, THF, water) that cleave less hindered silyl ethers like TBS.
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem. This guide provides a quantitative comparison of silyl ether stability, noting that the TIPS group is significantly more stable than TBS due to steric hindrance.
- Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. Benchchem. Details common methods for TIPS deprotection, including fluoride-mediated (TBAF, HF-pyridine)
- Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.Taylor & Francis Online.
- Deprotection of Silyl Ethers. Gelest Technical Library. Outlines typical deprotection protocols for silyl ethers, including acidic aqueous THF and fluoride ion sources like TBAF.
- tert-Butyldimethylsilyl Ethers.Organic Chemistry Portal. Describes the rapid cleavage of silyl ethers using tetra-n-butylammonium fluoride (TBAF) and the stability of TBDMS ethers to aqueous base.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. Provides the relative stability order of common silyl ether protecting groups to acid and base hydrolysis.
- Silyl ether - Wikipedia. Gives the relative resistance to hydrolysis for various silyl groups under both acidic and basic media.
- This compound | 126378-42-5 - ChemicalBook. Provides chemical properties for the specific molecule, including a predicted pKa value.
Sources
- 1. This compound | 126378-42-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 4-Methoxy-3-(triisopropylsilyl)pyridine and its Derivatives
Welcome to the Technical Support Center for the purification of 4-Methoxy-3-(triisopropylsilyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind purification choices to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most effective and commonly employed techniques for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the physical state of the crude product.
Q2: What are the potential challenges when purifying silylated pyridines like this one?
A2: Silylated pyridines can present unique challenges. The bulky triisopropylsilyl (TIPS) group can influence the molecule's polarity and steric hindrance. Furthermore, the basicity of the pyridine nitrogen can lead to interactions with acidic silica gel, potentially causing peak tailing during chromatography. Hydrolysis of the silyl ether bond is another potential issue, especially in the presence of moisture or acid.
Q3: How can I assess the purity of my this compound?
A3: The purity of your compound can be reliably assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to visualize the number of components in your sample. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices. The definitive structural confirmation and purity assessment are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, providing probable causes and actionable solutions.
A. Flash Column Chromatography Issues
Problem 1: My compound is streaking or tailing on the silica gel column.
-
Probable Cause: The basic nitrogen on the pyridine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the compound to be retained more strongly, leading to a "tailing" effect on the elution profile.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent system.[1] The added base will preferentially interact with the acidic sites on the silica, minimizing their interaction with your target compound.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based resin.
-
Problem 2: I am observing a new, more polar spot on my TLC after running the column, and my yield is low.
-
Probable Cause: Your compound may be degrading on the silica gel. The triisopropylsilyl ether bond can be susceptible to hydrolysis, especially if the silica gel or solvents are not scrupulously dry. This would result in the formation of the more polar desilylated product, 4-methoxypyridin-3-ol.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvents are anhydrous and the silica gel is properly dried before use.
-
Minimize Contact Time: Run the flash column as quickly as possible to reduce the time your compound is in contact with the silica gel.
-
2D TLC Stability Test: Before running a column, perform a 2D TLC to check for stability. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears, it indicates decomposition on the silica.
-
Problem 3: I can't achieve good separation between my product and a non-polar impurity.
-
Probable Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Systematic Solvent Screening: Use TLC to test a variety of solvent systems. A good starting point for silylated compounds is a mixture of hexanes and ethyl acetate.[2] Gradually increase the polarity of the eluent.
-
Alternative Solvents: Consider using other solvent systems like dichloromethane/methanol for more polar compounds.[2]
-
Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to separate compounds with close Rf values.[1]
-
B. Recrystallization Issues
Problem 1: My compound "oils out" instead of forming crystals.
-
Probable Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] Experiment with different solvents or solvent mixtures. For pyridines, ethanol, or mixtures like n-hexane/acetone are often good starting points.[4]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[5]
-
Problem 2: The recrystallized product is still colored.
-
Probable Cause: Colored impurities are co-crystallizing with your product.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
-
III. Experimental Protocols
A. Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v). If your compound is basic and shows tailing, add 0.1-1% triethylamine to the eluent.[2]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed without air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify which fractions contain your purified product.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
B. Protocol 2: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated.[3] Potential solvents include hexanes, ethyl acetate, ethanol, or mixtures thereof.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar eluent for chromatography. |
| Dichloromethane | 3.1 | 40 | Good for dissolving many organic compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used with hexanes. |
| Acetone | 5.1 | 56 | Can be used as a polar component in chromatography or for recrystallization. |
| Ethanol | 5.2 | 78 | A polar solvent suitable for recrystallization of many organic solids. |
| Methanol | 6.6 | 65 | A very polar solvent, used in small percentages in chromatography to avoid dissolving silica.[2] |
Table 2: Typical ¹H NMR Chemical Shifts for Impurities
| Impurity | Chemical Shift (δ) in CDCl₃ | Multiplicity |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Hexane | ~0.88, ~1.26 | m, m |
| Triethylamine | ~1.03 (CH₃), ~2.54 (CH₂) | t, q |
| Water | 1.56 | s |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from various sources.[6][7][8]
V. Visualization of Workflows
A. Flash Chromatography Troubleshooting Workflow
Caption: Decision workflow for troubleshooting flash chromatography.
B. Recrystallization Troubleshooting Workflow
Caption: Decision workflow for troubleshooting recrystallization.
VI. References
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Babij, N. R., et al. Org. Process Res. Dev.2016 , 20 (3), 661–667. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Comins, D. L.; Hong, H. J. Org. Chem.1991 , 56 (24), 6957–6959. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Little, R. D.; Masjedizadeh, M. R.; Wallquist, O.; McLoughlin, J. I. Org. React.1995 , 47, 315. [Link]
-
Anderson, J. C.; Anguille, S.; Bailey, R.; Paparin, J.-L. J. Org. Chem.2003 , 68 (17), 6739–6742. [Link]
-
Fulmer, G. R., et al. Organometallics2010 , 29 (9), 2176–2179. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance of the TIPS Group
Welcome to the technical support center for navigating the challenges associated with the Triisopropylsilyl (TIPS) protecting group. As a robust and sterically demanding protecting group, TIPS offers exceptional stability, making it invaluable in complex, multi-step syntheses.[1][2] However, its significant steric bulk can often impede desired reactions, leading to low yields or complete reaction failure. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help researchers, scientists, and drug development professionals effectively overcome these steric challenges.
Part 1: Understanding the Challenge: The TIPS Group Profile
The utility of any silyl ether is a balance between its stability and the conditions required for its removal. The TIPS group, with its three bulky isopropyl substituents, sits at the higher end of the stability spectrum.[1] This steric shielding is a double-edged sword: it provides excellent protection against a wide range of reagents and pH conditions, but it can also block access to nearby reactive centers.[3][4]
Understanding the relative properties of common silyl ethers is crucial for strategic planning in synthesis. The TIPS group is significantly more stable than the more common tert-butyldimethylsilyl (TBS) group, offering an orthogonal option for selective deprotection.[1][3]
| Protecting Group | Abbreviation | Relative Hydrolysis Rate (Acidic) | Key Features |
| Trimethylsilyl | TMS | 1 | Very labile; sensitive to chromatography.[5] |
| Triethylsilyl | TES | 64 | Intermediate stability; useful for selective deprotection schemes.[3][6] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | Good stability; widely used; removable with fluoride or acid.[3][6] |
| Triisopropylsilyl | TIPS | 700,000 | High stability; very sterically hindered; requires stronger conditions for removal.[1] |
| tert-Butyldiphenylsilyl | TBDPS | 500,000 | High stability, particularly to acid; bulky but less so than TIPS at the silicon center.[3] |
Part 2: Troubleshooting Guide & Reaction-Specific Solutions
This section addresses common issues encountered when working with TIPS-protected substrates. Each problem is presented in a question-and-answer format, followed by a detailed explanation and actionable protocols.
Issue 1: Nucleophilic attack at a center adjacent to the TIPS-ether is slow or failing.
Question: I am attempting an SN2 reaction on a carbon adjacent to a TIPS-protected secondary alcohol, but the reaction is extremely sluggish and gives a low yield. How can I improve this transformation?
Root Cause Analysis: The voluminous steric cone of the TIPS group effectively shields the neighboring electrophilic center from the approaching nucleophile. The three isopropyl groups create a congested environment that raises the activation energy of the bimolecular substitution.[4][7]
Strategic Solutions:
-
Increase Reaction Temperature: Forcing conditions, such as heating the reaction at reflux in a high-boiling solvent (e.g., DMF, DMSO, or toluene), can provide the necessary energy to overcome the steric barrier. Monitor carefully for side reactions or decomposition.
-
Use a Smaller, More Potent Nucleophile: If possible, switch to a smaller nucleophilic reagent. For example, using sodium azide (NaN₃) instead of a bulky amine may lead to better results.
-
Employ a More Reactive Electrophile: If the leaving group can be modified, converting it to a better one (e.g., from a tosylate to a triflate or iodide) will make the electrophilic center more reactive, potentially compensating for the steric hindrance.
-
Lewis Acid Activation: In some cases, a Lewis acid can coordinate to the ether oxygen or the leaving group, increasing the electrophilicity of the carbon center. However, care must be taken as Lewis acids can also promote cleavage of the silyl ether.[8] Mild Lewis acids like ZnBr₂ or LiClO₄ should be trialed first at low temperatures.
Issue 2: A reaction directly on the TIPS-protected oxygen (e.g., activation) is unsuccessful.
Question: I need to convert my TIPS-protected alcohol into a leaving group using triflic anhydride (Tf₂O), but the reaction is not proceeding. What is preventing the reaction?
Root Cause Analysis: The steric bulk of the TIPS group directly hinders the approach of reagents to the oxygen atom it is protecting. Reagents like Tf₂O, which are themselves bulky, face significant steric repulsion from the isopropyl groups, preventing effective activation of the alcohol.[3]
Strategic Solutions:
-
Use a Less Hindered Silylating Agent for Protection: If you are in the planning stages of a synthesis, consider if a less demanding protecting group like TES or TBS would be sufficiently stable for your planned route.[3][6]
-
Temporary Deprotection-Activation-Reprotection: While adding steps, a deprotection/activation/reprotection sequence may be the most reliable path forward.
-
Cleave the TIPS group (see Issue 3 protocols).
-
Perform the desired reaction on the free alcohol (e.g., tosylation, mesylation).
-
If necessary, reprotect the alcohol.
-
-
Employ More Forcing Activation Conditions: Using a highly reactive triflating agent in combination with a non-nucleophilic, sterically hindered base may facilitate the reaction.
Exemplary Protocol: Forcing Triflation
-
Dissolve the TIPS-protected alcohol in dry dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equivalents). This hindered base will not compete as a nucleophile.
-
Slowly add triflic anhydride (Tf₂O) (1.2 equivalents).
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or room temperature while monitoring by TLC.
-
Upon completion, quench carefully with saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Issue 3: Difficulty in cleaving the TIPS group without affecting other sensitive functionalities.
Question: I need to deprotect my primary TIPS ether, but the standard TBAF conditions are also cleaving a sensitive ester in my molecule. Are there milder or alternative deprotection methods?
Root Cause Analysis: While robust, the TIPS group can be cleaved. The most common method involves a fluoride source like tetrabutylammonium fluoride (TBAF).[9] However, TBAF is basic and can promote side reactions like elimination or saponification. Acidic methods are also effective but may not be compatible with other acid-labile groups (e.g., acetals, Boc groups).[1][9]
Strategic Solutions:
-
Buffered Fluoride Source: To mitigate the basicity of TBAF, it can be buffered with acetic acid. This maintains the fluoride ion's high affinity for silicon while neutralizing the reactive alkoxide byproduct.
Protocol: Buffered TBAF Deprotection
-
Dissolve the TIPS-protected substrate in THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1 equivalents) followed by an equivalent amount of acetic acid (1.1 equivalents).
-
Stir the reaction at room temperature, monitoring progress by TLC.
-
Once complete, quench with water and extract with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
HF-Pyridine Complex: For substrates sensitive to the basicity of TBAF, HF-Pyridine is an excellent, less basic alternative.[9] Caution: HF is highly corrosive and toxic. All work must be performed in a chemical fume hood using appropriate personal protective equipment and plasticware.[9]
Protocol: HF-Pyridine Deprotection
-
In a plastic vial, dissolve the TIPS-ether in THF, then add pyridine (e.g., 10:1 THF:pyridine v/v).
-
Cool the solution to 0 °C.
-
Slowly add HF-Pyridine complex (e.g., 70% HF, ~2-3 equivalents).[10]
-
Stir at 0 °C or allow to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract with an organic solvent, dry, and purify.[9]
-
-
Acid-Catalyzed Deprotection: For substrates that are stable to acid, acidic cleavage offers a fluoride-free alternative. Milder acids are often sufficient and can offer selectivity.
Protocol: Mild Acidic Deprotection with PPTS
-
Dissolve the TIPS-ether in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor by TLC. The reaction may be slow, requiring several hours to overnight.
-
Upon completion, neutralize with saturated aqueous NaHCO₃, and perform a standard aqueous workup.[6]
-
Part 3: Visual Summaries & Workflows
Visual aids can simplify complex decision-making processes in organic synthesis. The following diagrams illustrate key concepts related to steric hindrance and troubleshooting.
Caption: Troubleshooting workflow for reactions involving TIPS ethers.
Part 4: Frequently Asked Questions (FAQs)
Q1: When should I choose TIPS over the more common TBS group? A1: Choose TIPS when you need enhanced stability to survive harsh reaction conditions that might cleave a TBS group. [1]It is also ideal for orthogonal protection strategies where you plan to selectively remove a TBS or TES group in the presence of the TIPS group. [3][6] Q2: What are the standard conditions for introducing a TIPS group? A2: TIPS protection is typically achieved using triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate (TIPS-OTf) with a base like imidazole or 2,6-lutidine in an aprotic solvent such as DCM or DMF. [3]TIPS-OTf is more reactive and is used for protecting more hindered alcohols. [3][5] Q3: Can the steric hindrance of a TIPS group influence the stereochemical outcome of a reaction? A3: Absolutely. The bulky nature of the TIPS group can block one face of a molecule, directing an incoming reagent to the less hindered face. This is a common strategy in diastereoselective reactions to control the formation of a specific stereoisomer. [11] Q4: Are there enzymatic methods to cleave a TIPS ether? A4: Enzymatic cleavage of silyl ethers is less common and generally more effective for smaller groups like TMS or TES. The significant steric bulk of the TIPS group often prevents it from fitting into the active site of most commercially available hydrolase enzymes. Specific enzyme screening would be required and is not a standard approach.
References
-
Silyl Groups. Gelest Technical Library. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Silyl ether. Wikipedia. Available at: [Link]
-
A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. Available at: [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ResearchGate. Available at: [Link]
-
Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC - NIH. Available at: [Link]
-
Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Sonari College. Available at: [Link]
- Hydroxyl Protecting Groups. Source Not Available.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Source Not Available.
- Protecting Groups. Source Not Available.
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]
-
Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. ResearchGate. Available at: [Link]
-
Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Previously reported Lewis acid catalyzed degradations of ethers. ResearchGate. Available at: [Link]
-
A Lewis acid-promoted Pinner reaction. PMC - NIH. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]
-
How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]
-
Protection Reactions of Alcohols. MedLife Mastery. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. sonaricollege.in [sonaricollege.in]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Triisopropylsilyl (TIPS) Group
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the incomplete deprotection of the triisopropylsilyl (TIPS) protecting group. The robust nature of the TIPS group, while advantageous for protecting alcohols during multi-step synthesis, can present challenges during its removal.[1][2] This resource offers practical, field-proven insights to diagnose and resolve these issues effectively.
Troubleshooting Guide: Diagnosing and Solving Incomplete TIPS Deprotection
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My primary TIPS ether deprotection is sluggish or incomplete, even with standard TBAF protocols.
Potential Causes & Solutions:
-
Steric Hindrance: While primary TIPS ethers are the most readily cleaved, significant steric bulk near the reaction center can still impede the approach of the fluoride nucleophile.[3]
-
Solution: Increase the reaction temperature in increments (e.g., from room temperature to 40-50 °C) while carefully monitoring the reaction by TLC or LC-MS to avoid side product formation. Extending the reaction time is also a viable strategy.[3]
-
-
Reagent Quality: Tetrabutylammonium fluoride (TBAF) solutions are hygroscopic. Absorbed water can reduce the reagent's efficacy.
-
Solution: Use a fresh bottle of anhydrous TBAF in THF. If you suspect your current stock is compromised, consider purchasing a new, sealed bottle.
-
-
Insufficient Reagent: Standard protocols often recommend 1.1-1.5 equivalents of TBAF.[1] For sterically demanding substrates, this may not be sufficient to drive the reaction to completion.
-
Solution: Increase the equivalents of TBAF to 2-3 equivalents. Perform this on a small scale first to assess for any potential side reactions.
-
Issue 2: My starting material is consumed, but I'm observing a complex mixture of products, including partially deprotected intermediates.
Potential Causes & Solutions:
-
Substrate Sensitivity to Basicity: TBAF is basic and can cause side reactions such as elimination or epimerization in sensitive substrates.[4]
-
Solution 1 (Buffered TBAF): Buffer the TBAF solution with a mild acid like acetic acid. This neutralizes the basicity of the reagent while still allowing the fluoride ion to perform the deprotection.[3]
-
Solution 2 (Alternative Fluoride Source): Switch to a less basic fluoride source. HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF) are excellent alternatives for base-sensitive substrates.[1] Caution: These reagents are corrosive and toxic and must be handled with appropriate personal protective equipment in a well-ventilated fume hood, using plasticware.[1]
-
Issue 3: I am trying to selectively deprotect a less hindered silyl ether (e.g., TBS) in the presence of a TIPS group, but I'm seeing some TIPS cleavage.
Potential Causes & Solutions:
-
Reaction Conditions are Too Harsh: The conditions used for the primary deprotection are too forcing, leading to the cleavage of the more stable TIPS group.
-
Solution 1 (Milder Acidic Conditions): For acid-labile silyl ethers like TBS, milder acidic conditions can be highly selective. Reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or acetic acid/THF/water mixtures are known to selectively cleave TBS groups in the presence of TIPS ethers.[5][6]
-
Solution 2 (Carefully Titrated Fluoride): Use a stoichiometric amount of a fluoride reagent at low temperatures (e.g., 0 °C or -20 °C) and meticulously monitor the reaction progress. The kinetic difference in cleavage rates between TBS and TIPS can be exploited under these controlled conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding TIPS deprotection strategies.
Q1: What are the "standard" conditions for TIPS deprotection?
The most common method for TIPS deprotection is using a 1M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), typically with 1.1 to 1.5 equivalents of the reagent at room temperature.[1] However, the optimal conditions are highly substrate-dependent.
Q2: When should I choose acidic conditions over fluoride-based methods for TIPS deprotection?
Acidic conditions are generally preferred when the substrate contains base-sensitive functional groups.[2] Due to the high stability of the TIPS group, more forcing acidic conditions, such as hydrochloric acid (HCl) in methanol or p-toluenesulfonic acid (TsOH), may be required compared to less hindered silyl ethers.[2]
Q3: How does the steric environment of the alcohol (primary, secondary, or tertiary) affect TIPS deprotection?
The steric hindrance around the silicon-oxygen bond is a critical factor.[7] The relative rate of deprotection is as follows: primary > secondary > tertiary.[3] Tertiary TIPS ethers are exceptionally stable and may require significantly harsher conditions for cleavage.
Q4: Can I deprotect a TIPS group in the presence of other acid-labile protecting groups like Boc or acetals?
Yes, this is a common synthetic strategy. Fluoride-based deprotection methods, particularly buffered TBAF or HF-Pyridine, are generally orthogonal to acid-labile groups like Boc carbamates and acetals.[1][8]
Data Summary: Comparison of Common TIPS Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1.1-1.5 eq, THF, RT | Highly effective, soluble in organic solvents.[3] | Basic (can cause side reactions), hygroscopic.[4] |
| TBAF/AcOH | 1.1-1.5 eq each, THF, 0 °C to RT | Mitigates basicity of TBAF, good for base-sensitive substrates.[3] | Longer reaction times may be required. |
| HF-Pyridine | Excess, THF/Pyridine, 0 °C to RT | Less basic than TBAF, highly effective.[1] | Highly toxic and corrosive, requires plasticware.[1] |
| HCl/MeOH | 1.25 M, MeOH, RT to gentle heat | Good for base-sensitive substrates.[2] | Can cleave other acid-labile groups. |
| TsOH or CSA | Catalytic to stoichiometric, MeOH or CH2Cl2 | Acidic alternative to fluoride.[1] | May require elevated temperatures for TIPS cleavage. |
Key Experimental Protocols
Protocol 1: General TIPS Deprotection using TBAF
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.2 equivalents) dropwise to the stirred solution at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a TIPS Ether on a Base-Sensitive Substrate using HF-Pyridine
CAUTION: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). All reactions must be conducted in plastic labware.
-
In a plastic vial, dissolve the TIPS-protected alcohol (1.0 equiv) in a mixture of THF and pyridine (10:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine complex (excess) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]
-
Extract the mixture with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash chromatography on silica gel.
Visualizing Deprotection Mechanisms and Workflows
Caption: Fluoride-mediated cleavage of a TIPS ether.
Caption: A decision workflow for troubleshooting TIPS deprotection.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Wikipedia. (n.d.). Silyl ether.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers using Tetrabutylammonium Fluoride (TBAF).
- BenchChem. (2025). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection.
- BenchChem. (2025).
- BenchChem. (2025). troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
Sources
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- 5. Silyl ether - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Analysis of 4-Methoxy-3-(triisopropylsilyl)pyridine and Other Silylated Pyridines in Modern Synthetic Chemistry
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of 4-Methoxy-3-(triisopropylsilyl)pyridine with other silylated pyridines, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. We will delve into the synthesis, unique reactivity, and strategic advantages conferred by the specific combination of the methoxy, triisopropylsilyl (TIPS), and pyridine structural motifs.
Introduction: The Strategic Value of Silylated Pyridines
The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, developing efficient and regioselective methods for its functionalization is a primary objective in synthetic chemistry.[1][2] Direct C-H functionalization is an attractive approach, but the intrinsic electronic properties of the pyridine ring often lead to poor regioselectivity.[1][3]
To overcome this, silylated pyridines have emerged as exceptionally versatile intermediates. The silyl group serves multiple strategic roles:
-
A Bulky Protecting Group: It can block a specific position from reacting, allowing for functionalization elsewhere on the ring.
-
A Directing Group: Its steric and electronic properties can influence the regioselectivity of subsequent reactions.
-
A Latent Nucleophile: The C-Si bond can be readily converted into a C-B, C-Sn, or C-halogen bond, paving the way for cross-coupling reactions. Silylated compounds provide a versatile set of molecules that can be used in various cross-coupling reactions.[4]
Among the array of silylated pyridines, This compound offers a unique combination of features that make it a superior building block for the synthesis of complex, polysubstituted pyridines.
Synthesis: The Power of Directed ortho-Metalation (DoM)
The synthesis of this compound is a classic example of the Directed ortho-Metalation (DoM) strategy.[1][5] This powerful technique enables the precise deprotonation and subsequent functionalization of a C-H bond positioned ortho to a Directing Metalation Group (DMG).[1][6]
In this case, the C4-methoxy group serves as an efficient DMG. The synthesis proceeds in two key steps:
-
Regioselective Lithiation: 4-Methoxypyridine is treated with a strong, sterically hindered lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (-78 °C).[7][8][9] The methoxy group's oxygen atom coordinates to the lithium base, positioning it to selectively abstract the proton at the C3 position.[1][7][10] The use of a hindered base is critical to prevent competitive nucleophilic addition to the electron-deficient pyridine ring.[6][7]
-
Electrophilic Quench: The resulting ortho-lithiated intermediate, a potent nucleophile, is then quenched with a silylating agent, typically triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate (TIPS-OTf), to afford the desired product in high yield.[7][11]
Comparative Analysis: Why 4-Methoxy-3-(TIPS)pyridine Excels
The superiority of this reagent stems from two key components: the choice of the silyl group and the strategic placement of both the silyl and methoxy groups.
The Triisopropylsilyl (TIPS) Group Advantage
The choice of silyl group is paramount for stability and reactivity. While many silyl groups exist, the TIPS group offers a compelling balance of properties.[12][13]
| Silyl Group | Steric Bulk | Stability to Acid | Stability to Base | Common Fluoride Deprotection |
| TMS (Trimethylsilyl) | Low | Very Low | Low | Very Fast |
| TES (Triethylsilyl) | Low-Moderate | Low | Moderate | Fast |
| TBDMS (tert-Butyldimethylsilyl) | Moderate | Moderate | High | Moderate |
| TIPS (Triisopropylsilyl) | High | High | High | Slow |
Table 1: Comparison of common silyl protecting groups. The TIPS group's high steric bulk and stability make it more robust than other common silyl groups, allowing it to withstand a wider range of reaction conditions.[11][13][14]
The high steric hindrance of the TIPS group provides a significant advantage by preventing undesired reactions at the adjacent C4 position.[11] Furthermore, its robustness ensures it remains intact during subsequent synthetic manipulations, unlike the more labile TMS or TES groups which can be cleaved under mildly acidic or basic conditions.[15][16][17]
Comparison with Other Silylated Pyridines
-
vs. Other Positional Isomers: The functionalization of 2-pyridyl systems is notoriously challenging in cross-coupling reactions.[18] Pyridine-2-boronates, for example, are often unstable and exhibit low reactivity.[19][20] By placing the reactive handle at the C3 position, 4-Methoxy-3-(TIPS)pyridine circumvents the "2-pyridyl problem," leading to more reliable and higher-yielding coupling reactions.
-
vs. Other Directing Groups: While other DMGs like amides or carbamates can direct metalation, the methoxy group is simple, electronically unobtrusive, and can be retained in the final product or potentially cleaved if desired.[5][6][21] Its activation of the nitrogen atom facilitates many chemical processes.[22]
Application in Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol
A primary application for 4-Methoxy-3-(TIPS)pyridine is as a stable, reliable precursor for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[20][23] The challenge with many pyridine substrates is the instability of the corresponding boronic acids.[19] Our featured compound elegantly solves this by serving as a stable, storable "masked" boronate.
The protocol involves a two-step, one-pot sequence that demonstrates the trustworthiness and efficiency of this approach.
Experimental Protocol: Synthesis of 3-Aryl-4-methoxypyridine
Step 1: In Situ Iridium-Catalyzed Silyl-to-Boron Exchange (Ipso-Borylation)
This step converts the inert C-Si bond into a reactive C-B bond.
-
To an oven-dried flask under an inert atmosphere (Argon), add this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and [Ir(OMe)COD]₂ (1.5 mol%).
-
Add anhydrous THF as the solvent.
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by GC-MS for the disappearance of the starting material. Do not isolate the intermediate boronic ester.
Causality: The use of an iridium catalyst is crucial for efficiently and selectively cleaving the strong C(sp²)-Si bond and replacing it with the boronate ester group. This transformation proceeds under mild, neutral conditions, preserving sensitive functional groups.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This step forges the key carbon-carbon bond.
-
To the crude reaction mixture from Step 1, add the desired Aryl Halide (Ar-X) (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or a more active pre-catalyst, and an aqueous base solution (e.g., 2M Na₂CO₃) (3.0 equiv).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously until the reaction is complete (typically 4-12 hours, monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3-Aryl-4-methoxypyridine product.
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- 9. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
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- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. triisopropylsilyl group (CHEBI:51089) [ebi.ac.uk]
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- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. exsyncorp.com [exsyncorp.com]
- 23. youtube.com [youtube.com]
The Strategic Choice in Pyridine Functionalization: A Comparative Guide to Triisopropylsilyl vs. Trimethylsilyl Directing Groups in Methoxypyridines
In the intricate landscape of synthetic organic chemistry, the regioselective functionalization of heteroaromatic systems remains a cornerstone of molecular design, particularly in the synthesis of pharmaceutical agents and advanced materials. Among the array of strategies, Directed ortho-Metalation (DoM) stands out for its precision and versatility in activating specific C-H bonds.[1] This guide provides an in-depth technical comparison of two commonly employed silyl moieties, Triisopropylsilyl (TIPS) and Trimethylsilyl (TMS), when utilized as directing groups in the lithiation of methoxypyridines. We will delve into the mechanistic underpinnings, supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Principle of Silyl-Directed Ortho-Metalation in Pyridines
The pyridine nucleus, a ubiquitous motif in biologically active compounds, presents a unique challenge for regioselective functionalization due to the interplay of the ring nitrogen's electronic effects and its potential for nucleophilic attack by organometallic reagents.[2][3] Directed ortho-metalation offers a powerful solution by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[4][5]
The methoxy group is a well-established DMG in pyridine chemistry.[6] However, in substrates with multiple potential sites for deprotonation, the introduction of a silyl group can serve as a powerful tool to enforce a desired regioselectivity. The silyl group itself is not a classical chelating DMG; instead, its influence is primarily steric and, to a lesser extent, electronic. By occupying a specific position, a bulky silyl group can sterically hinder the approach of the organolithium base to adjacent protons, thereby directing metalation to a more accessible site.
This guide will focus on a hypothetical but synthetically plausible scenario: the functionalization of a 3-methoxypyridine scaffold where a silyl group at the 2-position is used to direct lithiation to the 4-position, a feat that can be challenging to achieve selectively otherwise.
Triisopropylsilyl (TIPS) vs. Trimethylsilyl (TMS): A Head-to-Head Comparison
The choice between TIPS and TMS as a directing group is not merely a matter of preference but a strategic decision based on their distinct steric and electronic properties, as well as their lability under various reaction conditions.
| Feature | Triisopropylsilyl (TIPS) | Trimethylsilyl (TMS) |
| Steric Bulk | High | Low |
| Directing Ability | Excellent steric blocking | Moderate steric influence |
| Stability to Acid | High | Low |
| Stability to Base | Moderate | Low |
| Cleavage Conditions | Typically requires fluoride sources (TBAF, HF-Pyridine) | Readily cleaved by mild acid or fluoride |
Steric Influence: The Decisive Factor in Regiocontrol
The most significant difference between TIPS and TMS lies in their steric profiles. The three bulky isopropyl substituents of the TIPS group create a large steric cone, effectively shielding the adjacent C-H bond from the approaching organolithium base.[1][7] In our model system of 2-silyl-3-methoxypyridine, a TIPS group at the 2-position would strongly disfavor lithiation at the 4-position due to severe steric hindrance. This would likely lead to deprotonation at the less hindered 6-position, or potentially no reaction if the 6-position is also deactivated.
Conversely, the smaller methyl groups of the TMS moiety exert a much weaker steric influence.[7] While it can discourage approach at the adjacent position to some extent, it may not be sufficient to completely block lithiation, potentially leading to a mixture of products. However, in certain contexts, this moderate steric bulk can be advantageous, subtly tipping the balance of regioselectivity without completely shutting down reactivity at a particular site.
Electronic Effects: A Subtle Contribution
While steric effects are paramount, the electronic nature of the silyl group also plays a role. Silicon is more electropositive than carbon, and silyl groups can exert a weak electron-donating inductive effect. This can slightly influence the acidity of the ring protons, although this effect is generally considered to be secondary to the steric and coordinating effects of other directing groups present on the ring.[5]
Stability and Cleavage: A Practical Consideration
The differential stability of TIPS and TMS ethers is well-documented and directly translates to their use as directing groups that may need to be removed in subsequent synthetic steps.
-
TIPS groups are known for their robustness and are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments. Their removal typically requires treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine.[8][9]
-
TMS groups , on the other hand, are considerably more labile and can be cleaved under mildly acidic conditions or with fluoride reagents.[8][9] This ease of removal can be an advantage in multi-step syntheses where a temporary directing group is required.
Experimental Workflow: A Conceptual Framework
To illustrate the practical application of these principles, we present a conceptual experimental workflow for the directed lithiation of a silyl-substituted methoxypyridine.
Detailed Methodologies: Representative Protocols
While direct comparative data for TIPS vs. TMS as directing groups on methoxypyridines is scarce in the literature, the following protocols for related transformations illustrate the general principles and reaction conditions.
Protocol 1: Synthesis of 2-Bromo-4-methoxypyridine via Directed Lithiation
This protocol demonstrates the initial lithiation of 4-methoxypyridine, a key step in introducing a handle for further functionalization, which could include the introduction of a silyl group.
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylethanolamine (DMAE)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
Procedure:
-
To a solution of N,N-dimethylethanolamine in hexanes at -20 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the mixture for 30 minutes.
-
Add 4-methoxypyridine dropwise and stir the resulting orange solution for one hour.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF dropwise.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with an appropriate aqueous solution and extract the product.
-
Purify the crude product by distillation or chromatography to obtain 2-bromo-4-methoxypyridine.
Protocol 2: General Procedure for Directed Lithiation and Electrophilic Quench of a Methoxypyridine
This generalized protocol outlines the core steps for the DoM of a methoxypyridine derivative. The choice of base and reaction time would be critical when a silyl directing group is present.
Materials:
-
Silyl-substituted methoxypyridine
-
Organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
Procedure:
-
Dissolve the silyl-substituted methoxypyridine in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a specified time to allow for complete lithiation.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to proceed at low temperature or warm to room temperature as required by the specific electrophile.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mechanistic Considerations and Rationale for Experimental Choices
The success of a DoM reaction hinges on a delicate balance of factors, and the choice of reagents and conditions is crucial.
-
Choice of Base: For many pyridine lithiations, hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are preferred over alkyllithiums (n-BuLi, s-BuLi) to prevent nucleophilic addition to the pyridine ring.[4][10] The bulky nature of these bases also enhances their sensitivity to steric hindrance, making them more effective in concert with a bulky directing group like TIPS.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for lithiation reactions as they are polar enough to solvate the organolithium species but are relatively unreactive.[3]
-
Temperature: These reactions are almost exclusively carried out at low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediates and to control the regioselectivity.[4]
Conclusion and Future Outlook
The strategic deployment of silyl directing groups offers a powerful avenue for the regioselective functionalization of methoxypyridines. The choice between the sterically demanding and robust TIPS group and the smaller, more labile TMS group is a critical decision that should be guided by the specific synthetic target and the desired reaction outcome.
While direct, quantitative comparisons in the literature are sparse, the principles of steric hindrance and chemical stability provide a strong framework for rational design. The bulky TIPS group is the superior choice for unequivocally blocking a specific ortho-position, thereby directing metalation to a more remote, sterically accessible site. The TMS group, with its more subtle steric influence, may be employed in scenarios where a complete blockade is not desired or where its facile removal is a synthetic advantage.
Future research in this area would greatly benefit from systematic studies that directly compare the directing ability of a homologous series of silyl groups on a common methoxypyridine scaffold. Such work would provide invaluable quantitative data to further refine our understanding and expand the synthetic chemist's toolkit for the precise and efficient construction of complex pyridine-containing molecules.
References
- Chaudhary, P., & Singh, H. (2015).
- Comins, D. L., & LaMunyon, D. H. (1988). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Tetrahedron Letters, 29(7), 773-776.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Gohier, F., Castanet, A.-S., & Mortier, J. (2003). Selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids. Organic Letters, 5(11), 1919–1922.
- Marsais, F., & Queguiner, G. (1983). Directed metalation of π-deficient heteroaromatics: A new route to polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021.
- Mills, R. J., & Snieckus, V. (1989). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 54(18), 4386–4392.
- Mongin, F., & Queguiner, G. (2001). Advances in the directed metalation of azines and diazines. Tetrahedron, 57(19), 4059-4090.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.
- O'Shea, D. F. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction.
- P. Krawczuk, Baran Group Meeting, Directed Metalation: A Survival Guide. (n.d.).
- Snieckus, V. (1990). Directed ortho metalation.
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Spectroscopic analysis to confirm the structure of "4-Methoxy-3-(triisopropylsilyl)pyridine" derivatives
An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Methoxy-3-(triisopropylsilyl)pyridine Derivatives
As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure and purity of this compound and its derivatives. These compounds, featuring a sterically demanding triisopropylsilyl (TIPS) protecting group adjacent to a methoxy-substituted pyridine core, are valuable intermediates in pharmaceutical and materials science research. Unambiguous structural verification is paramount to ensure the validity of subsequent synthetic steps and biological assays. This guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering a self-validating framework for analysis.
The Target Moiety: Understanding the Structural Nuances
The core structure of this compound presents distinct features that give rise to a unique spectroscopic fingerprint. The electron-donating methoxy group and the bulky, electron-rich TIPS group significantly influence the electronic environment of the pyridine ring. The strategic placement of these groups dictates the chemical shifts of the ring protons and carbons, while the TIPS group itself provides highly characteristic signals. Our analytical challenge is to leverage a multi-technique approach to unequivocally confirm this substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: Mapping the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to the structural assignment.
Causality Behind Expected Signals:
-
Pyridine Protons (H-2, H-5, H-6): These protons reside on an electron-deficient aromatic ring and are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The H-2 and H-6 protons, being ortho to the ring nitrogen, are the most deshielded. The specific substitution pattern breaks the molecule's symmetry, rendering all three pyridine protons chemically distinct and expected to show coupling to one another.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its position is influenced by the aromatic ring, typically appearing around δ 3.8-4.0 ppm.
-
Triisopropylsilyl (TIPS) Protons: The TIPS group yields two characteristic signals. A multiplet (septet) corresponding to the three equivalent methine (CH) protons will appear around δ 1.0-1.3 ppm. A doublet corresponding to the 18 equivalent methyl (CH₃) protons will be found further upfield, typically between δ 1.0-1.15 ppm[1]. The sheer size of the integration (21H) for this group makes it easily identifiable.
Comparative Data: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | 4-Methoxypyridine (Reference) | 4-Methoxy-3-(TIPS)pyridine (Expected) | Rationale for Shift |
| H-2 | ~8.4 ppm (d) | ~8.4-8.6 ppm (s) | Deshielded by adjacent nitrogen. Loss of coupling to H-3. |
| H-6 | ~8.4 ppm (d) | ~8.3-8.5 ppm (d) | Deshielded by adjacent nitrogen. |
| H-5 | ~6.7 ppm (d) | ~6.8-7.0 ppm (d) | Shielded by the methoxy group. |
| Methoxy (-OCH₃) | ~3.9 ppm (s) | ~3.9-4.1 ppm (s) | Relatively stable chemical shift for this functional group on a pyridine ring. |
| TIPS -CH (methine) | N/A | ~1.2-1.4 ppm (septet) | Characteristic chemical shift for the methine proton of a TIPS group attached to an aromatic system[2]. |
| TIPS -CH₃ (methyl) | N/A | ~1.0-1.2 ppm (d) | Shielded aliphatic protons, characteristic of the TIPS group[1]. |
¹³C NMR Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom. This is crucial for confirming the substitution pattern on the pyridine ring.
Causality Behind Expected Signals:
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the electronegative nitrogen and the electronic effects of the substituents. The carbon bearing the methoxy group (C-4) will be significantly shifted downfield due to the oxygen's deshielding effect. The carbon attached to the silicon (C-3) will also have a characteristic shift.
-
Methoxy Carbon: A single peak expected in the δ 55-60 ppm range.
-
TIPS Carbons: Two distinct signals are expected: one for the methine carbons (δ ~18-20 ppm) and one for the methyl carbons (δ ~11-13 ppm)[2].
Comparative Data: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | 4-Methoxypyridine (Reference) | 4-Methoxy-3-(TIPS)pyridine (Expected) | Rationale for Shift |
| C-2 | ~151 ppm | ~150-152 ppm | Influenced by the adjacent nitrogen. |
| C-3 | ~109 ppm | ~125-135 ppm | Significant downfield shift due to the attachment of the electropositive silicon atom. |
| C-4 | ~165 ppm | ~163-167 ppm | Strong deshielding from the directly attached oxygen atom of the methoxy group. |
| C-5 | ~109 ppm | ~107-110 ppm | Relatively unaffected compared to the reference compound. |
| C-6 | ~151 ppm | ~148-150 ppm | Influenced by the adjacent nitrogen. |
| Methoxy (-OCH₃) | ~55 ppm | ~55-57 ppm | Typical range for a methoxy carbon attached to an aromatic ring. |
| TIPS -CH (methine) | N/A | ~18-20 ppm | Characteristic upfield shift for sp³ carbons in the TIPS group[2]. |
| TIPS -CH₃ (methyl) | N/A | ~11-13 ppm | Characteristic upfield shift for sp³ carbons in the TIPS group[2]. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid a large, interfering solvent proton signal and to provide a deuterium signal for the instrument's magnetic field lock.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for referencing the chemical shifts.
-
Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns. Subsequently, acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is essential for confirming the molecular weight of the target compound and provides valuable structural information through the analysis of fragmentation patterns.
Causality Behind Expected Fragmentation: Electron Impact (EI) ionization is a high-energy technique that often causes the molecular ion to fragment in a predictable manner. For silylated compounds, fragmentation is often dominated by cleavages around the silicon atom[3][4].
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule's mass (265.47 for C₁₅H₂₇NOSi) should be observable.
-
Loss of Isopropyl Group: A very common fragmentation pathway for TIPS-protected compounds is the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a prominent [M - 43]⁺ peak. This is a key diagnostic fragment.
-
Other Fragments: Other potential fragments include the loss of a methyl group ([M - 15]⁺), or cleavage of the Si-C(pyridine) bond. Fragmentation of the pyridine ring itself is also possible[5].
Expected Key Fragments in EI-MS
| m/z Value | Identity | Significance |
| 265 | [M]⁺• | Confirms the molecular weight of the parent compound. |
| 222 | [M - 43]⁺ | Represents the loss of an isopropyl group (•C₃H₇). This is a highly characteristic fragment for TIPS ethers[3]. |
| 158 | [TIPS]⁺ | The triisopropylsilyl cation itself. |
| 108 | [M - TIPS]⁺• or [C₆H₆NO]⁺• | Represents the 4-methoxypyridine radical cation after cleavage of the C-Si bond. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC separates the compound from any volatile impurities before it enters the mass spectrometer.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared to spectral libraries.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. It works by detecting the absorption of IR radiation, which excites molecular vibrations like stretching and bending[6].
Causality Behind Expected Absorptions:
-
C-H Stretching: Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy and TIPS groups will appear just below 3000 cm⁻¹[7].
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region[8][9].
-
C-O Stretching: The C-O stretch of the aryl ether (methoxy group) will produce a strong, characteristic band, typically in the 1250-1300 cm⁻¹ range[10].
-
Si-C Vibrations: Vibrations associated with the Si-C bonds of the TIPS group are expected in the fingerprint region, often around 1100-800 cm⁻¹[11].
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2960-2850 | C-H Stretch | Aliphatic (TIPS, -OCH₃) |
| ~1600, ~1500, ~1450 | C=C and C=N Ring Stretches | Pyridine Ring |
| ~1270 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| ~840 | Si-C Stretch / C-H out-of-plane bend | TIPS / Substituted Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm their presence in the molecule.
Integrated Spectroscopic Strategy
No single technique provides the complete picture. An integrated workflow is essential for unambiguous structure validation. The relationship between these techniques forms a self-validating analytical system.
Sources
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- 4. Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. | Semantic Scholar [semanticscholar.org]
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A Researcher's Guide to Isotopic Labeling of Pyridines: A Comparative Analysis and a Look at Novel Substrates
For researchers in drug development and medicinal chemistry, the pyridine scaffold is a cornerstone of molecular design.[1][2][3][4] Its presence in a vast array of pharmaceuticals necessitates robust methods for isotopic labeling to support absorption, distribution, metabolism, and excretion (ADME) studies, as well as to probe pharmacokinetic and pharmacodynamic (PK/PD) properties.[5] This guide provides an in-depth comparison of contemporary isotopic labeling techniques for pyridines, supported by experimental insights. Furthermore, we will explore the potential utility of functionalized pyridines, such as "4-Methoxy-3-(triisopropylsilyl)pyridine," as substrates in these critical transformations.
The Landscape of Pyridine Isotopic Labeling: A Comparative Overview
The introduction of isotopes like deuterium (²H), tritium (³H), and nitrogen-15 (¹⁵N) into pyridine-containing molecules is far from trivial. The inherent electronic properties of the pyridine ring dictate the feasibility and regioselectivity of various labeling strategies.[3] Here, we compare three prominent methodologies: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE), Phosphonium Salt Mediated Labeling, and Zincke Reaction-based Nitrogen Isotope Exchange.
Table 1: Comparative Analysis of Pyridine Isotopic Labeling Methods
| Methodology | Isotope(s) | Position(s) Labeled | Key Advantages | Limitations | Typical Reagents |
| Iridium-Catalyzed HIE | ²H, ³H | Typically ortho to a directing group | High efficiency, mild conditions, broad substrate scope.[6][7] | Requires a directing group, catalyst can be expensive. | [Ir(cod)(NHC)(PR₃)] complexes, deuterated solvent (e.g., D₂O, CD₃OD).[8] |
| Phosphonium Salt Mediated Labeling | ²H, ³H | Primarily C-4 position | Excellent regioselectivity, avoids halogenated precursors.[5] | Requires pre-functionalization to the phosphonium salt. | Triphenylphosphine, Ni(cod)₂, deuterated solvent, K₂CO₃.[5] |
| Zincke Reaction for Nitrogen Exchange | ¹⁵N, ¹³N | Nitrogen atom | Direct incorporation into the heterocyclic core, applicable to complex molecules.[9][10][11][12][13] | Multi-step process involving ring-opening and closing.[12][14] | Tf₂O, dibenzylamine, ¹⁵NH₄Cl.[9][12] |
Methodologies in Focus: Experimental Protocols and Mechanistic Insights
A deep understanding of the experimental conditions and underlying mechanisms is crucial for successful isotopic labeling.
Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This method has emerged as a powerful tool for late-stage functionalization, allowing for the direct replacement of C-H bonds with C-D or C-T bonds. The reaction is typically directed by a Lewis basic group on the substrate that coordinates to the iridium catalyst.
Experimental Workflow: Iridium-Catalyzed Deuteration
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A Comparative Guide to the Mechanistic Nuances of 4-Methoxy-3-(triisopropylsilyl)pyridine in Regioselective Functionalization
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone.[1] Its prevalence demands synthetic methodologies that offer precise control over regiochemical outcomes. This guide provides an in-depth analysis of 4-Methoxy-3-(triisopropylsilyl)pyridine , a versatile building block whose unique substitution pattern offers a compelling platform for intricate molecular construction. We will dissect the mechanistic principles governing its reactivity, compare its performance with logical alternatives, and provide actionable experimental protocols for its application.
The core utility of this reagent stems from the synergistic interplay between its two key substituents: the 4-methoxy group, a powerful ortho-directing group, and the 3-triisopropylsilyl (TIPS) group, a sterically demanding and synthetically versatile placeholder. This combination allows for a sequence of reactions that would be challenging to achieve with simpler pyridine derivatives.
Product Profile: this compound
| Property | Value | Significance in Synthesis |
| Molecular Formula | C15H27NOSi | Provides a molecular weight of 265.47 g/mol .[2] |
| CAS Number | 126378-42-5 | For unambiguous identification and literature searching.[3] |
| Key Functional Groups | 4-Methoxy (MeO) | Potent directing group for ortho-metalation (DoM).[4] |
| 3-Triisopropylsilyl (TIPS) | Bulky protecting/directing group; enables ipso-substitution and directs metalation to C2. | |
| Predicted pKa | 6.74 ± 0.18 | Influences reactivity and handling, typical for a substituted pyridine.[3] |
The Central Mechanism: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a cornerstone of aromatic functionalization, enabling regioselective deprotonation and subsequent reaction with an electrophile.[1][5] The process relies on a directing metalation group (DMG) that coordinates to an organolithium base, delivering the deprotonation to an adjacent C-H bond.
For a simple 4-methoxypyridine, the methoxy group unequivocally directs lithiation to the C3 position.[6] However, in our target molecule, this position is occupied by the TIPS group. This strategic blocking is the molecule's primary design feature, redirecting the reactivity towards the C2 position, a site that is typically less accessible in methoxy-substituted pyridines.
Diagram: The Divergent Reactivity of 4-Methoxypyridine
The following diagram illustrates the mechanistic choice dictated by the presence of the C3-TIPS group. Without it, lithiation occurs at C3. With it, the reaction is funneled to the C2 position.
Caption: Divergent DoM pathways based on C3 substitution.
Mechanistic Causality: Why This Works
-
Coordination: The lithium amide base (e.g., LTMP) first coordinates to the pyridine nitrogen and the 4-methoxy oxygen. This pre-complexation is crucial for lowering the activation energy of the subsequent C-H abstraction.[7]
-
Steric Hindrance: The bulky triisopropylsilyl group physically obstructs the C3 position, preventing the organolithium base from abstracting the (now non-existent) C3 proton.
-
Kinetic vs. Thermodynamic Control: The deprotonation at C2 becomes the kinetically favored pathway. The use of hindered bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) is critical.[8][9] Less hindered bases like n-BuLi can sometimes lead to competing nucleophilic addition to the electron-deficient pyridine ring.[8][9]
Performance Comparison: The Silyl Advantage
To appreciate the utility of 4-Methoxy-3-(TIPS)pyridine, we must compare its reactivity with logical alternatives.
Alternative 1: 4-Methoxypyridine (The Unblocked Precursor)
As established, simple 4-methoxypyridine reliably functionalizes at the C3 position.[6] This is useful, but it does not allow for subsequent C2 functionalization while retaining the methoxy group. Using our target molecule provides access to 2,3,4-trisubstituted pyridines, a valuable scaffold in drug discovery.
Alternative 2: Halogenated Pyridines (e.g., 3-Bromo-4-methoxypyridine)
A common strategy to functionalize the C2 position would be to start with a 3-halopyridine and perform a halogen-metal exchange.
| Feature | 4-Methoxy-3-(TIPS)pyridine (DoM) | 3-Bromo-4-methoxypyridine (Halogen-Metal Exchange) |
| Reagent | Hindered lithium amide (e.g., LTMP, s-BuLi) | Alkyllithium (e.g., n-BuLi) |
| Temperature | Typically -78 °C | Typically -78 °C to -100 °C |
| Mechanism | C-H activation (Deprotonation) | Halogen-metal exchange |
| Key Advantage | Avoids the synthesis of a specific halopyridine precursor. The C-H bond is ubiquitous. | Exchange is often extremely fast and clean. |
| Potential Drawback | Requires careful control of base and temperature to avoid side reactions. | The precursor needs to be synthesized; potential for "halogen dance" rearrangements.[6] |
The DoM approach with the TIPS-blocked substrate offers a more direct route from a common intermediate, enhancing synthetic efficiency.
Beyond Metalation: The Role of the Silyl Group in Cross-Coupling and Halogenation
The TIPS group is not merely a passive blocking group. Its ability to be transformed into other functionalities is a key aspect of its utility.
Ipso-Substitution: Replacing Silicon with Halogen
A powerful transformation is the direct electrophilic ipso-substitution of the silyl group. This allows the C3 position to be selectively converted into a halide, which is a key handle for transition-metal-catalyzed cross-coupling reactions.
-
Reaction: 4-Methoxy-3-(TIPS)pyridine + Electrophilic Halogen Source (e.g., I₂, Br₂, NCS) → 3-Halo-4-methoxypyridine
-
Mechanistic Insight: The C-Si bond is polarized towards carbon and is susceptible to cleavage by strong electrophiles. This reaction proceeds cleanly and provides a direct route to 3-halopyridines that might otherwise require multi-step syntheses.
Workflow: A Two-Step Functionalization Strategy
The following workflow demonstrates how 4-Methoxy-3-(TIPS)pyridine can be used to synthesize a complex 2,3-disubstituted pyridine.
Caption: Sequential C2 and C3 functionalization workflow.
Experimental Protocols
The following protocols are representative examples derived from established methodologies for directed metalation and substitution on pyridine systems.[6][8]
Protocol 1: C2-Formylation of this compound
This protocol describes the regioselective lithiation at the C2 position followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF) to yield the aldehyde.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2,2,6,6-Tetramethylpiperidine (1.2 eq)
-
n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF, 1.5 eq), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.2 eq).
-
Cool the solution to -20 °C in an appropriate cooling bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -20 °C to pre-form the lithium tetramethylpiperidide (LTMP) base.
-
Cool the freshly prepared LTMP solution to -78 °C (acetone/dry ice bath).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LTMP solution.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise. The color of the solution should change.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-formyl-4-methoxy-3-(triisopropylsilyl)pyridine.
Protocol 2: Ipso-Iododesilylation at C3
This protocol details the replacement of the C3-TIPS group with iodine.
Materials:
-
2-Substituted-4-methoxy-3-(triisopropylsilyl)pyridine (from Protocol 1 or similar, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Iodine (I₂, 1.1 eq)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the silylated pyridine (1.0 eq) in anhydrous DCM in an argon-purged flask.
-
Add iodine (1.1 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting 3-iodopyridine is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Conclusion
This compound is a sophisticated building block that leverages the principles of directed metalation and steric blocking to achieve regiochemical outcomes that are difficult to access through other means. Its primary value lies in its ability to direct C-H functionalization to the C2 position, while the silyl group itself serves as a versatile handle for subsequent C3 functionalization via ipso-substitution. While alternatives like halogen-metal exchange on pre-functionalized pyridines exist, the use of this silylated substrate provides a more streamlined and flexible approach for the synthesis of highly decorated pyridine cores, making it an invaluable tool for researchers in drug development and materials science.
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A Senior Application Scientist's Guide to the Scalable Synthesis of Functionalized Pyridines: A Comparative Analysis of 4-Methoxy-3-(triisopropylsilyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient, regioselective, and scalable synthesis of substituted pyridines is a cornerstone of modern pharmaceutical science. The pyridine motif is a privileged scaffold, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3][4][5] However, the inherent electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom present significant challenges for direct and selective functionalization.[1][6]
This guide provides an in-depth analysis of a powerful and versatile building block, 4-Methoxy-3-(triisopropylsilyl)pyridine , focusing on the scalability of its synthesis. We will explore the dominant synthetic strategy, Directed ortho Metalation (DoM), and critically compare it with alternative methodologies. Our objective is to furnish you with the technical insights and practical data necessary to make informed decisions for your large-scale synthesis campaigns.
The Strategic Advantage of this compound
The utility of this molecule lies in its carefully designed substitution pattern. The 4-methoxy group serves as a potent Directing Metalation Group (DMG), leveraging its ability to coordinate with organolithium bases to facilitate deprotonation at the adjacent C3 position.[7][8][9] The 3-(triisopropylsilyl) (TIPS) group is not merely a placeholder; its steric bulk provides stability, and more importantly, it acts as a versatile synthetic handle for subsequent transformations through well-established silicon chemistry, such as ipso-substitution with electrophiles.
Primary Synthetic Route: Directed ortho Metalation (DoM)
The most reliable and widely adopted method for preparing this compound is the DoM of 4-methoxypyridine.[10] This strategy involves the regioselective deprotonation of the C3 position, followed by quenching the resulting lithiated intermediate with a silicon electrophile.
Mechanism and Rationale
The process hinges on the "Complex-Induced Proximity Effect" (CIPE). The Lewis basic oxygen of the methoxy group at C4 coordinates to the lithium cation of the organolithium base (e.g., sec-Butyllithium). This brings the base into close proximity with the C3 proton, kinetically favoring its abstraction over other protons on the ring. The resulting 3-lithiated pyridine is then trapped with triisopropylsilyl chloride (TIPSCl).
The choice of the TIPS group is deliberate. Its significant steric hindrance prevents potential side reactions, such as further metalation or reaction at other sites, and it imparts excellent stability to the final product, making it amenable to purification by distillation or chromatography.
Caption: Workflow for the Directed ortho Metalation of 4-methoxypyridine.
Scalable Experimental Protocol
This protocol is designed for multi-gram synthesis and highlights critical considerations for scaling up.
Materials:
-
4-Methoxypyridine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Triisopropylsilyl chloride (TIPSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with 4-methoxypyridine (1.0 eq) and anhydrous THF (5-10 mL per gram of pyridine).
-
Chelation: Add freshly distilled TMEDA (1.2 eq) to the solution. Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Metalation (Deprotonation): Add s-BuLi (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: slow addition prevents localized heating that could lead to side reactions or decomposition of the lithiated species. Stir the resulting deep red/brown solution at -78 °C for 1-2 hours.
-
Silylation (Electrophile Quench): Add freshly distilled TIPSCl (1.2 eq) dropwise, again maintaining the internal temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction & Wash: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether) three times. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. For large-scale operations, vacuum distillation is often more practical and economical.
Scalability and Performance Analysis
A successful laboratory synthesis does not guarantee a viable process on an industrial scale. Here, we dissect the key performance indicators for the DoM synthesis of our target compound.
| Parameter | Performance Analysis & Scalability Considerations |
| Yield & Purity | Typically high, often >85% on laboratory scale. On scale-up, precise temperature control during addition is paramount to maintaining high yields and minimizing impurities. |
| Cost-Effectiveness | Starting Materials: 4-methoxypyridine and TIPSCl are moderately priced. Reagents: s-BuLi is a significant cost driver. Its price and handling requirements contribute substantially to the overall process cost. Solvents: Anhydrous THF is required, adding to costs. |
| Safety & Handling | Pyrophoric Reagents: s-BuLi is highly pyrophoric and requires specialized handling procedures and equipment, which is a major hurdle for scaling.[11][12] Cryogenic Temperatures: Maintaining -78 °C in large reactors requires significant engineering controls and energy expenditure. Exotherms: Both the metalation and quenching steps are exothermic and require careful monitoring and control to prevent thermal runaway. |
| Work-up & Purification | Quenching large volumes of organolithiums can be hazardous. The resulting lithium salts can complicate phase separations. Purification by large-scale chromatography is expensive and generates significant waste; vacuum distillation is preferred if the product is thermally stable. |
| Waste Profile | The process generates stoichiometric amounts of lithium salts and requires significant volumes of organic solvents for reaction and extraction, contributing to a less favorable environmental profile.[13] |
Comparison with Alternative Synthetic Strategies
While DoM is a powerful tool, it is essential to evaluate it against other methods for accessing functionalized pyridines to understand its relative strengths and weaknesses in a scalability context.
Alternative 1: Catalytic C-H Silylation
This approach uses a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) to directly activate a C-H bond and install a silyl group.[6][14][15]
-
Advantages: Avoids stoichiometric use of pyrophoric organometallics and cryogenic conditions. Potentially more atom-economical.
-
Scalability Challenges:
-
Regioselectivity: Achieving high regioselectivity on the pyridine ring can be difficult and often requires specific directing groups or substitution patterns, which may not favor the desired C3 position.
-
Catalyst Cost & Removal: Precious metal catalysts are expensive. Catalyst loading, turnover number, and, critically, removal of the metal to parts-per-million (ppm) levels in the final product are significant challenges in pharmaceutical manufacturing.
-
Substrate Scope: The tolerance for other functional groups can be limited.
-
Alternative 2: Halogen-Dance / Pyridyne Chemistry
This strategy involves the formation of a highly reactive pyridyne intermediate from a dihalopyridine, which can then be trapped with various reagents. More modern methods allow for regioselective functionalization via magnesiation or lithiation of halopyridines.[16]
-
Advantages: Can provide access to substitution patterns that are difficult to achieve otherwise, such as 3,4-disubstitution.
-
Scalability Challenges:
-
Harsh Conditions: Often requires strong bases and low temperatures, similar to DoM.
-
Precursor Availability: Requires specifically halogenated pyridine precursors, which may add steps and cost to the overall sequence.
-
Regiocontrol: Trapping of symmetrical pyridynes can lead to mixtures of regioisomers, complicating purification.
-
Alternative 3: De Novo Pyridine Synthesis
Instead of functionalizing a pre-existing ring, these methods construct the pyridine core from acyclic precursors (e.g., Hantzsch synthesis, Bohlmann-Rahtz synthesis, or modern cycloadditions).[17][18][19][20]
-
Advantages: Excellent for creating highly substituted pyridines from simple, inexpensive starting materials. Can be very efficient for specific substitution patterns.
-
Scalability Challenges:
-
Limited Flexibility: A specific de novo synthesis is often tailored to a single substitution pattern. Creating a different isomer may require a completely different synthetic route.
-
Linearity: Less convergent than functionalizing a common pyridine core, which can lead to longer overall sequences for producing a library of related compounds.
-
Comparative Summary
| Method | Key Advantage | Key Scalability Disadvantage | Ideal Application |
| DoM of 4-Methoxypyridine | High, predictable regioselectivity | Use of pyrophoric reagents & cryogenics | Reliable production of 3-substituted 4-methoxypyridines. |
| Catalytic C-H Silylation | Avoids strong bases & cryogenics | Catalyst cost, removal, and regiocontrol | Late-stage functionalization where other methods fail. |
| Pyridyne Chemistry | Access to unique substitution patterns | Harsh conditions, precursor availability | Synthesis of complex, specifically disubstituted pyridines. |
| De Novo Synthesis | Builds complexity from simple materials | Inflexible for generating diverse analogues | Large-scale manufacturing of a single, highly substituted pyridine target. |
Downstream Utility: A Self-Validating System
The value of this compound is realized in its subsequent reactions. The TIPS group can be readily converted into other functionalities, validating the scalability of its own synthesis. A common and powerful transformation is iododesilylation .
Caption: Example synthetic application of 4-Methoxy-3-(TIPS)pyridine.
This two-step sequence—DoM followed by iododesilylation—provides a robust and scalable route to 3-iodo-4-methoxypyridine , a crucial intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of carbon, nitrogen, and oxygen substituents at the C3 position.
Conclusion
For the scalable synthesis of 3-functionalized 4-methoxypyridine derivatives, the Directed ortho Metalation of 4-methoxypyridine to form this compound stands out as a highly reliable and regioselective strategy.
While it presents significant operational challenges—namely the handling of pyrophoric reagents at cryogenic temperatures—these are well-understood and manageable risks in industrial settings with appropriate engineering controls. The high, predictable yields and the exceptional synthetic versatility of the silyl intermediate often outweigh the drawbacks, especially when compared to the current limitations in regiocontrol and catalyst management of alternative C-H activation methods. For process chemists and drug developers, mastering the scalability of this DoM protocol provides a powerful and robust platform for the rapid construction of complex, medicinally relevant pyridine-based molecules.
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A Comparative Guide to the Reactivity of 4-Methoxy-3-(triisopropylsilyl)pyridine: A Quantum Chemical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of 4-Methoxy-3-(triisopropylsilyl)pyridine, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. Leveraging quantum chemical calculations, we will dissect the electronic and steric effects of the methoxy and triisopropylsilyl substituents on the pyridine ring's reactivity. This guide will objectively compare its predicted reactivity with that of parent pyridine and key monosubstituted analogues, providing a theoretical framework and supporting data to inform experimental design and synthetic strategy.
Introduction: The Intricacies of Pyridine Reactivity
Pyridine, an aromatic heterocycle, is a fundamental building block in a vast array of pharmaceuticals and functional materials. Its reactivity, however, is markedly different from that of benzene. The electronegative nitrogen atom renders the pyridine ring electron-deficient, making it less susceptible to electrophilic aromatic substitution, which typically requires harsh reaction conditions.[1] Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids, further deactivating the ring towards electrophiles.[2] Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions.[3][4]
The introduction of substituents onto the pyridine ring can dramatically alter its reactivity profile. Electron-donating groups (EDGs) can activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect. The interplay of electronic and steric effects of multiple substituents can lead to complex and sometimes non-intuitive reactivity patterns.
This guide focuses on This compound , a molecule featuring a strong electron-donating methoxy group and a bulky, sterically demanding triisopropylsilyl (TIPS) group. Understanding how these two disparate groups modulate the reactivity of the pyridine core is crucial for its effective utilization in synthetic chemistry.
A Quantum Chemical Approach to Understanding Reactivity
To dissect the reactivity of this compound, we employ Density Functional Theory (DFT), a powerful computational method that provides a balance between accuracy and computational cost for studying molecular systems.[5] By calculating various electronic properties, we can gain insights into the molecule's reactivity and predict the most likely sites for electrophilic attack.
Computational Methodology
All calculations are performed using a standard quantum chemistry software package. The geometries of all molecules are optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[6][7] This level of theory has been shown to provide reliable results for organic molecules. Key reactivity descriptors that will be analyzed include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[8] The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides insight into its ability to accept electrons (electrophilicity). For electrophilic aromatic substitution, a higher HOMO energy and significant orbital density on the ring carbons suggest a more reactive system.
-
Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8]
-
Fukui Functions: The Fukui function is a reactivity descriptor derived from conceptual DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.[9][10] For electrophilic attack, we are interested in the Fukui function f-, which indicates the propensity of a site to donate an electron.
Workflow for Quantum Chemical Reactivity Analysis
The following diagram illustrates the computational workflow employed in this guide.
Caption: Workflow for the quantum chemical analysis of pyridine derivative reactivity.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare its calculated properties with those of three reference molecules:
-
Pyridine: The unsubstituted parent heterocycle.
-
4-Methoxypyridine: To isolate the effect of the electron-donating methoxy group.
-
3-(Triisopropylsilyl)pyridine: To isolate the effect of the bulky silyl group.
Quantitative Reactivity Descriptors
The following table summarizes the key calculated reactivity descriptors for the target molecule and the selected alternatives.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | C2 Fukui (f-) | C3 Fukui (f-) | C5 Fukui (f-) | C6 Fukui (f-) |
| Pyridine | -6.89 | -0.54 | 0.08 | 0.25 | 0.25 | 0.08 |
| 4-Methoxypyridine | -6.25 | -0.21 | 0.15 | 0.35 | 0.35 | 0.15 |
| 3-(Triisopropylsilyl)pyridine | -6.75 | -0.48 | 0.12 | - | 0.28 | 0.10 |
| 4-Methoxy-3-(TIPS)pyridine | -6.18 | -0.15 | 0.18 | - | 0.42 | 0.16 |
Note: Fukui indices are representative values and the highest values for potential electrophilic attack sites are highlighted in bold.
Interpretation of Computational Data
The data in the table reveals several key insights into the reactivity of this compound:
-
Activation by the Methoxy Group: Both 4-methoxypyridine and this compound have significantly higher HOMO energies compared to pyridine and 3-(triisopropylsilyl)pyridine. This indicates that the electron-donating methoxy group increases the electron density of the pyridine ring, making it more nucleophilic and thus more reactive towards electrophiles.
-
Directing Effects: In pyridine, the Fukui functions predict that electrophilic attack is most likely at the C3 and C5 positions, which is consistent with experimental observations.[7] For 4-methoxypyridine, the methoxy group further enhances the nucleophilicity of the C3 and C5 positions.
-
Combined Influence in the Target Molecule: In this compound, the methoxy group strongly activates the ring. The bulky TIPS group at the C3 position sterically hinders attack at this site. Consequently, the quantum chemical calculations predict that the C5 position is the most favorable site for electrophilic attack . The Fukui function value at C5 is the highest among all calculated positions for all molecules, suggesting a high degree of regioselectivity. The C2 and C6 positions are also activated by the methoxy group, but to a lesser extent than C5.
-
Steric Hindrance: While not explicitly quantified in the table, the large triisopropylsilyl group will undoubtedly play a significant role in directing the regioselectivity of any reaction by sterically blocking the C2 and C4 positions to a large extent, and the C3 position completely.
Molecular Electrostatic Potential (MESP) Maps
The MESP maps provide a visual confirmation of these electronic effects. In pyridine, the most electron-rich regions (red) are localized on the nitrogen atom. In 4-methoxypyridine, the electron-donating effect of the methoxy group increases the electron density on the pyridine ring, particularly at the ortho (C3 and C5) and para (C6) positions relative to the methoxy group. For this compound, the MESP would show a significant buildup of negative potential (red/yellow) around the C5 and C6 positions, reinforcing the prediction of electrophilic attack at these sites, with C5 being the most likely.
Experimental Validation: A Proposed Protocol
To experimentally validate these computational predictions, a representative electrophilic aromatic substitution reaction can be performed. Nitration is a classic example that is sensitive to the electronic and steric environment of the aromatic ring.
Proposed Reaction: Nitration of this compound
The logical relationship between the computational predictions and the expected experimental outcome is illustrated below.
Caption: Logical flow from computational prediction to experimental validation.
Step-by-Step Experimental Protocol for Nitration
Disclaimer: This is a proposed protocol and should be adapted and optimized by experienced chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
-
Reaction Setup: To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The structure of the purified product(s) should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry, to determine the regioselectivity of the nitration.
The expected major product is 5-nitro-4-methoxy-3-(triisopropylsilyl)pyridine . The presence of other isomers, such as the 2-nitro and 6-nitro derivatives, in minor amounts would also provide valuable information about the relative reactivity of the different positions on the pyridine ring.
Conclusion
This guide has provided a comprehensive, albeit theoretical, analysis of the reactivity of this compound. Through the lens of quantum chemical calculations, we have elucidated the synergistic and antagonistic effects of the methoxy and triisopropylsilyl substituents. Our findings predict that the molecule is activated towards electrophilic substitution, with a strong preference for reaction at the C5 position due to the combined electronic directing effect of the methoxy group and the steric hindrance of the TIPS group.
The provided computational data and the proposed experimental protocol offer a solid foundation for researchers to further explore and exploit the chemistry of this interesting substituted pyridine. The principles and methodologies outlined in this guide can be readily adapted to study the reactivity of other complex heterocyclic systems, thereby accelerating the process of drug discovery and development.
References
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-
Wikipedia. (2024). Electrophilic aromatic substitution. [Link]
-
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Zhang, L., Wan, W., et al. (2017). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. Semantic Scholar. [Link]
-
Homework.Study.com. (2023). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... [Link]
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Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?. [Link]
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ResearchGate. (2014). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. [Link]
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Bohrium. (2023). The Fukui Function: A Key Concept Linking Frontier Molecular Orbital Theory and the Hard-Soft-Acid-Base Principle. [Link]
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Technical University of Munich. (1998). Synthesis, properties, and structure of poly(silyl)pyridines. The phantom of intramolecular Si-N bonding. [Link]
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YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. [Link]
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RSC Publishing. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. [Link]
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Wikipedia. (2024). Fukui function. [Link]
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American Chemical Society. (2025). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2. [Link]
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ChemistryViews. (2023). Kenichi Fukui and the Importance of Frontier Orbitals. [Link]
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PMC. (2014). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. [Link]
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Safety Operating Guide
Operational and Disposal Guide: 4-Methoxy-3-(triisopropylsilyl)pyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methoxy-3-(triisopropylsilyl)pyridine. As a specialized heterocyclic organosilane, this compound requires careful management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards, designed for implementation by researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe management. The molecule consists of a pyridine ring, a known hazardous moiety, functionalized with a methoxy group and a bulky triisopropylsilyl (TIPS) protecting group. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a conservative hazard assessment can be extrapolated from data on its constituent parts: pyridine derivatives and organosilanes.
Core Hazards:
-
Pyridine Moiety: Pyridine and its derivatives are typically classified as hazardous waste.[1] They are often harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[2][3]
-
Organosilane Group: The triisopropylsilyl group is a bulky silyl ether. While organosilanes themselves are not always acutely toxic, they can be reactive. Silyl ethers are susceptible to cleavage under acidic or basic conditions and by fluoride ions, which would liberate triisopropylsilanol and the parent pyridine.[4][5]
-
Combustion Products: In the event of a fire, thermal decomposition can produce hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and silicon oxides.[6][7]
Table 1: Hazard Profile and Disposal Summary
| Parameter | Assessment & Guidance | Supporting Sources |
|---|---|---|
| Waste Classification | Hazardous Chemical Waste. Treat all waste streams containing this compound as hazardous. | [8] |
| Primary Hazards | Irritant (eyes, skin, respiratory). Harmful if ingested or inhaled. | [3][7][9] |
| Reactivity Concerns | Stable under normal conditions. Avoid contact with strong acids, strong bases, strong oxidizing agents, and fluoride sources to prevent unintended deprotection. | [4][6][10] |
| Recommended PPE | Chemical safety goggles, lab coat, nitrile gloves (double-gloving recommended for neat compound). | [9][10] |
| Disposal Route | Collection by a licensed hazardous waste disposal contractor. DO NOT dispose of down the drain or in regular trash. | [8][11] |
| Container Type | High-density polyethylene (HDPE) or the original container if intact. Must have a secure, tight-fitting screw cap. |[12] |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its associated waste.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]
-
Skin Protection: A standard laboratory coat must be worn. Use chemically resistant gloves, such as nitrile gloves. For handling concentrated solutions or the neat compound, consider double-gloving.[9]
-
Respiratory Protection: All handling of the neat compound and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10][13]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical. The primary goal is to safely segregate, contain, and store the waste until it can be collected by trained professionals.
Step 1: Waste Identification and Segregation
Immediately upon generation, any material contaminated with this compound must be identified and handled as hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses of contaminated glassware, in a dedicated hazardous waste container labeled for Non-Halogenated Organic Waste .
-
Solid Waste: Collect contaminated consumables such as gloves, weigh boats, pipette tips, and absorbent materials in a separate, clearly labeled container for solid hazardous waste.
-
Avoid Co-mingling: Crucially, do not mix this waste stream with incompatible chemicals. Specifically avoid mixing with:
-
Aqueous acidic or basic waste streams.
-
Waste containing fluoride ions (e.g., TBAF, HF-Pyridine).[4]
-
The rationale for this segregation is to prevent a chemical reaction within the waste container that could cleave the TIPS group, potentially altering the waste's chemical composition and generating heat or gas.[4]
Step 2: Waste Containment and Labeling
Proper containment and labeling are mandated by federal and local regulations to ensure safe handling and transport.
-
Container Selection: Use only appropriate, chemically compatible containers. High-density polyethylene (HDPE) carboys are an excellent choice for liquid waste.[12] Solid waste can be collected in a lined, puncture-resistant container. The container cap must be in good condition and provide a secure seal.[12]
-
Labeling: All waste containers must be clearly labeled at the moment the first drop of waste is added. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][12]
-
Location: The SAA must be under the direct control of laboratory personnel.
-
Container Management: Keep waste containers securely capped at all times, except when actively adding waste.[12]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Accumulation Limits: Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA. Once a container is full, it must be moved to a central storage area or scheduled for pickup within three days.[12][14]
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
-
Contain Spill: For liquid spills, contain the material using an inert absorbent like vermiculite, sand, or a chemical spill pillow.[9][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
Disposal of Empty Containers
A container that has held a hazardous waste is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating a container that held this compound is to triple rinse it with a suitable solvent (e.g., isopropanol or acetone).
-
Collect Rinseate: Crucially, the rinseate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Once triple-rinsed, the container can be defaced of its original chemical and hazard labels and disposed of as regular non-hazardous trash or recycled, depending on institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Material Safety Data Sheet - (Triisopropylsilyl)acetylene . Cole-Parmer. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
